5-Bromo-4-(tributylstannyl)pyrimidine
Description
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Properties
IUPAC Name |
(5-bromopyrimidin-4-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOUOICUXMAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrN2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-(tributylstannyl)pyrimidine, a key building block in modern organic synthesis, particularly relevant to the field of medicinal chemistry and drug discovery. This document will delve into its chemical properties, synthesis, safe handling, and applications, with a focus on providing practical insights and validated protocols.
Core Compound Identity and Properties
This compound is a heterocyclic organotin reagent. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the tributylstannyl group facilitates versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[1][2] The bromine atom offers an additional site for chemical modification.
CAS Number: 1416437-21-2[3]
Physicochemical Data Table
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₉BrN₂Sn | [4][5] |
| Molecular Weight | 448.03 g/mol | [4][5] |
| Appearance | Solid (form) | [4] |
| InChI | 1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;31-3-4-2;/h1,3H;31,3-4H2,2H3; | [4] |
| SMILES | CCCC(CCCC)c1ncncc1Br | [4] |
Synthesis and Spectroscopic Characterization
General Synthetic Approach
A potential synthetic pathway could start from a commercially available pyrimidine derivative. The introduction of the bromine atom at the 5-position is a common transformation in pyrimidine chemistry.[6] Subsequently, the tributylstannyl group can be introduced at the 4-position, likely through a metal-halogen exchange reaction followed by quenching with tributyltin chloride.
Due to the absence of publicly available experimental spectroscopic data for this compound, the following data is predicted based on the analysis of structurally similar compounds. Researchers are strongly advised to acquire and interpret their own analytical data for structural confirmation.
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the tributyl groups and the pyrimidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbons of the pyrimidine ring and the four distinct carbons of the butyl groups. The carbon atom attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and tin (multiple isotopes). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Safe Handling and Storage of Organotin Compounds
Extreme caution must be exercised when handling organotin compounds as they are highly toxic. [7] Tri- and tetra-substituted organotins are considered the most toxic.[7] Exposure can occur through inhalation, ingestion, or skin contact.[7]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double gloving is highly recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.
-
Body Covering: A lab coat, preferably impervious to chemicals, is essential.
-
Respiratory Protection: All work must be conducted in a well-ventilated chemical fume hood. For large spills or situations where engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.
Handling and Storage Procedures
-
Only personnel trained in handling organotin compounds should be permitted to work with them.
-
Avoid all contact with skin, eyes, and clothing.
-
Prevent inhalation of dust, vapor, or mist.
-
When weighing solid organotins, do so carefully inside a fume hood to avoid generating dust.
-
For transferring liquid organotin reagents, use a syringe and needle under an inert atmosphere, as many are air-sensitive.
-
Store organotin compounds in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area, away from strong oxidizers.
Waste Disposal
All waste materials contaminated with organotin compounds are classified as hazardous waste. This includes gloves, absorbent pads, and glassware. This waste must be placed in a dedicated, clearly labeled, and sealed container for proper disposal according to institutional and regulatory guidelines.
Emergency Procedures
-
Spill: Evacuate and restrict access to the spill area. Wear full PPE, including respiratory protection if necessary. For solid spills, carefully sweep up the material, avoiding dust generation. Place all contaminated materials in a dedicated, sealed container for hazardous waste.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.
-
Ingestion: Seek immediate medical attention.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
This compound is primarily utilized as a reactant in the Stille cross-coupling reaction. This powerful and versatile reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. The Stille reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The organic halide (R¹-X) adds to the palladium(0) catalyst to form a palladium(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.
Experimental Protocol: General Procedure for a Stille Coupling Reaction
This protocol provides a general guideline for a Stille coupling reaction using this compound. Optimization of reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) is often necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., iodobenzene, bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Caption: A general workflow for a Stille cross-coupling experiment.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the context of drug discovery. Its utility in Stille cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures based on the privileged pyrimidine scaffold. Due to the high toxicity of organotin compounds, strict adherence to safety protocols is paramount. This guide provides a foundational understanding of this important reagent, empowering researchers to utilize it effectively and safely in their synthetic endeavors.
References
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NROChemistry. Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
- Harris, P. A., et al. (2005). J. Med. Chem., 48(5), 1610–1619.
- Ragan, J. A., et al. (2003). Org. Proc. Res. Dev., 7(5), 676–683.
-
The Stille Reaction - Chem 115 Myers. [Link]
- Google Patents.
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
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3 - Supporting Information. [Link]
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Hunan Hwat's Biological & Pharmaceutical Co.,Ltd. This compound. [Link]
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Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC - NIH. [Link]
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Patel, K. S., et al. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Int J Pharm Bio Sci. [Link]
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(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI. [Link]
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PubChem. 5-Bromo-4-methylpyrimidine. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of New 5-Bromoisatin based pyrimidine derivatives. [Link]
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Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann - The Royal Society of Chemistry. [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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An In-depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine: A Keystone Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Functionalized Heterocycles
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a "privileged structure," a core motif consistently found in a multitude of therapeutic agents.[1][2] Its intrinsic electronic properties and capacity for diverse functionalization make it an ideal building block for molecules designed to interact with biological targets with high affinity and selectivity. This guide focuses on a particularly valuable derivative, 5-Bromo-4-(tributylstannyl)pyrimidine, a reagent engineered for precision and versatility in the synthesis of complex pharmaceutical compounds. As a senior application scientist, this document aims to provide not just a compilation of data, but a cohesive understanding of the rationale behind its synthesis, characterization, and strategic deployment in drug development workflows, particularly in the synthesis of kinase inhibitors.
Core Molecular Attributes of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. This section details the key molecular and safety data for this compound.
Molecular and Physical Data
The essential identifiers and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₉BrN₂Sn | [3][4] |
| Molecular Weight | 448.03 g/mol | [3][4] |
| CAS Number | 1416437-21-2 | [5] |
| Appearance | Solid | [3] |
| Canonical SMILES | CCCC(CCCC)C1=NC=NC=C1Br | [6] |
| InChI Key | VJYOUOICUXMAJI-UHFFFAOYSA-N | [3] |
Safety and Handling
Organotin compounds are recognized for their potential toxicity and require careful handling in a laboratory setting.[2][7]
Hazard Classifications:
-
Acute toxicity (Oral, Dermal)[4]
-
Skin and eye irritation[4]
-
Suspected of damaging fertility or the unborn child[4]
-
Causes damage to organs through prolonged or repeated exposure[4]
-
Very toxic to aquatic life with long-lasting effects[4]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Ensure proper disposal procedures are followed in accordance with institutional and regulatory guidelines.
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of this compound are paramount for its successful application. This section outlines a plausible synthetic route and the expected spectroscopic data for structural verification.
Proposed Synthesis Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound via a palladium-catalyzed stannylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4,5-dibromopyrimidine (1.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of hexabutylditin (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium(0) catalysts are essential for the Stille coupling reaction, as they facilitate the oxidative addition to the carbon-bromine bond, a key step in the catalytic cycle.
-
Hexabutylditin: This reagent serves as the source of the tributyltin moiety.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the reaction. Using a dry and oxygen-free solvent is crucial for optimal yield.
Predicted Spectroscopic Data
Given the absence of published experimental spectra for this specific compound, the following data are predicted based on the analysis of structurally similar pyrimidine and organotin compounds.[5][8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | H-2 |
| ~8.6 | s | 1H | H-6 |
| 1.5-1.7 | m | 6H | -Sn(CH₂CH₂CH₂ CH₃)₃ |
| 1.2-1.4 | m | 6H | -Sn(CH₂CH₂ CH₂CH₃)₃ |
| 1.0-1.2 | t | 6H | -Sn(CH₂ CH₂CH₂CH₃)₃ |
| ~0.9 | t | 9H | -Sn(CH₂CH₂CH₂CH₃ )₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-4 |
| ~158 | C-2 |
| ~157 | C-6 |
| ~120 | C-5 |
| ~29 | -Sn(CH₂CH₂ CH₂CH₃)₃ |
| ~27 | -Sn(CH₂ CH₂CH₂CH₃)₃ |
| ~14 | -Sn(CH₂CH₂CH₂CH₃ )₃ |
| ~10 | -Sn(CH₂ CH₂CH₂CH₃)₃ |
MS (Mass Spectrometry):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and tin (multiple isotopes). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern would likely involve the loss of butyl groups from the tin atom.[6]
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600-1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1465 and ~1375 | C-H bending (aliphatic) |
| Below 1000 | C-Br stretching and Sn-C stretching |
Application in Drug Discovery: The Stille Cross-Coupling Reaction
This compound is primarily utilized as a key building block in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is a cornerstone of modern medicinal chemistry.[2][7]
The Stille Coupling: Mechanism and Advantages
The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[7]
Catalytic Cycle of the Stille Reaction:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Key Advantages of the Stille Coupling in Drug Synthesis:
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is crucial when working with complex, multifunctional molecules in drug discovery.[11]
-
Stability of Reagents: Organostannanes, like this compound, are typically stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[7]
-
Reliability and Versatility: The Stille coupling is a robust and well-established reaction, providing a reliable method for constructing C-C bonds with a wide range of coupling partners.
Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold
The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs.[1][2] this compound is an excellent starting material for the synthesis of substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors.
Illustrative Reaction Scheme:
Caption: Stille coupling of this compound with an aryl halide to form a key kinase inhibitor scaffold.
Exemplary Experimental Protocol:
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 eq), this compound (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 5-bromo-4-arylpyrimidine.
Rationale for Use in Kinase Inhibitor Synthesis:
The resulting 5-bromo-4-arylpyrimidine is a versatile intermediate. The bromine atom at the 5-position can be further functionalized through another cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) or a nucleophilic aromatic substitution, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the compound's binding affinity and selectivity for the target kinase.
Conclusion and Future Outlook
This compound is a highly valuable, albeit specialized, reagent in the medicinal chemist's toolbox. Its utility lies in its ability to serve as a robust and versatile building block for the construction of complex, functionalized pyrimidine derivatives through the reliable Stille cross-coupling reaction. While the inherent toxicity of organotin compounds necessitates careful handling, the advantages in terms of functional group tolerance and reagent stability often make it a superior choice for specific synthetic challenges in drug discovery. As the demand for novel and highly selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the efficient synthesis of next-generation therapeutics.
References
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
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ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]
-
ResearchGate. Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. [Link]
-
ResearchGate. (PDF) Electrospray tandem mass spectrometric measurements of organotin compounds. [Link]
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Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]
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Wikipedia. Stille reaction. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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University of Potsdam. Chemical shifts. [Link]
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Introduction: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine: A Key Building Block for Medicinal Chemistry
In the landscape of modern drug discovery, the pyrimidine ring stands out as a "privileged scaffold."[1] Its presence in the natural nucleobases (cytosine, thymine, and uracil) provides a biological precedent, while its synthetic versatility allows for extensive chemical modification at its 2, 4, 5, and 6 positions.[2] This has led to the development of a wide array of therapeutic agents, from anticancer drugs like 5-Fluorouracil to kinase inhibitors that form the backbone of targeted cancer therapies.[1][3]
This compound is a highly specialized building block designed for the strategic elaboration of this core. It combines two key reactive centers: a bromine atom at the 5-position and a tributylstannyl (organotin) group at the 4-position. The bromine serves as a versatile leaving group, while the stannyl moiety is a key component for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This dual functionality allows for sequential, regioselective modifications, making it an invaluable tool for constructing complex molecular architectures and libraries of potential drug candidates.
This guide provides a senior application scientist's perspective on the core chemical properties, reactivity, applications, and critical safety protocols associated with this compound, designed for researchers and professionals in medicinal chemistry and drug development.
Section 1: Physicochemical & Spectroscopic Profile
A precise understanding of a reagent's physical and spectroscopic characteristics is the foundation of its effective use. While comprehensive analytical data for this specific commercial product is not always published, its identity and purity can be confidently established using standard analytical techniques.[4] Buyer assumes responsibility to confirm product identity and/or purity.[4]
Core Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₉BrN₂Sn | [4][5] |
| Molecular Weight | 448.03 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| CAS Number | 1416437-21-2 | [6] |
| MDL Number | MFCD16170450 | [4][5] |
| Canonical SMILES | CCCC(CCCC)C1=NC=NC=C1Br | [4][] |
| InChI Key | VJYOUOICUXMAJI-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization: A Predictive Guide
Due to the limited availability of published spectra for this exact compound, this section provides predicted data based on structurally analogous compounds and outlines the experimental protocols required for its verification.[8] This approach forms a self-validating system for quality control.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data Solvent: CDCl₃. Predictions are derived from analysis of similar pyrimidine and tributyltin structures.[8]
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~8.9 | Singlet | H-6 | Pyrimidine proton deshielded by adjacent nitrogen and bromine. |
| ~8.5 | Singlet | H-2 | Pyrimidine proton deshielded by two adjacent nitrogen atoms. | |
| ~1.5-1.7 | Multiplet | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | Methylene protons of the butyl chains. | |
| ~1.3-1.4 | Multiplet | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | Methylene protons of the butyl chains. | |
| ~1.1-1.2 | Multiplet | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | Methylene protons alpha to the tin atom, showing characteristic satellite peaks from Sn-H coupling. | |
| ~0.9 | Triplet | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | Terminal methyl protons of the butyl chains. | |
| ¹³C NMR | ~162 | C-2 | Carbon between two electronegative nitrogen atoms. | |
| ~160 | C-6 | Carbon adjacent to nitrogen and influenced by bromine. | ||
| ~155 | C-4 | Carbon directly attached to the electropositive tin atom. | ||
| ~115 | C-5 | Carbon bearing the bromine atom.[8] | ||
| ~29.1 | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | Butyl chain carbon. | ||
| ~27.3 | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | Butyl chain carbon. | ||
| ~13.7 | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | Terminal methyl carbon. | ||
| ~11.5 | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | Carbon alpha to the tin atom. |
Table 2: Predicted Mass Spectrometry Data Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
| m/z Value | Assignment | Rationale |
| 449.04 | [M+H]⁺ | Molecular ion peak. Will exhibit a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Tin (multiple isotopes). |
| 391.97 | [M - C₄H₉]⁺ | Loss of one butyl group, a common fragmentation pathway for tributyltin compounds. |
Experimental Protocol: NMR & MS Data Acquisition
This protocol provides a standardized method for verifying the identity and purity of this compound.
Objective: To acquire high-resolution ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Materials:
-
This compound (5-10 mg for NMR, <1 mg for MS)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
Methanol or Acetonitrile (LC-MS grade)
-
5 mm NMR tubes
-
Autosampler vials for MS
Methodology:
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.[8]
-
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (1024-4096) to account for the low natural abundance of ¹³C.[8]
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[8]
-
-
Mass Spectrometry Data Acquisition:
-
Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.
-
Infuse the sample directly or inject via an LC system into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode and analyze the resulting spectrum for the molecular ion and characteristic isotopic patterns.
-
Section 2: Reactivity and Synthetic Applications
The synthetic utility of this compound is defined by its capacity for palladium-catalyzed cross-coupling reactions. The tributylstannyl group is the reactive handle for Stille coupling, enabling the formation of a C-C bond at the C4 position.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a powerful C-C bond-forming reaction between an organotin compound and an organohalide, catalyzed by a palladium complex. In this context, this compound serves as the organotin partner, transferring the pyrimidine moiety to an electrophilic partner (e.g., an aryl or vinyl halide/triflate).
The catalytic cycle is a cornerstone of modern organic chemistry. Its understanding is critical for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize a 4-aryl-5-bromopyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide of choice (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: Under an inert atmosphere, add this compound, the aryl bromide, and the palladium catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent such as ethyl acetate.
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-5-bromopyrimidine.
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent decomposition.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle.
-
KF Wash: Fluoride has a high affinity for tin and effectively precipitates tributyltin salts, simplifying purification.
Section 3: Workflow in Medicinal Chemistry
The true value of this reagent is in its ability to facilitate the rapid generation of novel chemical entities for biological screening. The remaining bromine at the C5 position after an initial C4 coupling allows for a second, orthogonal diversification step.
Caption: A divergent synthetic workflow for library generation.
This divergent approach is highly efficient. A Stille coupling at the C4 position with a library of 10 aryl halides, followed by a Suzuki coupling at the C5 position with a library of 10 boronic acids, can rapidly generate a 100-compound library for screening against biological targets like protein kinases.[9][10]
Section 4: Safety, Handling, and Disposal
Trustworthiness through Safety: Organotin compounds are notoriously toxic and require stringent handling protocols.[11][12] Adherence to these procedures is non-negotiable for ensuring operator safety and experimental integrity.
Signal Word: Danger [4] Pictograms: GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment)[4]
Table 3: GHS Hazard Classifications and Statements
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[4] |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child.[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure.[4] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects.[4] |
Protocol: Safe Handling and Engineering Controls
-
Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of vapors or dust.[11]
-
Weighing: Weigh solid organotins carefully inside the fume hood to avoid generating dust.[11]
-
Transfers: Use a syringe and needle for transferring any liquid organotin reagents.[11]
-
Storage: Store the compound in a tightly closed container in a ventilated, dry, and secure area, away from strong oxidizers.[11]
Protocol: Personal Protective Equipment (PPE)
-
Respirator: Use a full-face or half-mask air-purifying respirator.[11]
-
Gloves: Wear double-layered chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A chemical-resistant lab coat is mandatory. Ensure it is buttoned and sleeves are down.
Protocol: Emergency Procedures
-
Spill:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[11][13]
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids, and seek immediate medical attention.[11][13]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[11]
-
Ingestion: Seek immediate medical attention.[11]
Protocol: Waste Disposal
-
Classification: All materials contaminated with organotin compounds are classified as hazardous waste.[11]
-
Collection: Place waste in a dedicated, clearly labeled, and sealed container.[11] Do not mix with other waste streams.
-
Deactivation (for excess reagent):
-
Caution: This should only be performed by trained personnel in a chemical fume hood.
-
Dilute the organotin waste with a suitable solvent (e.g., toluene).
-
Slowly add an oxidizing agent (e.g., a solution of iodine or bromine in an appropriate solvent) to the stirred mixture. This reaction can be exothermic.
-
Allow the mixture to react for several hours to ensure complete oxidation of the tin species.
-
The resulting inorganic tin waste should be neutralized and disposed of according to institutional and local regulations.
-
References
- Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
- This compound AldrichCPR. Sigma-Aldrich.
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- ORGANOTIN COMPOUNDS. CDC Stacks.
- Cas 63901-81-5,Pyrimidine, 5-bromo-2,4-bis[(tributylstannyl)oxy]-. lookchem.
- 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863. PubChem.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Princeton University.
- This compound AldrichCPR. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology.
- 5-Bromo-4-propylpyrimidine | 951884-26-7. Benchchem.
- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
- CAS 1416437-21-2 this compound. BOC Sciences.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Pyrimidines in Drug Discovery. PharmaBlock.
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- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
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The Synthesis of 5-Bromo-4-(tributylstannyl)pyrimidine: A Technical Guide for Advanced Chemical Research
This guide provides an in-depth technical overview of the synthetic pathways toward 5-Bromo-4-(tributylstannyl)pyrimidine, a key building block in modern medicinal chemistry and drug discovery. The strategic placement of a bromine atom and a tributylstannyl group on the pyrimidine core makes this compound a highly versatile reagent for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions such as the Stille coupling. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles that govern these transformations.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including several approved pharmaceuticals. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in the design and synthesis of novel therapeutic agents. This compound serves as a bifunctional intermediate, where the tributylstannyl group can participate in Stille cross-coupling reactions to introduce a diverse range of substituents at the 4-position, while the bromine atom at the 5-position provides a handle for subsequent modifications. This sequential reactivity allows for the controlled and predictable assembly of highly substituted pyrimidines.
Synthetic Strategy: A Two-Stage Approach
The most logical and efficient synthesis of this compound is a two-stage process. The first stage involves the preparation of a suitable 5-bromo-4-halopyrimidine precursor. The second stage is the regioselective introduction of the tributylstannyl group at the 4-position via a palladium-catalyzed Stille coupling reaction. The choice of the starting material for the stannylation is critical and is dictated by the relative reactivity of the halogen substituents on the pyrimidine ring.
Part 1: Synthesis of the Key Precursor: 5-Bromo-2,4-dichloropyrimidine
The synthesis commences with the readily available and inexpensive starting material, 5-bromouracil. This is converted to the more reactive 5-bromo-2,4-dichloropyrimidine, which serves as the direct precursor for the subsequent stannylation reaction.
Mechanistic Rationale
The conversion of 5-bromouracil, a pyrimidine-2,4-dione, to 5-bromo-2,4-dichloropyrimidine is a classic chlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly used for this transformation. The reaction proceeds through the formation of phosphate esters at the oxygen atoms of the uracil ring, which are then displaced by chloride ions. The presence of a tertiary amine, such as N,N-dimethylaniline, can be used to catalyze the reaction and scavenge the HCl gas produced.
Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyrimidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromouracil | 190.98 | 25.0 g | 0.131 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | 1.09 mol |
| N,N-Dimethylaniline | 121.18 | 30 mL | 0.246 mol |
Procedure:
-
In a multi-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-bromouracil (25.0 g) and N,N-dimethylaniline (30 mL) is prepared.[1]
-
Phosphorus oxychloride (100 mL) is added dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature at approximately 40°C.[1]
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 1 to 2 hours.[1]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The mixture is then neutralized to a pH of 10 with a 50% aqueous sodium hydroxide solution.[1]
-
The aqueous mixture is extracted with chloroform or another suitable organic solvent.[1]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a yellow powder.[1]
-
Further purification can be achieved by recrystallization or column chromatography.
Part 2: Regioselective Stille Coupling to Yield this compound
The final step in the synthesis is the palladium-catalyzed Stille cross-coupling reaction. This reaction facilitates the formation of a carbon-tin bond at the 4-position of the pyrimidine ring.
Causality Behind Experimental Choices: Regioselectivity
The choice of 5-bromo-2,4-dichloropyrimidine as the substrate for the Stille coupling is strategic. In palladium-catalyzed cross-coupling reactions of halopyrimidines, the reactivity of the halogen is highly dependent on its position on the ring. The order of reactivity is generally 4-halo > 5-halo > 2-halo for pyrimidines. Specifically, for 5-bromo-2,4-dichloropyrimidine, the chlorine atom at the 4-position is the most reactive site for oxidative addition to the palladium(0) catalyst. This allows for the selective introduction of the tributylstannyl group at this position, leaving the bromine at the 5-position and the chlorine at the 2-position intact for potential further functionalization.
The Stille Coupling Catalytic Cycle
The mechanism of the Stille coupling is a well-established catalytic cycle involving a palladium catalyst.
Sources
5-Bromo-4-(tributylstannyl)pyrimidine safety and handling
An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-(tributylstannyl)pyrimidine
Foreword: A Paradigm of Potency and Precaution
In the landscape of modern synthetic chemistry, particularly in the synthesis of complex heterocyclic scaffolds for drug discovery, reagents like this compound are indispensable. Their utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, allows for the precise and efficient formation of carbon-carbon bonds. However, the very feature that imparts this reactivity—the tributylstannyl (tributyltin or TBT) moiety—also presents significant toxicological hazards. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causality-driven understanding of the safety protocols required. Our objective is to empower you with the knowledge to handle this potent reagent not with fear, but with the respect and rigorous control it demands, ensuring both scientific success and personal safety.
Section 1: The Toxicological Profile of the Tributyltin Moiety
The primary hazard associated with this compound is not derived from the pyrimidine core but from the organometallic tributyltin group. Organotin compounds, particularly tri- and tetra-substituted variants, are recognized for their high toxicity.[1] The lipophilic nature of the butyl chains facilitates absorption through the skin and allows the compound to bioaccumulate.[2][3]
Exposure to tributyltin compounds can occur through inhalation, ingestion, or dermal contact, with occupational exposure being the most common route.[4][5] The toxicity of TBT is systemic, affecting the immune, endocrine, and central nervous systems.[3] It is a potent immunotoxicant, particularly affecting the thymus gland.[3] Furthermore, TBT compounds are severe irritants, capable of causing chemical burns to the skin and damage to the eyes upon contact.[2][4]
The Sigma-Aldrich Safety Data Sheet (SDS) for this compound provides a clear summary of its classification, which must be understood before any handling is attempted.
Table 1: Hazard Classification and Statements
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity, Repeated Exposure | H372 | Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |
Section 2: Core Principles of Safe Handling: Engineering Controls and Personal Protection
Mitigating the risks associated with this compound requires a multi-layered approach, beginning with robust engineering controls and followed by meticulous use of personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. For organotin compounds, these are not optional; they are mandatory.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[1][6] The sash should be kept as low as possible during work.[6]
-
Designated Area: A specific area within the fume hood should be designated for organotin work.[1] This area should be clearly marked with warning signs.[1] This practice minimizes the risk of cross-contamination of other experiments and workspaces.
-
Ventilation: The laboratory must have adequate general ventilation designed to prevent the accumulation or recirculation of toxic vapors in the workplace.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the user and the chemical. It must be selected carefully and worn correctly at all times.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves.[1] | The tributyltin moiety can be absorbed dermally.[2] Double-gloving provides an extra layer of protection against tears and permeation. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and skin. |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[1][7] | The compound is a severe eye irritant. Goggles protect against direct splashes, while the face shield provides a broader barrier against splashes and aerosols to the entire face. |
| Body Covering | A chemically impervious lab coat or apron worn over long-sleeved clothing and long pants.[1][7] | This protects the skin on the arms and body from accidental contact and prevents contamination of personal clothing.[7] Shoes must be closed-toe and non-porous.[8][9] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges. | While the fume hood is the primary control, a respirator is necessary during spill clean-up or if there is a failure of engineering controls, to prevent inhalation of toxic dusts or vapors.[1][7] |
Section 3: Experimental Workflow and Protocols
Adherence to standardized, validated protocols is crucial for safety. The following workflows are designed to minimize exposure at every stage of the experimental process.
Protocol: Weighing and Transfer of Solid Reagent
Objective: To accurately weigh and transfer the solid this compound reagent to a reaction vessel without generating dust or causing contamination.
Methodology:
-
Preparation: Don all required PPE (Table 2) before starting. Ensure the designated area within the fume hood is clean and uncluttered.[6]
-
Tare Vessel: Place the reaction vessel on an analytical balance inside the fume hood and tare the weight.
-
Dispensing: Using a clean spatula, carefully transfer the solid reagent from its container into the tared reaction vessel. Perform this action slowly and deliberately to avoid creating airborne dust.[1]
-
Closure: Immediately and securely close the main reagent container.
-
Cleaning: Decontaminate the spatula immediately by rinsing it with an appropriate solvent (e.g., toluene or hexanes) into a dedicated organotin hazardous waste container.[6]
-
Final Weighing: Record the final weight of the reagent in the reaction vessel.
Protocol: Transfer of Air-Sensitive Organotin Solutions
Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles.[1][6] Transfer must be performed under an inert atmosphere.
Methodology:
-
Preparation: Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[6] Don all required PPE.
-
Inert Atmosphere: Pierce the septum of the Sure/Seal™ bottle with a needle connected to an inert gas line to maintain a positive pressure.[6]
-
Syringe Purge: Purge a clean, dry syringe and needle with the inert gas several times.
-
Reagent Withdrawal: Insert the needle into the Sure/Seal™ bottle below the liquid level and slowly draw the desired volume of the organotin solution into the syringe.
-
Gas Blanket: Once the desired volume is obtained, pull the needle tip above the liquid level and draw a small amount of inert gas into the syringe to act as a protective blanket.[6]
-
Transfer: Quickly remove the needle from the reagent bottle and insert it through the septum of the reaction flask, then slowly dispense the reagent.
-
Cleaning: Immediately after transfer, quench the syringe and needle by flushing them multiple times with a suitable solvent (e.g., toluene) into the dedicated organotin hazardous waste container.[6]
Section 4: Emergency Response and Decontamination
Preparedness is paramount. All personnel must be familiar with emergency procedures before beginning work. Eyewash stations and emergency showers must be accessible and tested regularly.[7]
Emergency Response Workflow
The following diagram outlines the critical decision-making process in the event of a spill.
Caption: Emergency response workflow for an organotin compound spill.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others and evacuate the affected area. Restrict access.[1]
-
Don PPE: Before re-entering, don full PPE, including respiratory protection.[1]
-
Containment (Liquid Spill): Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[1]
-
Cleanup (Solid Spill): Carefully sweep or scoop up the material, avoiding dust generation.[1] Do not dry sweep.
-
Collection: Place all contaminated absorbent material and cleaning supplies into a dedicated, sealable, and clearly labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all rinsate as hazardous waste. Follow with a thorough decontamination procedure (See Section 5).
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Section 5: Decontamination and Waste Management
Proper decontamination and waste disposal are critical to prevent environmental contamination and future exposures.
Protocol: Glassware Decontamination
Organotin residues can adhere strongly to glassware. Simple solvent rinsing is insufficient. An oxidative treatment is required to degrade the toxic organotin into less hazardous inorganic tin oxides.[10]
Methodology:
-
Pre-Rinse: In a fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., toluene or hexanes) to remove bulk residue.[6] Collect this rinse as organotin hazardous waste.
-
Oxidative Soak: Fully immerse the contaminated glassware in a bath of commercial bleach (sodium hypochlorite solution) or a 10-20% nitric acid solution.[10] Allow it to soak for at least 12-24 hours.
-
Rinsing: After the soak, carefully remove the glassware and rinse it thoroughly with deionized water. Collect the initial rinsate as hazardous waste before subsequent rinses are discharged to the drain.
-
Final Cleaning: Proceed with standard laboratory glassware cleaning procedures (e.g., washing with soap/detergent).
Waste Disposal
All materials contaminated with this compound are classified as hazardous waste.[1]
-
Waste Segregation: A dedicated, clearly labeled, and sealed container must be used for all organotin waste.[1] This includes excess reagents, reaction byproducts, contaminated PPE (gloves, etc.), absorbent materials, and solvent rinsates.
-
No Mixing: Do not mix organotin waste with other chemical waste streams.[1]
-
Disposal: All organotin waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with local, state, and federal regulations.[7] Under no circumstances should this waste be disposed of in a municipal landfill or poured down the drain.
Section 6: Physical and Chemical Data
Table 3: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₂₉BrN₂Sn |
| Molecular Weight | 448.03 g/mol |
| CAS Number | 1416437-21-2[11] |
| Physical Form | Solid |
| SMILES String | CCCC(CCCC)c1ncncc1Br |
| InChI Key | VJYOUOICUXMAJI-UHFFFAOYSA-N |
References
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Title: Tributyltin - Wikipedia Source: Wikipedia URL: [Link]
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- Title: TRIBUTYLTIN (TBT)
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Title: How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Source: ResearchGate URL: [Link]
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Title: How should I manage glassware that came in contact with organotin compounds? Source: Reddit URL: [Link]
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Title: Cas 63901-81-5,Pyrimidine, 5-bromo-2,4-bis[(tributylstannyl)oxy]- Source: lookchem URL: [Link]
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Title: Diagnosis and treatment of organotin poisoned patients Source: PubMed Central - NIH URL: [Link]
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Title: Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment Source: PubMed Central URL: [Link]
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Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) Source: National Academies Press URL: [Link]
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Title: 5-Bromo-4-methylpyrimidine Source: PubChem URL: [Link]
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Title: this compound AldrichCPR Source: Sigma-Aldrich (Chinese) URL: [Link]
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Title: Topic 1: Safety in the Organic Chemistry Laboratory Source: CSUB URL: [Link]
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Title: Safety in Organic Chemistry Laboratory Source: TigerWeb URL: [Link]
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Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity Source: PubMed Central URL: [Link]
- Title: CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds Source: Google Patents URL
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An In-depth Technical Guide to the Stability and Storage of 5-Bromo-4-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-(tributylstannyl)pyrimidine is a key organometallic intermediate extensively utilized in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility primarily stems from the presence of two reactive sites: the tributylstannyl group, which is amenable to Stille cross-coupling reactions, and the bromo-substituted pyrimidine core, a common pharmacophore in drug discovery.[1][2][3][4] The stability of this reagent is paramount to ensure the reproducibility and success of synthetic endeavors, as its degradation can lead to diminished yields, formation of impurities, and compromised biological activity of the final products. This guide provides a comprehensive overview of the stability, recommended storage, and handling of this compound, drawing upon data from related organotin and pyrimidine compounds to offer a holistic understanding for researchers in the field.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₉BrN₂Sn | |
| Molecular Weight | 448.03 g/mol | |
| Appearance | Solid | [5] |
| Solubility | Soluble in organic solvents such as chloroform. | [5] |
| Storage Temperature | Recommended to keep cold. | [5] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several factors, primarily moisture, light, temperature, and atmospheric oxygen. Degradation can occur at either the tributyltin moiety or the bromopyrimidine core.
Susceptibility of the Tributyltin Moiety
The carbon-tin (C-Sn) bond is the most labile part of the molecule and is susceptible to cleavage under various conditions.
-
Hydrolysis: The presence of water can lead to the gradual hydrolysis of the tributyltin group, yielding tributyltin oxide and the debrominated pyrimidine. This process can be accelerated by acidic or basic conditions.[6]
-
Oxidative Cleavage: Organotin compounds can undergo oxidative cleavage, particularly in the presence of oxygen and light. This can lead to the formation of dibutyltin and monobutyltin species, which are less reactive in Stille couplings and can complicate purification.
-
Thermal Decomposition: While specific data for this compound is unavailable, organotin compounds, in general, can decompose at elevated temperatures. Pyrolysis of pyrimidine itself has been studied at very high temperatures (1200–1850 K), leading to fragmentation into smaller molecules like acetylene and HCN.[7] While not directly applicable to storage conditions, it highlights the inherent thermal lability of the pyrimidine ring under extreme heat.
-
Photodegradation: Exposure to UV light can promote the cleavage of the C-Sn bond. Photodegradation of tributyltin (TBT) in the environment is a known process, although its significance in a laboratory setting can be mitigated by proper storage.[8][9]
Reactivity of the 5-Bromopyrimidine Core
The 5-bromopyrimidine ring is generally more stable than the tributyltin moiety but can undergo degradation, particularly under harsh conditions.
-
Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles. While this is the basis for its utility in cross-coupling reactions, unwanted side reactions can occur if contaminants are present.[9][10][11]
-
Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation, often through a debromination pathway. Studies on other brominated flame retardants have shown that UV-visible radiation can induce pseudo-first-order degradation kinetics.[12][13]
A proposed degradation pathway for this compound is illustrated below, highlighting the primary points of bond cleavage.
Recommended Storage Protocols
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes.[5] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents oxidation of the tributyltin moiety. |
| Light | Amber vial or stored in the dark | Protects against photodegradation of both the C-Sn and C-Br bonds.[8][9][12][13] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the tributyltin group.[6] |
Experimental Protocol: Long-Term Storage
-
Preparation: Ensure the compound is of high purity before long-term storage. Analyze by NMR and/or LC-MS to establish a baseline.
-
Aliquoting: If the compound will be used in multiple experiments, aliquot the desired quantities into separate, appropriately sized amber vials. This minimizes repeated exposure of the bulk material to atmospheric conditions.
-
Inerting: Place the opened vial containing the aliquot in a glove box or use a Schlenk line to backfill the vial with a dry, inert gas (argon or nitrogen).
-
Sealing: Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.
-
Storage: Place the sealed vials in a freezer at -20°C.
Handling and Safety Precautions
Organotin compounds are known for their toxicity, and appropriate safety measures must be strictly followed.
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A chemically resistant lab coat should be worn.
-
-
Waste Disposal: All waste contaminated with the compound, including gloves, pipette tips, and glassware, must be disposed of as hazardous waste according to institutional and local regulations.
Experimental Workflow: Safe Handling and Dispensing
Analytical Methods for Purity and Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for assessing the purity of the compound and identifying degradation products. The appearance of signals corresponding to tributyltin oxide or 5-bromopyrimidine can indicate degradation.[7][14][15][16]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify the parent compound from its degradation products with high sensitivity.[7]
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Carefully weigh a small amount of the compound (5-10 mg) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic peaks of the tributyltin moiety and the pyrimidine ring. The ratio of these integrals should be consistent with the molecular structure. The presence of new signals may indicate the formation of impurities or degradation products.
Conclusion
The stability of this compound is critical for its successful application in chemical synthesis. By understanding its potential degradation pathways and adhering to strict storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Minimizing exposure to moisture, light, and oxygen are the cornerstones of preserving its purity. Regular analytical assessment is recommended to confirm the quality of the material before use, thereby contributing to the reliability and reproducibility of experimental outcomes in drug discovery and development.
References
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Thermal analysis of some novel pyrimidine derivatives. (2019). ResearchGate. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. (n.d.). Sci-Hub. [Link]
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Thermal analysis of some novel pyrimidine derivatives. (2019). SciSpace. [Link]
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5-Bromopyrimidine. (n.d.). PubChem. [Link]
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Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
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Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. (n.d.). PMC - NIH. [Link]
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Formation and cleavage of the tin—carbon bond. (n.d.). Semantic Scholar. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). American Chemical Society. [Link]
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5-Bromouracil. (n.d.). PubChem. [Link]
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5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses Procedure. [Link]
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Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (2014). American Chemical Society. [Link]
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Organotin chemistry. (n.d.). Wikipedia. [Link]
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Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. (2025). ResearchGate. [Link]
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Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. [Link]
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Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. (2023). PubMed Central. [Link]
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (2019). PubMed. [Link]
-
Lec 27: Preparation and reactions of organoborane and organotin reagents. (2019). YouTube. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]
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Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. (2008). PubMed. [Link]
-
Photodecomposition properties of brominated flame retardants (BFRs). (n.d.). ResearchGate. [Link]
-
Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. (2019). ResearchGate. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. [Link]
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SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (n.d.). MDPI. [Link]
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Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. (n.d.). mediaTUM. [Link]
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A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). NIH. [Link]
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On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024). Frontiers. [Link]
-
NMR and Metabolomics—A Roadmap for the Future. (2022). UNL Digital Commons. [Link]
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Synthesis of 5-stannylpyrimidines and their use in Pd-catalysed ketone formation. (n.d.). Semantic Scholar. [Link]
-
LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. (2024). PubMed. [Link]
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An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-4-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-(tributylstannyl)pyrimidine is a key intermediate in organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions such as the Stille coupling. Its bifunctional nature, possessing both a reactive bromine atom and a tributylstannyl group on a pyrimidine core, allows for sequential and site-selective introduction of diverse functionalities. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for this compound, offering a predictive framework for its characterization. Understanding these spectral signatures is paramount for confirming the successful synthesis and purity of this compound, ensuring the reliability of subsequent synthetic transformations in drug discovery and materials science.
Synthetic Pathway and Mechanistic Considerations
The synthesis of this compound is typically achieved via a palladium-catalyzed stannylation reaction. A common and effective precursor for this transformation is a dihalogenated pyrimidine, such as 4,5-dibromopyrimidine. The reaction proceeds by the oxidative addition of the more reactive C-Br bond at the 4-position to a palladium(0) catalyst, followed by transmetalation with a distannane reagent like hexabutylditin, and subsequent reductive elimination to yield the desired product.
Experimental Protocol: Palladium-Catalyzed Stannylation
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-dibromopyrimidine (1.0 eq), hexabutylditin (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizing the Synthetic Workflow
Caption: Predicted NMR chemical shift correlations for this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR and mass spectrometry techniques. The predicted spectral data presented in this guide, based on established principles of organic spectroscopy, provide a robust framework for researchers to confirm the identity and purity of this versatile synthetic intermediate. Careful analysis of the characteristic chemical shifts of the pyrimidine protons, the distinct signals of the tributyltin moiety, and the unique isotopic patterns in the mass spectrum are essential for validating the successful synthesis of this key building block, thereby enabling its confident use in the development of novel pharmaceuticals and functional materials.
References
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
An In-depth Technical Guide to the Solubility of 5-Bromo-4-(tributylstannyl)pyrimidine in Organic Solvents
Abstract
5-Bromo-4-(tributylstannyl)pyrimidine is a key intermediate in synthetic organic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its efficacy in these applications is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published solubility data, this guide establishes a theoretical framework for predicting its behavior in various organic solvents based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility. This document is intended to be an essential resource for researchers, chemists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and ensure safe handling of this organotin compound.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular architecture of this compound is amphiphilic in nature, featuring a distinctly non-polar moiety and a moderately polar head group.
-
Non-Polar Moiety: The tributyltin group (-Sn(C₄H₉)₃) is the dominant feature of the molecule. The three butyl chains are aliphatic and contribute significantly to the compound's lipophilicity and non-polar character. Organotin compounds with extensive alkyl chains are generally soluble in non-polar organic solvents.
-
Polar Moiety: The 5-bromopyrimidine ring constitutes the polar region of the molecule. The nitrogen atoms in the pyrimidine ring and the electronegative bromine atom introduce polarity. Pyrimidine and its derivatives are known to be soluble in a range of organic solvents, with solubility influenced by the nature of the substituents.[1][2]
The interplay between these two opposing characteristics dictates the overall solubility profile. It is anticipated that this compound will exhibit favorable solubility in a broad spectrum of organic solvents, with a preference for those with low to moderate polarity.
Influence of Solvent Polarity
Organic solvents can be broadly categorized into three groups based on their polarity:
-
Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents are expected to readily dissolve the compound due to favorable van der Waals interactions with the extensive tributyltin moiety.
-
Polar Aprotic Solvents: (e.g., tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), acetone) These solvents possess a dipole moment but lack acidic protons. They are excellent candidates for dissolving this compound as they can interact with both the non-polar and polar regions of the molecule.
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have acidic protons and can engage in hydrogen bonding. While some solubility in alcohols may be observed, high solubility is less likely due to the predominantly non-polar nature of the compound. Solubility in water is expected to be very low.
Expected Solubility Profile
Based on the theoretical analysis, the following table provides an expected qualitative solubility profile of this compound in common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Category | Solvent | Polarity Index (P')[3] | Expected Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | High | Strong interactions with the tributyltin group. |
| Toluene | 2.4 | High | Aromatic ring can interact with the pyrimidine ring, while being non-polar enough for the alkyl chains. | |
| Diethyl Ether | 2.8 | High | Good balance of properties to solvate both parts of the molecule. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Effective at dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | High | Excellent solvent for organometallic reagents. | |
| Ethyl Acetate | 4.4 | Medium to High | Should be a suitable solvent, balancing polarity. | |
| Acetone | 5.1 | Medium | May be slightly too polar for optimal solubility. | |
| Acetonitrile (ACN) | 5.8 | Low to Medium | Higher polarity may limit solubility. | |
| Dimethylformamide (DMF) | 6.4 | Low | High polarity is likely to result in poor solubility. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Very high polarity, expected to be a poor solvent. | |
| Polar Protic | Ethanol | 5.2 | Low to Medium | Some interaction with the pyrimidine ring is possible. |
| Methanol | 5.1 | Low | Similar to ethanol, but higher polarity may further reduce solubility. | |
| Water | 10.2 | Very Low | The large non-polar group will dominate, leading to insolubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[4][5][6] This protocol outlines the necessary steps for the accurate measurement of the solubility of this compound.
Safety Precautions for Handling Organotin Compounds
Organotin compounds are toxic and require careful handling.[7][8][9] Triorganotins, such as the tributyltin moiety in the target compound, are known to be neurotoxic and immunotoxic.[7][10]
-
Engineering Controls: Always handle organotin compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.
-
Exposure Routes: Avoid inhalation, ingestion, and skin contact.[9]
-
Waste Disposal: Dispose of all organotin-contaminated waste in a designated, sealed container according to institutional guidelines.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
Experimental Workflow
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
To a vial, add a known mass of the chosen organic solvent (e.g., 10.0 g).
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.
-
After agitation, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
-
-
Sampling and Measurement:
-
Carefully withdraw a precise volume of the clear supernatant liquid using a syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe. This is a critical step to remove any undissolved microcrystals.
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Immediately weigh the dish containing the filtered solution to determine the mass of the solution.
-
-
Solvent Evaporation and Final Weighing:
-
Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility
-
Mass of empty dish: M₁
-
Mass of dish + solution: M₂
-
Mass of dish + dry solute: M₃
-
Mass of solute: M_solute = M₃ - M₁
-
Mass of solvent: M_solvent = M₂ - M₃
-
Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100
Solvent Selection for Synthetic Applications
The choice of solvent is critical for the success of chemical reactions. The ideal solvent should not only fully dissolve the reactants but also be compatible with the reaction conditions and reagents.
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- 10. osha.gov [osha.gov]
An In-depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine for Advanced Research and Development
This guide provides an in-depth technical overview of 5-Bromo-4-(tributylstannyl)pyrimidine, a specialized heterocyclic building block crucial for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its application, commercial availability, and handling.
Strategic Importance in Modern Synthesis
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] The strategic functionalization of this ring system is paramount for modulating pharmacological activity. This compound emerges as a highly valuable intermediate for this purpose. It offers two distinct, orthogonally reactive sites: a bromine atom and a tributylstannyl group. This configuration allows for sequential, site-selective palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, enabling the precise and controlled construction of highly substituted pyrimidine derivatives.[1][2][3] The use of organotin reagents like this one is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds under conditions that tolerate a wide array of functional groups.[4]
Physicochemical & Structural Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| IUPAC Name | (5-bromopyrimidin-4-yl)-tributylstannane | BOC Sciences[] |
| CAS Number | 1416437-21-2 | AFG Bioscience LLC[6] |
| Molecular Formula | C₁₆H₂₉BrN₂Sn | Sigma-Aldrich[7] |
| Molecular Weight | 448.03 g/mol | Sigma-Aldrich[7] |
| Appearance | Solid | Sigma-Aldrich |
| MDL Number | MFCD16170450 | Sigma-Aldrich |
| PubChem Substance ID | 329826237 | Sigma-Aldrich |
Representative Synthetic Approach
While specific, proprietary synthesis methods may vary by supplier, the preparation of arylstannanes like this compound generally follows established organometallic chemistry principles. A plausible and common strategy involves a lithium-halogen exchange on a di-halogenated pyrimidine precursor, followed by quenching with an electrophilic tin species.
Experimental Protocol: Synthesis via Lithiation-Stannylation
This protocol is a representative example and should be optimized based on laboratory-specific conditions and safety assessments.
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Precursor Solubilization: Dissolve 1.0 equivalent of 4,5-dibromopyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The selectivity of this exchange is driven by the greater acidity of the proton at the C4 position. Stir the resulting mixture for 1 hour at -78 °C.
-
Stannylation (Quenching): Slowly add 1.1 equivalents of tributyltin chloride to the reaction mixture. The causality here is the nucleophilic attack of the newly formed pyrimidyl-lithium species on the electrophilic tin atom.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Visualization of Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound.
Application in Stille Cross-Coupling Reactions
The primary utility of this compound is as a coupling partner in Stille reactions. This reaction is exceptionally powerful for creating C-C bonds, particularly for joining sp²-hybridized carbons, which is essential for constructing the bi-aryl and heteroaryl-aryl motifs prevalent in drug candidates.[4]
Causality of Reagent Choice: The tributylstannyl group serves as the nucleophilic partner in the palladium-catalyzed cycle. Its primary advantages include its relative stability to air and moisture (compared to many other organometallics) and its high functional group tolerance, allowing for its use late in a synthetic sequence without the need for extensive protecting group chemistry.
Experimental Protocol: Stille Coupling
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable solvent like anhydrous 1,4-dioxane or toluene.
-
Inert Atmosphere: Purge the vessel with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If necessary, add a solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Purification: Dilute the filtrate with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the coupled product.
Visualization of Stille Catalytic Cycle
Caption: The catalytic cycle of a Stille cross-coupling reaction.
Commercial Availability
This compound is a specialized chemical available from a select number of suppliers catering to the research and development market. It is typically sold in small quantities for early-stage discovery.
| Supplier | Product Number | Notes |
| Sigma-Aldrich | SYX00109 (AldrichCPR) | Provided as part of a collection for early discovery researchers. The supplier notes that they do not collect analytical data, and the buyer assumes responsibility for confirming identity and purity.[7] |
| BOC Sciences | 1416437-21-2 | Listed as a building block chemical.[] |
| AFG Bioscience LLC | 227073 | A Safety Data Sheet is available, indicating supply.[6] |
Note: When sourcing this reagent, it is critical for researchers to perform their own quality control and characterization (e.g., via NMR or LC-MS) to validate the identity and purity of the material before use, especially given supplier disclaimers.[7]
Safety, Handling, and Storage
Organotin compounds are hazardous and must be handled with extreme care by trained personnel.
-
Hazard Profile: Toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[8] There is also a risk of damage to organs through prolonged or repeated exposure.[8] This compound class is very toxic to aquatic life with long-lasting effects.[8]
-
GHS Hazard Codes: H301, H312, H315, H319, H372, H410.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.[9][10]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from oxidizing agents and incompatible materials.[6][11]
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses.[6][10]
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemists. Its dual reactivity allows for the strategic and sequential elaboration of the pyrimidine core, a key scaffold in drug discovery. While its commercial availability is limited to specialized suppliers and requires careful handling due to its toxicity, its utility in constructing complex molecular architectures via Stille cross-coupling reactions makes it an indispensable tool for advanced research and development programs. Independent verification of material purity is a critical, self-validating step that must be integrated into any workflow utilizing this reagent.
References
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- SynQuest Labs. Safety Data Sheet: 5-Bromo-4-(pent-1-yl)pyrimidine.
- Iqbal, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Shanghai Canbi Pharma Ltd. Safety Data Sheet: 2-(TRIBUTYLSTANNYL)PYRIMIDINE.
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- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Methodological & Application
The Stille Coupling of 5-Bromo-4-(tributylstannyl)pyrimidine: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the Stille coupling as it applies to a highly versatile and synthetically valuable building block: 5-Bromo-4-(tributylstannyl)pyrimidine. The strategic placement of a bromine atom and a tributylstannyl group on the pyrimidine ring allows for selective and sequential functionalization, making it a prized intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[3][4]
This document will delve into the mechanistic underpinnings of the Stille reaction, provide a comprehensive analysis of optimal reaction conditions, and present detailed, step-by-step protocols for researchers. The information herein is designed to be a practical resource, empowering scientists to confidently and successfully employ this powerful transformation in their synthetic endeavors.
The Mechanism: A Palladium-Catalyzed Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic electrophile (in this case, an aryl or vinyl halide). This step forms a Pd(II) intermediate.[7][8]
-
Transmetalation: The organostannane reagent, this compound, then reacts with the Pd(II) complex. The organic group from the tin compound is transferred to the palladium center, and the tin halide is released as a byproduct.[5][8]
-
Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are eliminated to form the desired carbon-carbon bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Figure 1. The catalytic cycle of the Stille cross-coupling reaction.
Optimizing Reaction Conditions: A Parameter Guide
The success of a Stille coupling reaction hinges on the careful selection and optimization of several key parameters. The following section provides a detailed analysis of these factors for the coupling of this compound.
Table 1: Key Parameters for Stille Coupling of this compound
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common and effective choice.[9][10] Pd₂(dba)₃ is often used with an external ligand.[11] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species.[8] Catalyst loading typically ranges from 1-10 mol%.[10][12] |
| Ligand | PPh₃ (Triphenylphosphine), AsPh₃ (Triphenylarsine), P(o-tol)₃ (Tri(o-tolyl)phosphine) | The ligand stabilizes the palladium catalyst and influences its reactivity.[13] PPh₃ is a standard ligand. AsPh₃ can sometimes enhance reactivity.[14] More electron-rich and bulky phosphines can accelerate the reaction.[13] |
| Solvent | Toluene, Dioxane, DMF, THF | The choice of solvent can significantly impact reaction rate and selectivity.[15][16] Toluene and dioxane are common non-polar aprotic solvents.[9] DMF is a polar aprotic solvent that can be effective for many Stille reactions.[10] Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[17] |
| Temperature | 80 - 110 °C | The reaction temperature is a critical parameter.[9] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause catalyst decomposition and the formation of byproducts.[9][13] The optimal temperature depends on the reactivity of the coupling partners. |
| Additives | LiCl, Cu(I) salts (e.g., CuI) | Additives can significantly enhance the reaction rate. LiCl is often used to facilitate the transmetalation step.[8][17] Copper(I) salts can act as co-catalysts, particularly for less reactive substrates.[17][18] |
| Inert Atmosphere | Argon or Nitrogen | Stille couplings are typically performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and suppress the homocoupling of the organostannane reagent.[3][17] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for conducting the Stille coupling of this compound with a generic aryl halide.
Protocol 1: General Procedure for Stille Coupling
This protocol outlines a standard set of conditions that can be used as a starting point for optimization.
Figure 2. General workflow for the Stille coupling protocol.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (e.g., Aryl iodide or bromide) (1.1 - 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Aqueous potassium fluoride (KF) solution (for work-up)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound and the aryl halide.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 90-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling with Copper(I) Iodide as a Co-catalyst
This protocol is particularly useful for less reactive aryl halides.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (1.1 - 1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., P(o-tol)₃) (4-10 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, the ligand, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Troubleshooting and Common Pitfalls
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that is activated in situ.[9]
-
Insufficient Temperature: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction.[9]
-
Impure Reagents or Solvents: Use high-purity, anhydrous, and degassed reagents and solvents.[17]
Formation of Side Products:
-
Homocoupling of the Organostannane: This is often caused by the presence of oxygen.[3][17] Ensure the reaction is performed under a strictly inert atmosphere and that all reagents and solvents are thoroughly degassed.
-
Dehalogenation: The removal of the bromine atom without coupling can occur, particularly at higher temperatures.[13] Consider lowering the reaction temperature or using a more active catalyst system that allows for milder conditions.
Conclusion
The Stille coupling of this compound is a robust and versatile method for the synthesis of functionalized pyrimidine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectivities. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in the pursuit of novel molecules for drug discovery and other scientific disciplines.
References
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
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Svatunek, D., Sigrist, M., & Schoenebeck, F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 435-441. Available from: [Link]
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A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. Available from: [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available from: [Link]
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Stille reaction - chemeurope.com. Available from: [Link]
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Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(35), 4704-4734. Available from: [Link]
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Stille Coupling - Organic Chemistry Portal. Available from: [Link]
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Scott, C. J., & Svejstrup, T. D. (2011). 4-Methoxy-4'-nitrophenyl. Organic Syntheses, 88, 197. Available from: [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Organic Letters, 3(26), 4173-4176. Available from: [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Slattery, J. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276-2292. Available from: [Link]
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Preparation and palladium-catalysed cross-coupling reactions of 3- and 4-tributylstannylfuran-2(5H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - NIH. Available from: [Link]
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Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole - Chemical Communications (RSC Publishing). Available from: [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. Available from: [Link]
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Application Notes and Protocols for Suzuki Coupling using 5-Bromo-4-(tributylstannyl)pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Suzuki Coupling Reaction
The pyrimidine core is a foundational scaffold in medicinal chemistry and drug discovery, appearing in a vast array of therapeutic agents due to its versatile biological activities.[1][2][3][4][5] Pyrimidine derivatives have demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[4][5] The synthesis of complex pyrimidine-based molecules often relies on robust and efficient cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds.[6][7][8] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[9][10]
This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 5-Bromo-4-(tributylstannyl)pyrimidine as a key building block. The presence of both a bromine and a tributylstannyl group on the pyrimidine ring offers unique opportunities for selective and sequential cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
Reaction Mechanism: The Catalytic Cycle of Suzuki Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][11][12] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, the C-Br bond of the pyrimidine) to a palladium(0) complex. This step forms a palladium(II) intermediate.[6][7][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[13]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species.[7][14]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Handle with care, organotin compounds are toxic. |
| Arylboronic Acid | Varies | Commercially Available | Use fresh or properly stored material. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst Grade | Commercially Available | Sensitive to air and moisture. |
| Base (e.g., K₂CO₃, K₃PO₄) | Anhydrous | Commercially Available | Ensure the base is finely powdered and dry. |
| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous/Degassed | Commercially Available | Use of degassed solvents is critical. |
| Inert Gas | High Purity (e.g., Argon or Nitrogen) | For maintaining an inert atmosphere. | |
| Schlenk Flask | Flame-dried before use. | ||
| Magnetic Stir Bar |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[15]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[6] The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Key Considerations and Troubleshooting
| Parameter | Importance | Troubleshooting Tips |
| Catalyst Choice | The choice of palladium catalyst and ligand is crucial for reaction efficiency. | For less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands may be required.[9][13][16] |
| Base Selection | The base plays a critical role in the transmetalation step. | Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. The choice of base can influence reaction rate and yield.[17] |
| Solvent System | The solvent affects the solubility of reagents and the reaction rate. | A variety of solvents can be used, including THF, DMF, toluene, and dioxane, often with water as a co-solvent.[6] Ensure solvents are peroxide-free.[13] |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxygen. | Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[13] |
| Boronic Acid Quality | Boronic acids can undergo degradation. | Use fresh, high-quality boronic acids. If degradation is suspected, consider using more stable boronic esters or trifluoroborate salts.[13] |
| Side Reactions | Homocoupling of the boronic acid and dehalogenation of the starting material are common side reactions. | These can be minimized by carefully controlling the reaction conditions and ensuring an oxygen-free environment.[11] |
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool in modern organic synthesis, particularly for the construction of complex molecules in drug discovery. The use of this compound as a substrate opens up avenues for the synthesis of a wide array of novel pyrimidine derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this protocol to advance their research and development efforts.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
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Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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MDPI. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]
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National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
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Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available from: [Link]
-
SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]
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Semantic Scholar. Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. Available from: [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
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ResearchGate. (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. Available from: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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National Center for Biotechnology Information. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
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Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]
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- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-(tributylstannyl)pyrimidine
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its presence in the nucleic acids of DNA and RNA underscores its fundamental biological relevance.[1][2] In drug discovery, pyrimidine derivatives are integral to the development of treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4][5] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance.
The Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, offers a robust strategy for this purpose.[6][7][8][9] This reaction is prized for its tolerance of a vast array of functional groups, the relative stability of its organostannane reagents to air and moisture, and its generally high yields.[9][10][11][12] This guide focuses on a key bifunctional building block, 5-Bromo-4-(tributylstannyl)pyrimidine , and the application of palladium catalysis to unlock its synthetic potential. This reagent allows for selective, sequential cross-coupling reactions, making it an invaluable tool for constructing complex molecular architectures.
The Stille Reaction: A Mechanistic Overview
The efficacy of the Stille coupling lies in a well-defined catalytic cycle orchestrated by a palladium catalyst.[6][7][8] The cycle is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a 14-electron Pd(0) species, often generated in situ from a more stable precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[8]
-
Oxidative Addition : The cycle initiates with the reaction of the organic halide (R¹-X) with the active Pd(0) catalyst. This step forms a 16-electron Pd(II) intermediate, where the R¹ group and the halide are now bonded to the palladium center.[7][8]
-
Transmetalation : The organostannane reagent (in this case, the pyrimidine tin compound) then reacts with the Pd(II) complex. The pyrimidine group is transferred to the palladium center, displacing the halide, which forms a stable tin-halide byproduct (e.g., Bu₃SnBr). This is often the rate-determining step of the cycle.[6][13]
-
Reductive Elimination : The final step involves the two organic groups (R¹ and the pyrimidine) coupling together and detaching from the palladium center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a general method for the coupling of an aryl halide with this compound. Conditions may require optimization based on the specific substrate.
Materials & Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., Iodobenzene, 2-Bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and any additional ligand.
-
Inert Atmosphere : Seal the vessel and subject it to three cycles of vacuum followed by backfilling with argon or nitrogen to ensure an oxygen-free environment.[12]
-
Reagent Addition : Dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous, degassed solvent (5-10 mL) and add it to the reaction vessel via syringe.
-
Reaction : Stir the mixture at the desired temperature (typically 80-110 °C).[12] Monitor the reaction's progress by TLC until the starting material is consumed (reaction times can range from 2 to 24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the solution with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Caption: General experimental workflow for the Stille coupling reaction.
Optimization of Reaction Parameters
The success and efficiency of the Stille coupling are highly dependent on the interplay of several key parameters. Careful selection is crucial for achieving high yields and minimizing side reactions.[14]
| Parameter | Common Choices & Considerations | Rationale & Impact |
| Palladium Catalyst | Pd(PPh₃)₄ : A robust, common choice for many couplings.[14] Pd₂(dba)₃ : Often used with an additional ligand; can be more active for challenging substrates.[10] PdCl₂(PPh₃)₂ : A Pd(II) precatalyst that is reduced to Pd(0) in situ.[14] | The choice of catalyst and its ligand sphere dictates reactivity. Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination, increasing reaction rates.[11] |
| Ligands | PPh₃ (Triphenylphosphine) AsPh₃ (Triphenylarsine) P(o-tol)₃ (Tri(o-tolyl)phosphine) | Ligands stabilize the palladium center and modulate its reactivity. Arsine ligands can sometimes be beneficial in preventing unwanted side reactions.[13] |
| Solvent | Toluene, Dioxane, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | The solvent must be anhydrous and degassed to prevent catalyst deactivation. The polarity of the solvent can influence reaction rates. |
| Temperature | 80 °C to 110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions like homocoupling.[14] |
| Additives | Copper(I) Iodide (CuI) | CuI can act as a co-catalyst, accelerating the transmetalation step, particularly with less reactive substrates.[8] |
Troubleshooting & Key Insights
-
Low Yield : This can result from catalyst deactivation (due to oxygen or water), impure reagents, or suboptimal temperature. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
-
Homocoupling : The formation of a pyrimidine-pyrimidine dimer is a common side reaction.[6] This can be minimized by the slow addition of the stannane reagent or by using a suitable ligand.[14]
-
Removal of Tin Byproducts : Tributyltin halides can be difficult to remove from the final product due to their nonpolar nature.[10] A post-reaction workup with aqueous KF or a column chromatography flush with a slightly more polar solvent system is highly effective.
Safety Precautions
Critical : Organostannane reagents are highly toxic.[6][10][15] Always handle this compound and other tin compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). All tin-containing waste must be disposed of according to institutional and environmental safety regulations.
Conclusion
The palladium-catalyzed Stille cross-coupling of this compound is a versatile and powerful method for the synthesis of complex, functionalized pyrimidine derivatives. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently generate novel molecular entities for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the successful application of this essential synthetic transformation.
References
-
Stille reaction. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Mebrahtu, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6889. [Link]
-
Stille Coupling. OpenOChem Learn. Accessed January 17, 2026. [Link]
-
Stille Coupling. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Chemical Biology Letters, 11(3), 1131. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Accessed January 17, 2026. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Published April 3, 2025. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. Published March 23, 2025. [Link]
-
Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. ACS Publications. Accessed January 17, 2026. [Link]
-
The Role of Pyrimidine Derivatives in Modern Drug Discovery. LinkedIn. Published October 17, 2025. [Link]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. Published 2011. [Link]
-
Stille Coupling. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
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Synthesis of 4-Arylpyrimidines via Stille Coupling: An Application Guide for Researchers
Introduction: The Strategic Importance of 4-Arylpyrimidines and the Utility of a Key Building Block
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, 4-arylpyrimidines are a privileged structural motif found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antiviral and anti-inflammatory activities. The strategic introduction of diverse aryl groups at the C4 position of the pyrimidine ring is a critical tactic for modulating pharmacological activity and optimizing drug candidates.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-arylpyrimidines utilizing 5-Bromo-4-(tributylstannyl)pyrimidine as a versatile building block. This approach leverages the power and reliability of the palladium-catalyzed Stille cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its functional group tolerance and mild reaction conditions.[2][3] The use of this compound offers a direct and efficient route to a diverse library of 4-aryl-5-bromopyrimidines, which can serve as advanced intermediates for further functionalization.
This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic strategy. We will delve into the mechanistic underpinnings of the Stille reaction, provide detailed, field-tested protocols for both the synthesis of the key stannane reagent and its subsequent coupling with various aryl halides, and offer practical guidance on reaction optimization and product purification.
The Engine of C-C Bond Formation: The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[3] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and optimizing the synthesis of 4-arylpyrimidines.
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane, in this case, this compound, transfers the pyrimidinyl group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl and pyrimidinyl moieties) couple and are eliminated as the desired 4-aryl-5-bromopyrimidine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Preparation of the Key Intermediate: this compound
While this compound is commercially available, an in-house synthesis may be required for large-scale applications or to ensure purity. A common and effective method involves the stannylation of a suitable brominated pyrimidine precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the stannylation of heteroaryl halides.
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromopyrimidine (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Synthesis of 4-Arylpyrimidines: The Stille Coupling Protocol
This section provides a detailed, step-by-step protocol for the Stille cross-coupling of this compound with a variety of aryl halides.
Protocol 2: General Procedure for the Stille Coupling Reaction
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Caption: General experimental workflow for the Stille coupling reaction.
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.1 eq), the aryl halide (1.0 eq), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4][5] Reaction times can vary from a few hours to overnight.
-
Cooling and Filtration: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Work-up for Tin Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tributyltin bromide byproduct as insoluble tributyltin fluoride.[4] The resulting solid can be removed by filtration through Celite.
-
Extraction and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-bromopyrimidine.
Data Presentation: Scope of the Stille Coupling
The following table summarizes representative examples of the Stille coupling of this compound with various aryl halides, demonstrating the scope and efficiency of this methodology.
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | Toluene | 100 | 12 | 5-Bromo-4-phenylpyrimidine | ~85 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Toluene | 100 | 14 | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | ~80 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | DMF | 90 | 8 | 5-Bromo-4-(4-nitrophenyl)pyrimidine | ~75 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | 1,4-Dioxane | 110 | 16 | 5-Bromo-4-(pyridin-2-yl)pyrimidine | ~70 |
| 5 | 3-Iodothiophene | Pd(PPh₃)₄ (3) | Toluene | 100 | 12 | 5-Bromo-4-(thiophen-3-yl)pyrimidine | ~82 |
Note: Yields are approximate and based on literature precedents for similar Stille couplings. Optimization may be required for specific substrates.
Troubleshooting and Key Considerations
-
Toxicity of Organotin Reagents: Tributyltin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]
-
Complete Removal of Tin Byproducts: The removal of tributyltin halides is crucial. The aqueous KF wash is generally effective.[4] Alternatively, column chromatography on silica gel treated with triethylamine can also be employed.
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, for less reactive aryl bromides or sterically hindered substrates, using a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand such as P(o-tol)₃ may improve yields.
-
Solvent Degassing: The removal of dissolved oxygen from the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
The Stille cross-coupling reaction of this compound with aryl halides is a powerful and versatile method for the synthesis of 4-arylpyrimidines. This application guide provides a solid foundation, from the synthesis of the key building block to detailed coupling protocols and purification strategies. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively leverage this methodology to accelerate their drug discovery and development efforts.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. ([Link])
-
Stille Coupling. NROChemistry. ([Link])
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. ([Link])
-
Stille Coupling. Organic Chemistry Portal. ([Link])
-
Stille reaction. Wikipedia. ([Link])
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. ([Link])
Sources
The Alchemist's Bridge: A Medicinal Chemist's Guide to 5-Bromo-4-(tributylstannyl)pyrimidine
Abstract
In the intricate tapestry of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents.[1] Its facile synthesis and versatile functionalization have made it a "privileged structure" in medicinal chemistry. This guide provides an in-depth exploration of 5-Bromo-4-(tributylstannyl)pyrimidine, a highly versatile and reactive building block. We will delve into its synthesis, physicochemical properties, and its pivotal role in constructing complex molecular architectures through the palladium-catalyzed Stille cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic and mechanistic insights required to effectively leverage this powerful reagent in medicinal chemistry programs.
Introduction: The Strategic Importance of the 4,5-Disubstituted Pyrimidine Motif
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for drug discovery, leading to a plethora of approved drugs for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders. The ability to precisely functionalize the pyrimidine core is paramount in modulating its pharmacokinetic and pharmacodynamic properties.
This compound offers a unique strategic advantage. It is a bifunctional reagent, possessing two distinct reactive handles at the 4 and 5 positions. The tributylstannyl group serves as a nucleophilic partner in Stille cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C4 position. The bromine atom at the C5 position can then be utilized in subsequent transformations, such as Suzuki or Sonogashira couplings, or nucleophilic aromatic substitution, enabling a divergent and efficient approach to building molecular libraries for lead optimization.
Physicochemical Properties & Safety Considerations
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₉BrN₂Sn | [2] |
| Molecular Weight | 448.03 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | CCCC(CCCC)c1ncncc1Br | [2] |
| InChI Key | VJYOUOICUXMAJI-UHFFFAOYSA-N | [2] |
Safety Profile:
Organotin compounds are notoriously toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H360FD | May damage fertility. May damage the unborn child. |
| H372 | Causes damage to organs through prolonged or repeated exposure |
| H410 | Very toxic to aquatic life with long lasting effects |
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 4,5-dibromopyrimidine through a regioselective metal-halogen exchange followed by quenching with an electrophilic tin reagent. The higher reactivity of the bromine at the C4 position towards lithiation, due to the electron-withdrawing nature of the adjacent nitrogen atoms, allows for selective functionalization.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis from 4,5-Dibromopyrimidine
Materials:
-
4,5-Dibromopyrimidine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Diisopropylamine (1.1 equiv)
-
Tributyltin chloride (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C.
-
Lithiation: Dissolve 4,5-dibromopyrimidine in anhydrous THF and cool to -78 °C. Add the freshly prepared LDA solution dropwise to the pyrimidine solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.
-
Stannylation: Slowly add tributyltin chloride to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in Medicinal Chemistry: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under mild conditions with excellent functional group tolerance.[3] this compound is an ideal substrate for this reaction, allowing for the coupling of various (hetero)aryl, vinyl, or alkynyl groups at the C4 position of the pyrimidine ring.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application Note: Synthesis of a p38 Kinase Inhibitor Precursor
p38 MAP kinases are crucial mediators of the inflammatory response, and their inhibition is a key strategy for the treatment of inflammatory diseases.[4] Pyrimidine-based scaffolds have been extensively explored as p38 kinase inhibitors. The following protocol outlines the synthesis of a key intermediate for a p38 inhibitor, demonstrating the utility of this compound in this context.
Protocol 2: Stille Coupling with an Aryl Iodide
Materials:
-
This compound (1.1 equiv)
-
Substituted Aryl Iodide (e.g., 1-iodo-4-fluorobenzene) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Saturated aqueous potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl iodide, this compound, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Tin Removal: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer vigorously with a saturated aqueous solution of KF (2x) to precipitate tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite to remove the precipitate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 4-aryl-5-bromopyrimidine.
The Critical Challenge: Removal of Organotin Byproducts
The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[3] For any compound intended for biological evaluation, rigorous removal of tin residues is mandatory.
Caption: General workflow for the removal of organotin byproducts.
Protocol 3: Enhanced Tin Removal Strategies
While a simple KF wash is often effective, more rigorous methods may be required to meet pharmaceutical standards.
Method A: Chromatography on Potassium Carbonate-Impregnated Silica
-
Preparation: Prepare a 10% w/w mixture of anhydrous potassium carbonate in silica gel.
-
Application: Use this mixture as the stationary phase for column chromatography. This has been shown to reduce organotin impurities to below 15 ppm.
Method B: DBU/Iodine Treatment This method is particularly effective for removing unreacted tin hydrides or hexa-n-butylditin.
-
Concentrate the crude reaction mixture.
-
Dilute the residue with diethyl ether.
-
Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by a solution of iodine in diethyl ether until a persistent brown color is observed.
-
Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Proceed with a standard aqueous work-up and KF wash.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to undergo sequential, regioselective cross-coupling reactions provides an efficient pathway to complex, highly functionalized pyrimidine derivatives. While the toxicity of organotin compounds necessitates careful handling and rigorous purification, the synthetic advantages offered by this reagent are undeniable. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, accelerating the discovery of novel therapeutic agents.
References
-
Synthesis of a p38 Kinase Inhibitor - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]
-
p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and antituberculosis activity of novel 5-styryl-4-(hetero)aryl-pyrimidines via combination of the Pd-catalyzed Suzuki cross-coupling and S(N)(H) reactions - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved January 18, 2026, from [Link]
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Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for the Stille Coupling of 5-Bromo-4-(tributylstannyl)pyrimidine with Aryl Halides
Introduction: Strategic Synthesis of Bioactive 5-Arylpyrimidine Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The targeted synthesis of 5-aryl-4-substituted pyrimidines, in particular, has garnered significant interest as these motifs are key components in potent and selective inhibitors of various kinases and other biological targets.[3][4] The palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for the construction of the pivotal C-C bond between a pyrimidine ring and an aryl group.[5][6]
This guide provides a comprehensive overview and detailed protocols for the Stille coupling reaction between 5-Bromo-4-(tributylstannyl)pyrimidine and various aryl halides. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and discuss critical aspects of reaction optimization and product purification, with a special emphasis on the management of organotin byproducts. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool for the creation of novel molecular entities with therapeutic potential.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide.[5][6] The reaction is prized for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and its generally high yields.[7][8]
The catalytic cycle of the Stille reaction is a well-studied process that can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (Ar-X) in an oxidative addition step. This process involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar Pd(II) complex.[9] The initial product is a cis-complex, which often rapidly isomerizes to the more stable trans-isomer.[9]
-
Transmetalation: The next crucial step is transmetalation, where the aryl group from the organostannane reagent (in our case, the pyrimidine ring from this compound) is transferred to the palladium center, and the halide or pseudohalide is transferred to the tin atom. This step regenerates the Pd(II) complex, now bearing both the aryl and pyrimidine moieties.[9]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (the aryl and pyrimidine fragments) are coupled together to form the desired product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[9]
Catalytic Cycle of the Stille Coupling Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Stille coupling reactions are sensitive to oxygen, and the palladium catalyst can be deactivated by its presence. Therefore, all reactions should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques or in a glovebox.[8]
-
Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system. Degassing can be achieved by bubbling an inert gas through the solvent for at least 30 minutes prior to use.[8]
-
Reagent Purity: The purity of the aryl halide and the organostannane reagent is important. Impurities can interfere with the catalytic cycle and lead to lower yields.
-
Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5]
Protocol 1: General Procedure for the Stille Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the reaction. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed toluene or DMF
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous and degassed toluene (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at 90-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the aryl bromide.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The workup procedure is critical for removing the toxic tributyltin byproducts. Refer to the "Workup and Purification" section below for detailed protocols.
Table 1: Reaction Parameters for Stille Coupling with Various Aryl Halides
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | - | Toluene | 100 | 6-12 | Electron-donating groups may require longer reaction times. |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2%) | - | DMF | 90 | 2-4 | Electron-withdrawing groups generally accelerate the reaction. |
| 2-Bromopyridine | Pd₂(dba)₃ (2%) + P(o-tol)₃ (8%) | P(o-tol)₃ | Dioxane | 100 | 8-16 | Heterocyclic halides may require specific ligand systems for optimal results. |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ (2%) | - | Toluene | 80 | 1-3 | Aryl iodides are generally more reactive than aryl bromides. |
| 4-Chlorotoluene | Pd₂(dba)₃ (3%) + P(t-Bu)₃ (6%) | P(t-Bu)₃ | Dioxane | 110 | 12-24 | Aryl chlorides are less reactive and often require more active catalysts and ligands.[7] |
Experimental Workflow
Caption: A typical experimental workflow for the Stille coupling reaction.
Workup and Purification: The Critical Step of Tin Removal
The primary challenge in the purification of products from Stille coupling reactions is the removal of the highly toxic and often non-polar tributyltin byproducts (e.g., tributyltin bromide).[10] Several methods have been developed to address this issue, and the choice of method may depend on the scale of the reaction and the properties of the desired product.
Protocol 2: Aqueous Potassium Fluoride (KF) Wash
This is a widely used and effective method for the removal of tributyltin halides.[10][11] The fluoride ions react with the tin byproducts to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF).
Procedure:
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for 1-2 minutes. A white precipitate of Bu₃SnF will form.[10]
-
Filtration: If a large amount of precipitate forms, filter the entire biphasic mixture through a pad of Celite® or filter paper to remove the solid Bu₃SnF.
-
Separation: Separate the organic layer.
-
Further Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: The crude product can then be purified by silica gel column chromatography.
Protocol 3: Column Chromatography with Triethylamine-Treated Silica Gel
For smaller scale reactions, direct purification by column chromatography on silica gel treated with triethylamine can be an efficient method for removing tributyltin byproducts.[10]
Procedure:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure.
-
Silica Gel Slurry: Prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Loading and Elution: Load the concentrated crude product onto the column and elute with the same solvent system containing triethylamine. The triethylamine helps in the removal of the tin byproducts.[10]
Applications in Drug Discovery and Development
The 5-arylpyrimidine scaffold synthesized through this Stille coupling reaction is a cornerstone in the development of a variety of therapeutic agents. The ability to readily introduce diverse aryl groups at the 5-position of the pyrimidine ring allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: Many 5-arylpyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. For example, compounds with a 5-aryl-2,4-diaminopyrimidine core have been developed as potent IRAK4 inhibitors for the treatment of inflammatory diseases.[6]
-
Antimicrobial Agents: The 5-arylpyrimidine motif has also been incorporated into novel antibacterial and antifungal agents. For instance, 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have demonstrated significant activity against various bacterial strains.[3][12]
-
Antiviral and Anticancer Activity: The versatility of the pyrimidine core extends to the development of antiviral and anticancer therapeutics.[2] The structural modifications enabled by reactions like the Stille coupling are instrumental in optimizing the efficacy and selectivity of these compounds.[13]
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and the use of anhydrous, degassed solvents.
-
Inactive Catalyst: Use a fresh batch of palladium catalyst. The activity of solid Pd(PPh₃)₄ can degrade over time.
-
Poorly Reactive Halide: For less reactive aryl chlorides or sterically hindered halides, consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃), and higher temperatures.[7]
-
-
Formation of Side Products:
-
Homocoupling of the Stannane: This can occur at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Protodestannylation: The presence of acidic protons can lead to the cleavage of the C-Sn bond. Ensure all reagents and solvents are neutral.
-
-
Difficulty in Removing Tin Byproducts:
-
If the KF wash is not sufficiently effective, multiple washes may be necessary.
-
For particularly stubborn cases, a combination of a KF wash followed by chromatography on triethylamine-treated silica gel is recommended.
-
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Wikipedia. (2023). Stille reaction. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
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University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
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Verbitskiy, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(14), 3073-3077. [Link]
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Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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Bao, Z., Chan, W. K., & Yu, L. (1995). Stille Polycondensation for the Synthesis of Functional Polymers. Journal of the American Chemical Society, 117(49), 12426–12435. [Link]
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Berge, J. M., et al. (1997). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 62(22), 7540-7541. [Link]
-
Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives. Request PDF. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
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Verbitskiy, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]
-
Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
PubMed Central. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. [Link]
-
MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
- Google Patents. (1990). Method for removing organotin compound.
-
PubMed. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. [Link]
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Application Notes and Protocols for the Stille Coupling of Bromopyrimidines: A Guide for Synthetic Chemists
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Power of the Stille Coupling
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of biologically active compounds, including antiviral agents, kinase inhibitors, and anticancer drugs. The ability to functionalize the pyrimidine ring with precision is therefore of paramount importance in the synthesis of novel therapeutic agents and functional materials. Among the arsenal of cross-coupling reactions available to the modern synthetic chemist, the palladium-catalyzed Stille coupling has emerged as a particularly robust and versatile method for the formation of carbon-carbon bonds.[1]
First reported by John K. Stille, this reaction offers several distinct advantages, including the stability of the organostannane reagents to air and moisture, mild reaction conditions, and a remarkable tolerance for a wide variety of functional groups.[2][3] These features make the Stille coupling an invaluable tool for the late-stage functionalization of complex molecules, a common requirement in drug discovery programs.[1] This guide provides a detailed exploration of the experimental procedures for the Stille coupling of bromopyrimidines, offering insights into the underlying mechanistic principles, practical protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the bromopyrimidine to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) intermediate. The reactivity of the C-Br bond in this step is a crucial determinant of the overall reaction efficiency.
-
Transmetalation: This is often the rate-determining step of the catalytic cycle. The organostannane reagent coordinates to the Pd(II) complex, and the organic group from the tin is transferred to the palladium center, displacing the bromide ligand. The facility of this step is influenced by the nature of the organic group on the tin and the ligands on the palladium.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired carbon-carbon bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Stille coupling reaction.
Optimizing the Reaction: A Deep Dive into Key Parameters
The success of a Stille coupling reaction with a bromopyrimidine substrate hinges on the careful selection and optimization of several key experimental parameters.
Table 1: Key Parameters for Stille Coupling of Bromopyrimidines
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common and effective choice, serving as a direct source of the active Pd(0) species.[1] Pd₂(dba)₃ is another excellent Pd(0) source, often used in combination with a phosphine ligand.[1] Pd(II) precursors like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are also widely used and are reduced in situ to the active Pd(0) catalyst.[2] The choice of catalyst can significantly impact reaction efficiency, and screening of different palladium sources is often beneficial. |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃, XPhos | The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, often used in excess or as part of the Pd(PPh₃)₄ complex. For challenging couplings, more electron-rich and bulky ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald's biaryl phosphine ligands (e.g., XPhos) can accelerate the oxidative addition and reductive elimination steps.[5] Triphenylarsine (AsPh₃) can also be an effective ligand, particularly for electron-deficient substrates.[1] |
| Organostannane | Aryl-, heteroaryl-, vinyl-, and alkyltributylstannanes or trimethylstannanes | Tributylstannanes are commonly used due to their stability and ease of handling. A slight excess (typically 1.1-1.2 equivalents) is often employed to drive the reaction to completion. The reactivity of the organostannane is dependent on the nature of the transferable group.[3] |
| Solvent | Toluene, Dioxane, DMF, THF | The choice of solvent can influence reaction rates and solubility of the reagents. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. Toluene and dioxane are common non-polar aprotic solvents, while DMF and THF are polar aprotic options.[6] For microwave-assisted reactions, high-boiling point solvents like DMF are often preferred.[7] |
| Additives | Cu(I) salts (e.g., CuI), LiCl, CsF | Additives can have a profound effect on the reaction rate. Copper(I) iodide (CuI) is a well-known co-catalyst that can significantly accelerate the transmetalation step.[8] Lithium chloride (LiCl) can also facilitate transmetalation by forming a more reactive organostannane species.[1] Cesium fluoride (CsF) can act as a promoter and also aids in the removal of tin byproducts during workup.[5] |
| Temperature | Room temperature to reflux | The optimal reaction temperature depends on the reactivity of the substrates and the catalyst system. Many Stille couplings require heating to proceed at a reasonable rate. Microwave irradiation can be a powerful tool to accelerate the reaction, often leading to significantly shorter reaction times and improved yields.[7] |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step procedures for the Stille coupling of different bromopyrimidines with various organostannanes. These are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Stille Coupling of 2-Bromopyrimidine with Phenyltributylstannane
This protocol describes a typical procedure for the arylation of a bromopyrimidine.
Materials:
-
2-Bromopyrimidine
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrimidine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add anhydrous and degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromopyrimidine.
-
Add phenyltributylstannane (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of KF (2 x 50 mL). Stir the biphasic mixture vigorously for at least 30 minutes during each wash to facilitate the precipitation of tributyltin fluoride.
-
Filter the organic layer through a pad of Celite® to remove the solid tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyrimidine.
Protocol 2: Microwave-Assisted Stille Coupling of 5-Bromopyrimidine with Tributyl(vinyl)stannane
This protocol illustrates the use of microwave irradiation to accelerate the coupling reaction.
Materials:
-
5-Bromopyrimidine
-
Tributyl(vinyl)stannane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
Reagent Preparation: In a microwave reactor vial, combine 5-bromopyrimidine (1.0 eq), tributyl(vinyl)stannane (1.5 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (10 mol%).
-
Solvent Addition: Add anhydrous DMF to the vial to achieve a concentration of approximately 0.2 M.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 15-30 minutes.
-
Workup and Purification: After cooling, the workup and purification procedure is similar to that described in Protocol 1, involving a KF wash and column chromatography.
Sources
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 5-Bromo-4-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted cross-coupling reactions of 5-Bromo-4-(tributylstannyl)pyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to efficiently functionalize the pyrimidine ring is therefore a critical aspect of drug discovery and development. This document outlines a robust, microwave-assisted Suzuki-Miyaura coupling protocol, leveraging the reactivity of the C-Br bond for the introduction of diverse aryl and heteroaryl moieties. The presence of the tributylstannyl group also opens the potential for sequential or competitive Stille-type couplings, a strategic consideration that will be discussed. By harnessing the benefits of microwave irradiation, including dramatically reduced reaction times and improved yields, these protocols offer a significant advancement over conventional heating methods.[2]
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine nucleus is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals, including anticancer, antiviral, and antibacterial agents. The targeted derivatization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, impacting its potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of C-C bonds in the synthesis of these complex molecules.[1]
The subject of this guide, this compound, is a versatile building block for the synthesis of polysubstituted pyrimidines. The differential reactivity of the C-Br and C-Sn bonds under specific catalytic conditions allows for a stepwise and regioselective introduction of substituents, a key strategy in the synthesis of complex drug candidates.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significant rate enhancements, higher product yields, and improved reproducibility compared to conventional heating methods.[3] This is particularly advantageous in the fast-paced environment of drug discovery, where rapid iteration of structure-activity relationships (SAR) is crucial.
Reaction Mechanisms: A Tale of Two Couplings
The functionalization of this compound can proceed via two primary palladium-catalyzed cross-coupling pathways: the Suzuki-Miyaura coupling at the C-Br bond and the Stille coupling at the C-Sn bond. The choice of reaction partners and conditions will dictate the preferred pathway.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. The generally accepted mechanism is depicted below:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Cross-Coupling
The Stille reaction couples an organotin compound with an organohalide. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of tin compounds.[4][5][6][7]
Experimental Protocols
The following protocols are designed for a microwave reactor and should be adapted and optimized for specific substrates and equipment.
Materials and Equipment
-
Substrate: this compound
-
Aryl/Heteroaryl Boronic Acid: (e.g., Phenylboronic acid, 3-methoxyphenylboronic acid, etc.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a pre-catalyst system like XPhosPdG2.
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Solvent: 1,4-Dioxane/Water mixture (typically 4:1 or 2:1 v/v).
-
Microwave Reactor: A dedicated microwave synthesizer capable of controlled temperature and pressure operation.
-
Reaction Vessels: Appropriate microwave reaction vials with stir bars.
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system).
General Workflow for Microwave-Assisted Suzuki Coupling
Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.
Detailed Protocol for the Synthesis of 5-Aryl-4-(tributylstannyl)pyrimidines
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-(tributylstannyl)pyrimidine.
Data Presentation: Optimization of Reaction Conditions
The following tables, adapted from literature on similar pyrimidine substrates, illustrate the effect of various parameters on the reaction outcome.[8][9] These serve as a starting point for the optimization of the coupling with this compound.
Table 1: Catalyst Screening for a Model Suzuki Coupling
| Catalyst (mol%) | Yield (%) |
| Pd(PPh₃)₄ (5) | 71 |
| Pd(dppf)Cl₂ (5) | 65 |
| Pd(OAc)₂ (5) | 42 |
| XPhosPdG2 (2.5) | >95 (for similar bromopyrimidines)[10][11] |
Reaction Conditions: Halogenated pyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 120 °C, 20 min, microwave irradiation.
Table 2: Base and Solvent Optimization
| Base | Solvent | Yield (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 71 |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 68 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 75 |
| K₂CO₃ | Toluene/H₂O (4:1) | 55 |
| K₂CO₃ | DMF/H₂O (4:1) | 62 |
Reaction Conditions: Halogenated pyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), 120 °C, 20 min, microwave irradiation.
Discussion and Field-Proven Insights
-
Regioselectivity: In the context of this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C-Br bond. The carbon-bromine bond is generally more reactive than the carbon-tin bond towards oxidative addition of the palladium(0) catalyst under typical Suzuki conditions.[12]
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust and commonly used catalyst, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos) can offer higher turnover numbers and may be more effective for challenging substrates.[10][11]
-
Microwave Effects: The rapid heating provided by microwave irradiation not only accelerates the reaction but can also minimize the formation of byproducts that may arise from prolonged heating in conventional methods.
-
Potential for Stille Coupling: While the Suzuki protocol is designed to favor reaction at the C-Br bond, it is important to be aware of the potential for a subsequent or competing Stille coupling at the C-Sn bond, especially if an aryl halide is used as the coupling partner instead of a boronic acid. This dual reactivity can be exploited for the synthesis of 4,5-disubstituted pyrimidines.
-
Troubleshooting:
-
Low Yield: Increase microwave power/temperature, screen different catalysts and bases, or use a more active catalyst system. Ensure reagents are pure and dry.
-
Side Products: Optimize reaction time to avoid decomposition or side reactions. Purification by column chromatography is often necessary.
-
Debromination: This can be a competing side reaction. Using a less polar solvent or a different catalyst/ligand combination can sometimes mitigate this issue.[10]
-
Conclusion
The microwave-assisted Suzuki coupling of this compound offers a rapid and efficient route to a variety of 5-aryl-4-(tributylstannyl)pyrimidines. These products are valuable intermediates for the synthesis of more complex, biologically active molecules. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize novel pyrimidine derivatives for drug discovery and development.
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). PubMed Central. [Link]
-
Ch 23 Stille and Suzuki Coupling. (2021). YouTube. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Microwave-assisted Stille-coupling of steroidal substrates. (n.d.). PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health (NIH). [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
-
Stille Coupling. (n.d.). Chemistry LibreTexts. [Link]
-
Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. (n.d.). RSC Publishing. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (n.d.). Growing Science. [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the Pyrimidine Core with 5-Bromo-4-(tributylstannyl)pyrimidine
Introduction: The Pyrimidine Scaffold and the Strategic Role of 5-Bromo-4-(tributylstannyl)pyrimidine
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug discovery. As a key component of nucleobases like cytosine, thymine, and uracil, its structural motif is central to the machinery of life.[1] This inherent biological relevance has made pyrimidine derivatives a privileged structure in the development of a vast array of therapeutics, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] The functionalization of the pyrimidine core is therefore a critical endeavor, allowing researchers to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance efficacy and selectivity.[4]
This compound is a versatile and powerful bifunctional reagent designed for the strategic elaboration of the pyrimidine core. It offers two distinct points of reactivity: a bromine atom at the 5-position and a tributylstannyl group at the 4-position. This arrangement is particularly advantageous for sequential, site-selective cross-coupling reactions. The tributylstannyl group is primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce a diverse range of substituents at the C4 position. The C-Br bond at the 5-position can subsequently be functionalized through a variety of cross-coupling methodologies, such as Suzuki or Sonogashira reactions, or other transformations. This stepwise approach provides a robust platform for building molecular complexity and generating libraries of novel pyrimidine-based compounds for screening and development.
This guide provides an in-depth exploration of the application of this compound in organic synthesis, with a primary focus on the Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical aspects of reaction optimization and purification, particularly the management of organotin byproducts.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[3][5] The reaction couples an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate, mediated by a palladium catalyst.[6] Its broad functional group tolerance and the relative stability of organostannane reagents to air and moisture make it a highly practical and widely adopted method in both academic and industrial laboratories.[5]
Mechanistic Rationale
Understanding the catalytic cycle of the Stille reaction is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organostannane (R²-SnBu₃) exchanges its organic group (R²) with the halide (X) on the Pd(II) complex. This step regenerates the tin halide byproduct (X-SnBu₃).
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; r1x [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; pd_complex1 [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; r2snbu3 [label="R²-SnBu₃\n(5-Bromo-4-pyrimidinyl\ntributylstannane)", shape=plaintext, fontcolor="#202124"]; transmetal [label="Transmetalation", shape=plaintext, fontcolor="#4285F4"]; pd_complex2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; xsnbu3 [label="X-SnBu₃", shape=plaintext, fontcolor="#EA4335"]; red_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#FBBC05"]; r1r2 [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> pd_complex1 [label=""]; r1x -> pd0 [style=invis]; r1x -> pd_complex1 [label="+ R¹-X", labelloc=c, fontsize=9]; ox_add [pos="1.5,1.2!"];
pd_complex1 -> pd_complex2 [label=""]; r2snbu3 -> pd_complex1 [style=invis]; r2snbu3 -> pd_complex2 [label="+ R²-SnBu₃", labelloc=c, fontsize=9]; transmetal [pos="4,1.2!"];
pd_complex2 -> xsnbu3 [style=invis]; pd_complex2 -> pd0 [label=""]; red_elim [pos="4,-1.2!"];
pd_complex2 -> r1r2 [label="- R¹-R²", labelloc=c, fontsize=9]; r1r2 [pos="6,-0.5!"]; } "Catalytic cycle of the Stille cross-coupling reaction."
Experimental Protocols
Safety Precautions: Handling Organotin Reagents
Tributyltin compounds are toxic and require careful handling.[7] They can be absorbed through the skin and are harmful if inhaled or ingested.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. All waste containing organotin residues must be disposed of according to institutional and local environmental regulations.
Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Halide
This protocol provides a robust starting point for the coupling of various aryl or heteroaryl halides. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.05 equiv.)
-
Aryl or Heteroaryl Halide (e.g., Iodobenzene, Bromobenzene) (1.0 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) with a ligand such as Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with condenser and septum)
-
Magnetic stirrer and heating source (oil bath)
Reaction Setup Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.05 mmol, 1.05 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using Pd₂(dba)₃, also add the phosphine ligand.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe. The solution should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 90-110 °C. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Cooling and Initial Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Removal of Tin Byproducts: This is a critical step. Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes during each wash. A white precipitate of tributyltin fluoride (Bu₃SnF) may form.
-
Filtration (if necessary): If a significant precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® to remove the solids. Return the filtrate to the separatory funnel.
-
Final Extraction: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-bromopyrimidine.
| Parameter | Typical Conditions | Rationale & Field Insights |
| Equivalents of Stannane | 1.05 - 1.2 equiv. | A slight excess ensures complete consumption of the potentially more valuable aryl halide. It also helps to compensate for any potential homocoupling of the stannane. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a common and reliable choice. For more challenging couplings, a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., P(o-tol)₃, XPhos) can be more effective. |
| Catalyst Loading | 2 - 5 mol% | Higher loadings may be needed for less reactive halides (e.g., chlorides) or sterically hindered substrates. However, keeping the loading low is economically and environmentally preferable. |
| Solvent | Toluene, 1,4-Dioxane, DMF | Toluene and dioxane are excellent choices for many Stille couplings. DMF can be beneficial for less soluble substrates but can be more difficult to remove during work-up. Ensure all solvents are anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to promote oxidative addition. The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl > OTf). |
| Additives | CuI, LiCl | For sluggish reactions, the addition of a copper(I) iodide (CuI) co-catalyst can accelerate the transmetalation step. Lithium chloride (LiCl) can also facilitate the reaction by breaking up tin-solvent aggregates.[1] |
Purification: A Deeper Dive into Tributyltin Removal
The primary drawback of the Stille coupling is the toxicity and difficulty in removing the organotin byproducts (e.g., Bu₃SnBr, Bu₃SnF).[1] Complete removal is often mandatory, especially in a drug development context. Below are detailed protocols for the most effective removal strategies.
Protocol 2: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line method due to its simplicity. The high affinity of fluoride for tin drives the formation of insoluble and less-toxic tributyltin fluoride.
-
Dilute: After the reaction, dilute the mixture with a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash: Transfer to a separatory funnel and wash 2-3 times with an equal volume of 1M aqueous KF.
-
Shake: Shake vigorously for at least one minute per wash.
-
Filter: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.
-
Separate & Dry: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 3: Chromatography on Triethylamine-Treated Silica Gel
This method is effective for less polar products where the tin byproducts might co-elute on standard silica gel.
-
Prepare Silica: Prepare a slurry of silica gel in your desired column eluent (e.g., hexanes) containing 2-5% triethylamine (v/v).
-
Pack Column: Pack the column with the prepared slurry.
-
Load & Elute: Load the crude product and elute with the triethylamine-containing solvent system. The basic triethylamine helps to retain the acidic tin byproducts on the silica.
Protocol 4: Chromatography on Potassium Carbonate/Silica Gel
This is a highly effective method for reducing tin residues to very low levels (ppm).
-
Prepare Stationary Phase: Thoroughly mix powdered anhydrous potassium carbonate (10g) with silica gel (90g) by weight.
-
Pack Column: Dry-pack or slurry-pack a chromatography column with the K₂CO₃/silica mixture.
-
Load & Elute: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system. The basic stationary phase effectively captures the tin impurities.
Conclusion
This compound serves as a highly effective building block for the synthesis of functionalized pyrimidines. The Stille cross-coupling reaction provides a reliable and versatile method for introducing a wide variety of substituents at the C4 position of the pyrimidine ring. While the toxicity of organotin reagents necessitates careful handling and rigorous purification, the established protocols for their removal enable the clean synthesis of target compounds. The ability to perform sequential functionalization at both the C4 and C5 positions makes this reagent a valuable tool for medicinal chemists and drug development professionals aiming to explore the chemical space around the privileged pyrimidine scaffold.
References
- Harris, P. A., et al. (2005). Journal of Medicinal Chemistry, 48(5), 1610–1619.
- Kohrt, J. T., et al. (2000). Tetrahedron Letters, 41(32), 6041–6044.
- Verbitsky, E. V., et al. (2017). Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006.
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
Collaborative for Health & Environment. Tributyltin. Available at: [Link]
-
Myers, A. The Stille Reaction - Chem 115. Available at: [Link]
- Ragan, J. A., et al. (2003). Organic Process Research & Development, 7(5), 676-683.
- Scott, W. J., & Stille, J. K. (1986). Journal of the American Chemical Society, 108(11), 3033–3040.
- Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200-7201.
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
NROChemistry. Stille Coupling. Available at: [Link]
- Casado, V., et al. (1999). The Mechanisms of the Stille Reaction.
- Bolli M. H., et al. (2012). The discovery of N - [ 5 - ( 4 – bromopheny l ) – 6 - [ 2-. [ ( 5 –bromo -2 –pyrimidiny l ) oxy ] ethoxy ] - 4-pyrimidinyl ] -N′ - propylsulfamide ( Macitentan ), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Chandra Janakiram, M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 339-359.
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). Current Medicinal Chemistry, 23(26), 2965-2993.
-
Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Available at: [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Available at: [Link]
-
ResearchGate. Functionalized pyrimidine compounds with their pharmacological potential. Available at: [Link]
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with 5-Bromo-4-(tributylstannyl)pyrimidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions, with a specific focus on the use of 5-Bromo-4-(tributylstannyl)pyrimidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. Pyrimidine cores are prevalent in a significant number of FDA-approved drugs, particularly protein kinase inhibitors, making their efficient synthesis a critical aspect of modern medicinal chemistry.[1] This document moves beyond standard protocols to offer insights into the causality of side reactions and data-driven strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that you may encounter during your experiments in a direct question-and-answer format.
Q1: My primary side product is the homocoupling of the stannane reagent, 4,4'-bis(tributylstannyl)-5,5'-bipyrimidine. What is causing this, and how can I prevent it?
A1: The homocoupling of the organostannane to form an R²-R² dimer is one of the most common side reactions in Stille coupling.[2] This non-productive pathway can significantly reduce the yield of your desired product.
Root Causes:
-
Reaction with Pd(II) Precatalyst: The organostannane can react with the Pd(II) precatalyst before it is reduced to the active Pd(0) species, leading to homocoupling.
-
Radical Pathways: The Pd(0) catalyst itself can initiate a radical process that results in the dimerization of the organostannane.[3]
-
Oxygen Contamination: The presence of dissolved oxygen can promote the homocoupling of organostannanes.[4]
Troubleshooting and Solutions:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Ensure Complete Pd(0) Formation | Minimizes the concentration of Pd(II) available to react with the stannane. | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider a pre-reduction step or ensure your reaction conditions facilitate rapid reduction to Pd(0).[5] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can also be beneficial.[5][6] |
| Rigorous Degassing | Removes dissolved oxygen, which can participate in oxidative pathways leading to homocoupling.[4] | Sparge your solvent with an inert gas (argon or nitrogen) for at least 30-45 minutes prior to use.[7] Maintain a positive pressure of inert gas throughout the reaction setup. |
| Control Stoichiometry | Using a large excess of the organostannane can increase the statistical probability of homocoupling. | Start with a slight excess (1.1-1.2 equivalents) of the this compound.[8] |
| Lower Reaction Temperature | Reduces the rate of side reactions, which often have a higher activation energy than the desired cross-coupling. | If your reaction is proceeding at an elevated temperature, try reducing it incrementally (e.g., in 10 °C steps) to find a balance between reaction rate and selectivity. |
| Choice of Ligand | Electron-rich and bulky phosphine ligands can accelerate the reductive elimination step, favoring the desired product formation over side reactions.[9] | Consider switching from standard PPh₃ to more electron-rich ligands like P(t-Bu)₃ or bulky ligands such as XPhos or SPhos. |
Q2: I am observing a significant amount of protodestannylation, resulting in the formation of 5-bromopyrimidine. How can I minimize this?
A2: Protodestannylation, the cleavage of the carbon-tin bond by a proton source, is another common side reaction that consumes your starting material.[10]
Root Causes:
-
Acidic Impurities: Trace amounts of acid in your reagents or solvent can lead to the protonolysis of the organostannane.
-
Moisture: Water present in the reaction mixture can act as a proton source.
-
Solvent Choice: Protic solvents or solvents that can degrade to form acidic byproducts can exacerbate this issue.
Troubleshooting and Solutions:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Use Anhydrous Conditions | Minimizes the presence of water, a primary proton source. | Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Store reagents over desiccants. |
| Purify Reagents | Removes acidic impurities. | Ensure your this compound and your coupling partner are pure. If necessary, purify them by recrystallization or chromatography. |
| Add a Non-Nucleophilic Base | Scavenges trace amounts of acid. | The addition of a mild, non-nucleophilic base like proton sponge or anhydrous K₂CO₃ can be beneficial. |
| Solvent Selection | Choose aprotic and stable solvents. | Aprotic polar solvents like DMF, dioxane, or toluene are generally preferred for Stille couplings. Ensure they are of high purity and properly dried. |
Q3: My reaction is sluggish, and upon heating, I see decomposition of my starting materials and product. What can I do to accelerate the reaction under milder conditions?
A3: Slow reaction rates can necessitate harsh conditions, which in turn can lead to degradation, especially with sensitive heterocyclic substrates. The rate-determining step in many Stille couplings is the transmetalation.[11]
Troubleshooting and Solutions:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Copper(I) Co-catalyst | Cu(I) salts, particularly CuI, can accelerate the transmetalation step, possibly by acting as a scavenger for inhibiting free ligands.[3][9] | Add 0.1 to 0.2 equivalents of CuI to your reaction mixture.[7] This is a widely adopted strategy for accelerating Stille couplings. |
| Use of Additives | Additives like lithium chloride (LiCl) or cesium fluoride (CsF) can facilitate the transmetalation step.[3][12] LiCl can break up tin-solvent complexes and promote the formation of a more reactive organostannane. | Add 1-3 equivalents of anhydrous LiCl to the reaction.[7] |
| Ligand Choice | Electron-rich ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. | Consider using ligands such as tri-2-furylphosphine (TFP) or triphenylarsine (AsPh₃), which have been shown to cause large rate accelerations.[5] |
| Microwave Irradiation | Microwave heating can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[13] | If available, screen reaction conditions using a microwave reactor, carefully optimizing temperature and time. |
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Stille coupling cycle and the common off-cycle side reactions.
Caption: The desired Stille cycle versus off-pathway side reactions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with this compound
This protocol provides a robust starting point for your experiments.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd₂(dba)₃ (0.025 eq.), and your chosen phosphine ligand (e.g., XPhos, 0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add freshly distilled and degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.
-
Purification: To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF or pass the crude mixture through a short plug of silica gel.[7] Further purification by column chromatography will yield the desired product.
Protocol 2: Troubleshooting Homocoupling with a Copper(I) Co-catalyst
This modified protocol is designed to mitigate stannane homocoupling and accelerate the reaction.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).[7]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed anhydrous DMF via syringe.
-
Reaction: Stir the mixture at a moderate temperature (e.g., 60-80 °C). The use of CuI often allows for lower reaction temperatures. Monitor the reaction progress.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1. The addition of CuI may require an aqueous ammonia wash during work-up to remove copper salts.[7]
Logical Relationships in Troubleshooting
The following diagram outlines a decision-making process for troubleshooting common issues in your Stille coupling reaction.
Caption: A logical workflow for troubleshooting Stille coupling reactions.
By systematically addressing these common side reactions and optimizing your reaction conditions based on the principles outlined in this guide, you can significantly improve the efficiency and success rate of your Stille coupling reactions involving this compound.
References
-
NROChemistry. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Royal Society of Chemistry. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]
-
Myers, A. The Stille Reaction. Chem 115. [Link]
-
ResearchGate. Stille coupling reactions with organostannanes. [Link]
-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
YouTube. Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]
-
ResearchGate. The Mechanisms of the Stille Reaction. [Link]
-
National Institutes of Health. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. [Link]
-
ResearchGate. Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Espinet, P., & Casado, A. L. (2016). THE STILLE REACTION, 38 YEARS LATER. Anales de Química, 112(2), 79-89. [Link]
-
Royal Society of Chemistry. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]
-
YouTube. Stille cross-coupling reaction. [Link]
Sources
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- 10. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-(tributylstannyl)pyrimidine
Welcome to the technical support center for advanced cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 5-Bromo-4-(tributylstannyl)pyrimidine, and aiming to improve the yield of its Suzuki coupling. The unique bifunctional nature of this molecule—possessing both a Suzuki-reactive C-Br bond and a Stille-reactive C-Sn bond—presents a distinct chemoselectivity challenge. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate this complex reaction and achieve your desired synthetic outcomes.
Introduction: The Chemoselectivity Challenge
The core difficulty in performing a Suzuki coupling on this compound is controlling the reaction's chemoselectivity. You are aiming to react an organoboron reagent at the C-Br bond (Suzuki pathway), but the molecule's own tributylstannyl group is a potent coupling partner for a palladium-catalyzed Stille reaction. This creates a competitive environment where several undesired pathways can occur, leading to low yields of your target product.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when attempting the Suzuki coupling of this compound.
Q1: My reaction yield is very low, and I'm observing multiple byproducts. What is likely happening?
Low yields are typically due to competing side reactions stemming from the tributylstannyl group. The primary culprits are:
-
Stille Homocoupling: Two molecules of the this compound starting material react with each other. The tributylstannyl group of one molecule couples with the bromo group of another, forming a dimeric pyrimidine byproduct. This is a very common side reaction in Stille couplings.[1][2]
-
Protodestannylation/Dehalogenation: The C-Sn or C-Br bond is cleaved and replaced with a hydrogen atom, leading to the formation of 5-bromopyrimidine or 4-(tributylstannyl)pyrimidine, respectively.[3]
-
Boronic Acid Homocoupling: Your boronic acid partner reacts with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or inefficient catalyst turnover.[3][4]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4][5]
Caption: Competing reaction pathways in the Suzuki coupling attempt.
Q2: How can I favor the Suzuki pathway over the competing Stille reactions?
The key is to leverage the fundamental mechanistic differences between the two cycles. The Suzuki reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7][8] The Stille reaction does not require a base. This gives you a critical handle for control.
-
Optimize the Base: This is your most powerful tool.
-
Use a strong, non-nucleophilic base: Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are highly effective at promoting the formation of the boronate species for the Suzuki pathway without promoting other side reactions.[9][10][11]
-
Ensure Stoichiometry: Use at least 2-3 equivalents of the base to ensure the boronic acid is fully activated.
-
-
Avoid Stille Accelerants: Copper(I) salts (e.g., CuI) are known to significantly accelerate the transmetalation step in the Stille reaction.[12] Do not use copper additives in your reaction, as this will strongly favor the undesired Stille pathway.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and influencing its reactivity. For challenging heteroaromatic substrates, bulky, electron-rich monophosphine ligands are often superior to traditional ones like PPh₃.[13][14]
-
Recommended Ligands: Consider Buchwald-type biaryl phosphine ligands such as SPhos or XPhos.[15] These ligands promote the difficult oxidative addition step on electron-deficient pyrimidines and can help prevent catalyst deactivation.
-
-
Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction.[16] Excessively high temperatures can sometimes promote side reactions like protodeboronation or decomposition.
Q3: Which palladium catalyst and ligand combination should I start with?
For this challenging substrate, a robust, highly active catalyst system is recommended. While Pd(PPh₃)₄ is a classic choice, it can be sluggish and prone to deactivation.[3]
A better starting point is to generate a more active catalyst in situ or use a modern pre-catalyst.
| Catalyst System | Palladium Source | Ligand | Typical Loading (mol%) | Rationale |
| System 1 (Recommended Start) | Pd₂(dba)₃ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | Highly active for heteroaryl halides; bulky ligands prevent catalyst deactivation.[15][17] |
| System 2 (Alternative) | Pd(OAc)₂ | P(t-Bu)₃ | 2-5% Pd, 4-10% Ligand | A strong, electron-rich ligand that promotes coupling of less reactive halides.[14] |
| System 3 (Classic) | Pd(PPh₃)₄ | (None) | 5-10% | Can work, but may require higher temperatures and catalyst loadings; risk of lower yield.[9][10] |
Expert Tip: The nitrogen atoms on the pyrimidine can poison the catalyst. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes protect the active catalytic species and improve turnover.
Q4: How do I minimize protodeboronation and boronic acid homocoupling?
These side reactions consume your coupling partner and lower the yield.
-
Rigorous Degassing: Both side reactions can be exacerbated by the presence of oxygen.[3] Ensure your solvent and reaction vessel are thoroughly degassed before adding the palladium catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[16]
-
Use Boronic Esters: If protodeboronation is a persistent issue, consider switching from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).
-
Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents have been combined and the system has been made inert.
Q5: The reaction has finished, but purification is difficult. How can I effectively remove the tributyltin byproducts?
Tributyltin halides (e.g., Bu₃SnBr) are the primary byproducts from the stannyl group and can be challenging to remove due to their low polarity.
-
Aqueous KF Wash: A highly effective method is to wash the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a saturated aqueous solution of potassium fluoride (KF).[2] The fluoride ions will react with the tributyltin species to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of celite. This is often more effective than standard chromatography alone.
Experimental Protocol: Optimized Suzuki Coupling
This protocol provides a robust starting point for the selective Suzuki coupling at the C-5 bromine of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inerting the System: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Catalyst Preparation: In a separate small vial under inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF (2 x 20 mL). Stir vigorously for 30 minutes during each wash.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: A troubleshooting workflow for optimizing the reaction.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines. BenchChem.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
-
Nawaz, S. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Zhang, K., et al. (2016). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
-
Neufeldt, S. R., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Aouad, F., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
Bell, A. S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
-
Lee, D. H., et al. (2013). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Nawaz, S. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... ResearchGate. [Link]
-
Caspi, D. D., et al. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Cernic, T., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Pérez, M., et al. (2000). New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. [Link]
-
Various Authors. (2015). Problems with Suzuki coupling. Reddit. [Link]
-
El-Faham, A., et al. (2018). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
Nawaz, S. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]
- BenchChem. (2025). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
-
Zhang, Z-Q., et al. (2017). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
- Myers, A. (n.d.). The Stille Reaction.
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (2023). Struggling with Suzuki Reaction. Reddit. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Stille Reactions with Tributylstannyl Pyrimidines
Welcome to the Technical Support Center for Stille cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Stille coupling of tributylstannyl pyrimidines. The unique electronic properties of the pyrimidine ring can introduce specific hurdles not always present in standard Stille couplings. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you successfully navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding Stille reactions with tributylstannyl pyrimidines.
Q1: My Stille reaction with a tributylstannyl pyrimidine is not working at all. Where should I start troubleshooting?
A1: A complete reaction failure often points to a fundamental issue with one of the core components. A systematic check is crucial:
-
Catalyst Activity: Ensure your Palladium(0) catalyst is active. Pd(PPh₃)₄, for instance, can degrade over time, especially if not stored properly under an inert atmosphere. If you are using a Pd(II) precatalyst like Pd(OAc)₂, confirm that your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]
-
Inert Atmosphere: The Stille catalytic cycle is highly sensitive to oxygen.[1] Ensure all your solvents and reagents are thoroughly degassed and that your reaction setup is free of leaks. This can be achieved by several vacuum/inert gas (argon or nitrogen) cycles.[1][2]
-
Reagent Purity: Verify the purity of your tributylstannyl pyrimidine, the organic halide, and the solvent. The presence of moisture or other impurities can quench the catalyst or interfere with the reaction. Anhydrous and degassed solvents are critical for reproducibility.[1]
Q2: I'm observing very low yields when coupling my tributylstannyl pyrimidine with an aryl bromide. What is the likely cause?
A2: Low yields with electron-deficient heterocycles like pyrimidines are a common challenge. The primary culprit is often a slow or inefficient transmetalation step. The electron-withdrawing nature of the pyrimidine ring can reduce the nucleophilicity of the tin reagent, hindering the transfer of the pyrimidine group to the palladium center. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition.[1] To address this, consider the following:
-
Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be optimal. More electron-rich and sterically bulky phosphine ligands can accelerate the reductive elimination and in some cases, the transmetalation step.[1]
-
Additives: The use of copper(I) iodide (CuI) as a co-catalyst can dramatically increase the reaction rate, often by orders of magnitude.[3] It is believed to facilitate the transmetalation step.[3][4]
Q3: I see a lot of homocoupling of my tributylstannyl pyrimidine. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction in Stille couplings, where two molecules of the organostannane reagent couple to form a dimer.[3] This can occur through two primary mechanisms: a reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3] To minimize homocoupling:
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species present at the beginning of the reaction.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Optimize Stoichiometry: Using a slight excess of the organic halide relative to the organostannane can help to favor the cross-coupling reaction.
Q4: How can I be sure that my tributylstannyl pyrimidine reagent is of good quality?
A4: The stability of organostannanes can be a concern. It is advisable to check the purity of your tributylstannyl pyrimidine by ¹H and ¹¹⁹Sn NMR spectroscopy before use. Freshly prepared or recently purchased reagents generally give the best results. If the reagent is old, it may contain impurities or have degraded. Purification can be performed by column chromatography on silica gel.
Systematic Troubleshooting Guide
When a Stille reaction with a tributylstannyl pyrimidine fails or gives poor results, a systematic approach to troubleshooting is essential. The following guide will walk you through a logical sequence of checks and optimizations.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting failed Stille reactions.
In-Depth Troubleshooting and Optimization Strategies
Catalyst, Ligand, and Additive Selection
The choice of catalyst, ligand, and any additives is paramount for a successful Stille coupling, especially with challenging substrates like tributylstannyl pyrimidines.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(PPh₃)₄ | These are Pd(0) sources, which are the active catalytic species. Using them directly can sometimes be more reliable than in-situ reduction of Pd(II) salts. |
| Ligands | P(t-Bu)₃, P(o-tol)₃, AsPh₃, or NHC ligands (e.g., IPr·HCl) | Electron-rich and bulky ligands can accelerate both the oxidative addition and reductive elimination steps. For electron-deficient pyrimidines, ligands that promote the transmetalation step are crucial.[1] |
| Additives | CuI (10-20 mol%) | Copper(I) salts are known to significantly accelerate Stille couplings, particularly when the transmetalation step is rate-limiting, as is often the case with electron-deficient heteroaryl stannanes.[3][4] |
| Solvent | Toluene, Dioxane, DMF, or NMP | The choice of solvent can influence reaction rates and solubility of reagents. More polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction.[5] |
Addressing Slow Transmetalation with Electron-Deficient Pyrimidines
The electron-withdrawing nature of the pyrimidine ring can significantly slow down the crucial transmetalation step in the Stille catalytic cycle. This is often the primary reason for low yields.
The transmetalation step involves the transfer of the pyrimidine group from the tin atom to the palladium center. For this to occur efficiently, the pyrimidine ring needs to be sufficiently nucleophilic to attack the palladium complex. The electron-deficient character of the pyrimidine ring diminishes this nucleophilicity.
Caption: The Stille cycle and challenges with pyrimidines.
-
Copper(I) Co-catalysis: As mentioned, CuI is a highly effective additive. It is proposed that the copper(I) salt undergoes a rapid transmetalation with the tributylstannyl pyrimidine to form a more reactive organocuprate species, which then readily transmetalates with the palladium complex.[3]
-
Choice of Ligand: While counterintuitive, moderately electron-poor ligands on the palladium, such as tri-2-furylphosphine or triphenylarsine, can sometimes enhance the rate of transmetalation.[3] This is because they make the palladium center more electrophilic and thus more susceptible to nucleophilic attack by the organostannane.
-
Solvent Effects: Highly polar aprotic solvents like NMP or DMF can help to stabilize charged intermediates in the transmetalation step, thereby increasing the reaction rate.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: General Procedure for Stille Coupling with Tributylstannyl Pyrimidine
This protocol provides a robust starting point for the Stille coupling of a tributylstannyl pyrimidine with an aryl halide.
Materials:
-
Tributylstannyl pyrimidine (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(o-tol)₃ (10 mol%)
-
CuI (20 mol%)
-
Anhydrous and degassed toluene (0.1 M concentration of aryl halide)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd₂(dba)₃, P(o-tol)₃, and CuI.
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add the anhydrous and degassed toluene via syringe.
-
Add the tributylstannyl pyrimidine via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Tributylstannyl Pyrimidine
If you suspect the quality of your stannane reagent, purification may be necessary.
Materials:
-
Crude tributylstannyl pyrimidine
-
Silica gel
-
Hexanes and ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude tributylstannyl pyrimidine in a minimal amount of hexanes.
-
Load the solution onto the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Collect the fractions containing the desired product, as determined by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tributylstannyl pyrimidine.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]
-
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc.1986 , 108, 3033–3040. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004 , 43, 1132–1136. [Link]
-
Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999 , 38, 2411–2413. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Pérez-Temprano, M. H.; Gallego, A. M.; Casares, J. A.; Espinet, P. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics2011 , 30, 611–617. [Link]
Sources
Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-4-(tributylstannyl)pyrimidine Coupling
Welcome to the technical support center for the optimization of catalyst loading in the Stille coupling of 5-Bromo-4-(tributylstannyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your cross-coupling reactions.
Introduction: The Intricacies of Pyrimidine Coupling
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2][3] The coupling of this compound is of particular interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.[4] Optimizing the palladium catalyst loading is a critical parameter that directly influences reaction efficiency, yield, cost, and the level of residual metal in the final product.[5][6] This guide will delve into the nuances of catalyst optimization for this specific substrate, providing both theoretical understanding and practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Stille coupling of this compound?
For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[5] A loading of 2.5 mol% often provides a good balance between reaction rate and cost-effectiveness for initial trials.[7]
Q2: How does catalyst loading affect the reaction outcome?
Catalyst loading is a critical variable with a direct impact on several reaction parameters:
-
Higher Loading: Generally leads to faster reaction rates and higher conversion. However, it also increases the cost of the reaction and can lead to higher levels of palladium contamination in the final product, which is a significant concern in pharmaceutical applications.[5][6]
-
Lower Loading: More cost-effective and environmentally friendly, but may result in slower reactions or incomplete conversion.[5] Optimization is key to finding the sweet spot that delivers a satisfactory yield in a reasonable timeframe.
Q3: Which palladium sources are recommended for this type of coupling?
The choice of palladium precursor is crucial for efficient catalyst generation.[8]
-
Pd(0) sources: Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used and often effective.[9] Pd(PPh₃)₄ is a reliable choice for many Stille couplings.[2]
-
Pd(II) pre-catalysts: Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used, often in combination with phosphine ligands. These are typically reduced in situ to the active Pd(0) species.[10] Modern pre-catalysts, such as Buchwald's G3 palladacycles, are designed for efficient and clean generation of the active catalyst.[8]
Q4: Can additives enhance the reaction at lower catalyst loadings?
Yes, certain additives can significantly improve reaction efficiency, sometimes allowing for a reduction in catalyst loading.
-
Copper(I) Iodide (CuI): Often used as a co-catalyst in Stille reactions, it is believed to facilitate the transmetalation step, which can be rate-limiting.[11][12][13]
-
Cesium Fluoride (CsF): Can act as an activator for the organostannane.[13]
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[10] For heteroaromatic substrates, bulky, electron-rich phosphine ligands can be beneficial.[5][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Stille coupling of this compound.
Problem 1: Low or No Product Yield
A low or non-existent yield is a common frustration. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions for Low Yield:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[10]
-
Insufficient Reaction Temperature: Stille couplings can be sluggish at lower temperatures.
-
Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.
-
Sub-optimal Ligand: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate can indicate side reactions.
Common Side Reactions and Their Mitigation:
| Side Product | Probable Cause | Recommended Solution |
| Homocoupling of the Organostannane | High reaction temperatures; catalyst deactivation. | Maintain a lower reaction temperature. Ensure a strictly inert atmosphere to prevent catalyst oxidation, which can promote homocoupling.[3][15] |
| Proto-destannylation | Presence of trace amounts of water or acid. | Use thoroughly dried and anhydrous solvents and reagents.[15] |
| Pyrimidine Ring Degradation | Harsh reaction conditions (high temperature, prolonged reaction time). | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. The pyrimidine ring can be susceptible to degradation under certain conditions.[16][17][18] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to optimizing the palladium catalyst loading for the Stille coupling of this compound with an aryl halide.
-
Reaction Setup: In parallel, set up a series of oven-dried Schlenk tubes. To each tube, add this compound (1.0 eq.) and the aryl halide (1.1 eq.).
-
Catalyst Addition: To each respective tube, add the desired palladium catalyst (e.g., Pd(PPh₃)₄) at varying mol percentages (e.g., 0.5%, 1%, 2.5%, 5%).
-
Inert Atmosphere: Seal each tube and subject them to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[4]
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, 0.1 M concentration) to each tube via syringe.[4]
-
Reaction: Place all tubes in a pre-heated oil bath at the desired temperature (e.g., 100°C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Analysis: Compare the reaction rates and final conversions to determine the optimal catalyst loading that provides the best yield in a reasonable timeframe.
The Stille Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
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- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 18. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
purification of crude product from 5-Bromo-4-(tributylstannyl)pyrimidine reaction
Welcome to the technical support center for the purification of 5-Bromo-4-(tributylstannyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial organotin reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you obtain your target compound with the highest possible purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Issue 1: My crude product appears as a viscous oil or waxy solid, making it difficult to handle.
-
Question: After the reaction work-up, my this compound is not a solid as expected and is difficult to purify. What could be the cause and how can I resolve this?
-
Answer: This is a common issue and can be attributed to the presence of residual solvents or, more likely, organotin byproducts such as hexabutylditin or tributyltin oxide. These byproducts are often oils or low-melting solids and can prevent your desired product from solidifying.
Troubleshooting Steps:
-
Aqueous Work-up with Potassium Fluoride (KF): A crucial step to remove tin byproducts is a thorough wash with an aqueous solution of potassium fluoride.[1][2] Tributyltin halides react with KF to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[3]
-
Protocol: After the initial organic extraction, wash the organic layer vigorously with a 1M aqueous KF solution for at least 5-10 minutes. Repeat this wash 2-3 times. A white precipitate of Bu₃SnF should be observed.
-
Expert Tip: If an emulsion forms, the addition of a small amount of a saturated sodium chloride solution (brine) can help to break it.
-
-
Filtration: After the KF wash, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then filter it through a pad of Celite® or diatomaceous earth. This will remove the fine precipitate of Bu₃SnF.[1]
-
Solvent Removal: Carefully remove the solvent under reduced pressure. Avoid excessive heating, as this can lead to decomposition of the product.
-
Issue 2: During flash column chromatography, my product is co-eluting with impurities.
-
Question: I am attempting to purify this compound by flash chromatography on silica gel, but I am getting poor separation from what I suspect are tin-containing impurities. What can I do to improve the separation?
-
Answer: Co-elution is a frequent challenge due to the relatively nonpolar nature of both the desired product and common organotin byproducts. Standard silica gel chromatography may not be sufficient.
Troubleshooting Steps:
-
TLC Analysis First: Before committing to a large-scale column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your product.[4][5]
-
Solvent System Optimization:
-
Start with a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, can be very effective.[6]
-
For this compound, a common starting point is a mobile phase of 95:5 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
-
Deactivation of Silica Gel: Organostannanes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation (destannylation) on the column.[6]
-
Protocol: To mitigate this, you can use silica gel that has been treated with a base. Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine.[1] Pack the column with this slurry. This will neutralize the acidic sites on the silica.
-
-
Alternative Stationary Phases:
-
Issue 3: I am observing product degradation (destannylation) during purification.
-
Question: My NMR analysis after purification shows a significant amount of 5-bromopyrimidine, indicating that the tributyltin group has been cleaved. How can I prevent this?
-
Answer: Destannylation is a common side reaction for organostannanes, especially in the presence of acids or electrophiles.[7]
Troubleshooting Steps:
-
Avoid Acidic Conditions: Throughout your work-up and purification, strictly avoid acidic conditions. Do not use acidic washes (e.g., dilute HCl) to remove basic impurities if your desired product is present in the organic phase.
-
Use Base-Treated Silica Gel: As mentioned in Issue 2, the acidity of silica gel can promote destannylation. Always use silica gel treated with triethylamine or opt for a potassium carbonate/silica gel stationary phase.[1][6]
-
Minimize Exposure to Air and Light: While organostannanes are generally stable, prolonged exposure to air and light can promote radical reactions that may lead to degradation. It is good practice to work efficiently and store the compound under an inert atmosphere (e.g., argon or nitrogen) in the dark.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the crude product of the this compound reaction?
A1: The optimal purification strategy often involves a combination of techniques. A typical workflow would be:
-
An initial aqueous work-up including a wash with 1M potassium fluoride (KF) solution to precipitate the bulk of the tin byproducts.[1][2]
-
Filtration through Celite® to remove the tin fluoride precipitate.[1]
-
Flash column chromatography on silica gel treated with triethylamine or a mixture of potassium carbonate and silica gel.[1]
-
If the product is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.
Q2: What are some suitable solvent systems for flash chromatography of this compound?
A2: The choice of eluent will depend on the specific impurities present. However, a good starting point is a nonpolar solvent system.
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 98:2 to 90:10 | A common and effective system. Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| Hexane / Dichloromethane | 80:20 to 50:50 | Can be useful if the product has low solubility in hexane alone. |
| Hexane / Diethyl Ether | 95:5 to 85:15 | Diethyl ether is more polar than ethyl acetate and can be a good alternative. |
Q3: Can I purify this compound by recrystallization?
A3: Yes, if your crude product is a solid and substantially pure after initial work-up, recrystallization can be a highly effective method to obtain a product of high purity.[8]
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For organotin compounds, nonpolar solvents are often a good choice.
-
Recommended Solvents to Screen:
-
Hexanes
-
Pentane
-
Methanol (use with caution, as protic solvents can sometimes promote destannylation)
-
A mixed solvent system, such as hexane with a small amount of a more polar solvent like ethyl acetate to increase solubility at higher temperatures.
-
Q4: How can I identify common impurities in my product by ¹H NMR?
A4: ¹H NMR is an invaluable tool for assessing the purity of your this compound.
-
Expected Product Peaks: The ¹H NMR spectrum of the pure product should show characteristic signals for the pyrimidine protons and the butyl groups of the tributyltin moiety.
-
Common Impurity Signals:
-
Hexabutylditin: You may see broad multiplets in the 0.8-1.6 ppm region, which can overlap with your product's butyl signals.
-
Tributyltin Oxide: This may also show broad signals in the aliphatic region.
-
5-Bromopyrimidine (Destannylation Product): The appearance of sharp singlets in the aromatic region corresponding to the protons of 5-bromopyrimidine is a clear indication of destannylation.
-
Residual Solvents: Be aware of characteristic peaks from common laboratory solvents that might be present in your sample.[9][10][11]
-
Q5: What are the best practices for handling and storing purified this compound?
A5: Organotin compounds are toxic and require careful handling.[12][13]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis and oxidation. It is also advisable to store it in a cool, dark place to minimize degradation.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
References
- Technical Support Center: Purification of Organotin Residues. (2025). BenchChem.
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Technical Support Center: Removal of Organotin Residues from Stille Reactions. (2025). BenchChem.
- Technical Support Center: Managing and Removing Organotin Byproducts. (2025). BenchChem.
- How to Run a Flash Column. University of Rochester, Department of Chemistry.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). BenchChem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
- Troubleshooting Purific
- Flash Purification Methodology for Synthetic Peptides. (n.d.). Phenomenex.
- This compound AldrichCPR. Sigma-Aldrich.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- This compound AldrichCPR. Sigma-Aldrich.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
- Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Compar
- Stille reaction. Wikipedia.
- An efficient method for removing organotin impurities. (2020). Shandong Look Chemical.
- Stille Coupling. Chemistry LibreTexts.
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). BenchChem.
- NMR in Lab- Solvent Impurities. Chemistry LibreTexts.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Caltech.
- This compound. ChemicalBook.
- This compound. BOC Sciences.
- Stille Coupling. Organic Chemistry Portal.
- The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (2011). Journal of Bacteriology.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
- 5-(Tributylstannyl)pyrimidine. PubChem.
- 2-(Tributylstannyl)pyrimidine 95%. Sigma-Aldrich.
Sources
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Technical Support Center: Minimizing Homocoupling of 5-Bromo-4-(tributylstannyl)pyrimidine in Stille Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing your Stille cross-coupling reactions involving 5-Bromo-4-(tributylstannyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency of their synthetic routes by minimizing the formation of undesired homocoupled byproducts. Drawing from established principles of organometallic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Stille reaction with this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction in Stille coupling where two molecules of your organostannane reagent react with each other to form a dimer (in this case, a bipyrimidine)[1]. This unwanted reaction consumes your valuable stannane starting material, reduces the yield of your desired cross-coupled product, and introduces a potentially difficult-to-remove impurity, complicating your purification process.
Q2: I'm observing a significant amount of a bipyrimidine byproduct. What are the most likely causes?
A2: The formation of a homocoupled pyrimidine dimer can be attributed to several factors. The primary culprits are often related to the reaction conditions and the stability of the palladium catalyst. Key causes include the presence of oxygen, which can alter the catalytic cycle, and reaction temperatures that are too high, which can promote side reactions[2]. Additionally, the choice of palladium catalyst and ligands plays a crucial role; some systems are inherently more prone to promoting homocoupling than others.
Q3: Can the purity of my this compound affect the extent of homocoupling?
A3: Absolutely. The purity of all reagents is critical for a successful Stille coupling. Impurities in the organostannane can potentially interfere with the catalytic cycle. More importantly, ensure that your starting material has not degraded during storage. Organotin compounds, while relatively stable, can be sensitive to acidic conditions or prolonged exposure to air and moisture, which could lead to side reactions.
Q4: Are there any specific additives that can help suppress the formation of homocoupled byproducts?
A4: Yes, certain additives are known to significantly improve the outcome of Stille reactions. Copper(I) iodide (CuI) is a widely used co-catalyst that can accelerate the rate of the desired cross-coupling, often outcompeting the homocoupling pathway[3][4][5]. Lithium chloride (LiCl) is another beneficial additive, particularly in polar aprotic solvents like DMF or NMP. It is believed to facilitate the transmetalation step and stabilize the active catalyst, thereby enhancing the rate of the desired reaction[1][6].
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Stille coupling of this compound, with a focus on minimizing homocoupling.
| Symptom | Potential Cause(s) | Suggested Solutions |
| High levels of homocoupled bipyrimidine byproduct | 1. Oxygen contamination: The presence of O₂ can lead to the oxidative homocoupling of the organostannane. 2. Suboptimal Catalyst System: The chosen palladium catalyst and/or ligand may favor the homocoupling pathway. 3. High Reaction Temperature: Elevated temperatures can increase the rate of undesired side reactions. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. 2. Catalyst and Ligand Screening: If using Pd(PPh₃)₄, consider switching to a different catalyst system. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands can be beneficial[7]. Alternatively, palladium(II) precatalysts like PdCl₂(PPh₃)₂ can be effective. 3. Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with milder conditions (e.g., 80 °C) and only increase the temperature if the reaction is sluggish. |
| Low or no conversion of starting materials | 1. Inactive Catalyst: The Pd(0) catalyst may have degraded. 2. Poor Solvent Choice: The solvent may not be suitable for the reaction. 3. Insufficient Activation: The transmetalation step may be too slow. | 1. Use Fresh Catalyst: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. 2. Solvent Selection: Polar aprotic solvents like DMF, NMP, or dioxane are generally effective for Stille couplings of heterocycles. Toluene can also be used. 3. Employ Additives: The addition of CuI (10-20 mol%) can significantly accelerate the transmetalation step[3][4][5]. LiCl (2-3 equivalents) is also highly recommended, especially in polar solvents[1][6]. |
| Formation of Protodestannylation Product (Pyrimidine-H) | 1. Presence of Protic Impurities: Trace amounts of water or other acidic impurities in the reaction mixture can lead to the cleavage of the C-Sn bond. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The purity of the starting materials and reagents is paramount. |
Competing Reaction Pathways
To effectively troubleshoot, it is essential to understand the mechanistic landscape of the Stille coupling. The desired catalytic cycle competes with the homocoupling pathway.
Caption: Competing pathways in the Stille reaction.
Recommended Experimental Protocol
This protocol is a generalized starting point for the Stille coupling of this compound with a generic aryl or heteroaryl halide (Ar-X). Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl halide (Ar-X, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and CuI.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts and palladium black.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for Stille coupling.
References
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. [Link]
-
PMC. (n.d.). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
ResearchGate. (n.d.). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. [Link]
- Google Patents. (n.d.).
-
PMC. (2024, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2016008593A1 - Novel substituted pyrimidine compounds.
-
Justia Patents. (2025, August 14). substituted pyrimidine compounds as tyk2 inhibitors. [Link]
-
Organic Syntheses. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. 88, 197. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
PMC. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
-
ResearchGate. (n.d.). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. [Link]
-
NIH. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: The Effect of Ligands on the Stille Coupling of 5-Bromo-4-(tributylstannyl)pyrimidine
Welcome to the technical support guide for navigating the complexities of the Stille coupling reaction with 5-Bromo-4-(tributylstannyl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here, we delve into the critical role of ligands in overcoming common experimental challenges, ensuring the scientific integrity and success of your synthesis.
Introduction: Why Ligand Selection is Crucial
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with a high tolerance for various functional groups.[1][2] The reaction of this compound is of particular interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in therapeutic agents.[1] However, the success of this coupling is profoundly influenced by the choice of ligand coordinated to the palladium catalyst. The ligand dictates the catalyst's stability, reactivity, and selectivity, directly impacting reaction yield and purity.
This guide provides a structured approach to troubleshooting common issues encountered during this specific Stille coupling, with a focus on how strategic ligand selection can provide effective solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired coupled product. What are the likely causes related to my ligand choice?
Answer:
Low or nonexistent yields in a Stille coupling can often be traced back to the catalytic system. The ligand plays a pivotal role in several key steps of the catalytic cycle.[3][4]
Causality and Solutions:
-
Insufficient Catalyst Activity: The standard and widely used catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), may not be active enough for all substrates, including some heterocyclic systems.[5] While it's a reliable starting point, more demanding couplings often require more sophisticated ligand systems.[6]
-
Troubleshooting: Consider switching to a more electron-rich and sterically bulky phosphine ligand. These ligands can accelerate the rate-limiting steps of the catalytic cycle.[7][8] A common and effective alternative is to use a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a chosen phosphine ligand.[6] This allows for greater flexibility in tuning the catalyst's properties.
-
-
Catalyst Decomposition: The palladium catalyst can be unstable under reaction conditions, leading to the formation of inactive palladium black. The ligand's role is to stabilize the catalytically active Pd(0) species.
-
Troubleshooting: The use of bulky phosphine ligands can enhance the stability of the palladium complex, preventing aggregation and precipitation.[7] Additionally, ensuring strictly anaerobic conditions is crucial, as oxygen can degrade the catalyst.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing a complex mixture, with notable amounts of homocoupled stannane and dehalogenated starting material. How can my choice of ligand help minimize these side reactions?
Answer:
The formation of byproducts such as homocoupled organostannane (R²-R²) and protodestannylation or dehalogenation of the starting materials is a common challenge in Stille couplings.[4] Ligand selection is a key strategy to enhance the rate of the desired cross-coupling relative to these competing pathways.
Causality and Solutions:
-
Homocoupling of the Organostannane: This side reaction is believed to occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[4]
-
Troubleshooting: The rate of the desired transmetalation step can be increased by the choice of ligand. More electron-donating ligands can make the palladium center more nucleophilic, facilitating the oxidative addition step and promoting the overall catalytic cycle, thus outcompeting the homocoupling pathway.
-
-
Dehalogenation of the Bromopyrimidine: This side reaction can occur if the reductive elimination of the coupled product is slow, allowing for competing pathways that lead to the removal of the bromine atom.
-
Troubleshooting: The use of sterically bulky ligands can promote reductive elimination.[3] The steric pressure from bulky ligands can bring the two organic groups on the palladium center closer together, facilitating the formation of the new C-C bond.[3] Some researchers have found that switching from solvents like dioxane and DMF to toluene can also reduce dehalogenation.[5]
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Question: My Stille coupling is very slow, requiring long reaction times and high temperatures, which can lead to decomposition of my sensitive substrate. Can a different ligand accelerate the reaction?
Answer:
Slow reaction kinetics are a frequent hurdle, particularly with less reactive substrates. The ligand directly influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
Causality and Solutions:
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from the tin reagent to the palladium center, is often the rate-determining step in the Stille coupling.
-
Troubleshooting: The use of ligands other than phosphines can sometimes be beneficial. For instance, triphenylarsine (AsPh₃) has been shown to accelerate the reaction in certain cases.[7] Mechanistic studies have shown that in the presence of AsPh₃, a ligand dissociation from the palladium complex can occur, generating a more reactive species for transmetalation.[9][10][11][12]
-
-
Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can also be slow.
Emerging Ligand Classes: N-Heterocyclic Carbenes (NHCs)
For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to traditional phosphines.[14] NHCs are strong sigma-donors and can form very stable complexes with palladium, often leading to highly active and robust catalysts.[14][15]
Advantages of NHC Ligands:
-
High Catalytic Activity: NHC-palladium complexes have shown excellent performance in various cross-coupling reactions, including Stille couplings.[16]
-
Enhanced Stability: Their strong bond to the metal center often results in more thermally stable catalysts.
-
Tunable Properties: The steric and electronic properties of NHC ligands can be readily modified to optimize catalytic performance.[17]
Ligand Selection Summary Table
| Ligand Type | Key Characteristics & Applications | Troubleshooting Focus |
| Triphenylphosphine (PPh₃) | Standard, widely available, good starting point for many reactions.[6] | Baseline for comparison. |
| Bulky Phosphines (e.g., P(t-Bu)₃) | Electron-rich and sterically demanding. Accelerate oxidative addition and reductive elimination.[7] | Low yield, slow reactions, dehalogenation. |
| Triphenylarsine (AsPh₃) | Can accelerate transmetalation.[7] | Slow reaction kinetics. |
| Bidentate Phosphines (e.g., dppf) | Defined bite angle can influence reactivity and selectivity.[8][13] | Optimizing reaction rates and selectivity. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form highly stable and active catalysts.[14] | For challenging substrates where other ligands fail. |
Experimental Protocols
General Protocol for Ligand Screening in the Stille Coupling of this compound
This protocol provides a general framework for screening different ligands to optimize your reaction.
Materials:
-
This compound
-
Coupling partner (e.g., an aryl halide)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand to be tested (e.g., PPh₃, AsPh₃, P(t-Bu)₃, an NHC precursor)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the coupling partner (1.1 equiv), the palladium source (e.g., 2 mol %), and the ligand (e.g., 4-8 mol %).
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture. A common procedure involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1]
-
Isolate and purify the product, for example, by flash column chromatography.
Visualizations
The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling.
Ligand Influence on Reaction Steps
Caption: Ligand properties directly impact key steps and outcomes.
References
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Amatore, C., Bahsoun, A. A., Jutand, A., Meyer, G., Ntepe, A. N., & Ricci, G. (2003). Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF. Journal of the American Chemical Society, 125(14), 4212–4222. Retrieved from [Link]
- Kaur, N., & Kishore, D. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Amatore, C., et al. (2003). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. ACS Publications. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). Dalton Transactions. Retrieved from [Link]
- Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with. (n.d.). American Chemical Society.
- Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. (n.d.). Sci-Hub.
- Amines as the ligands for palladium-catalyzed coupling reactions. (2025).
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. Retrieved from [Link]
-
significant dehalogenation in stille coupling. (2019). Reddit. Retrieved from [Link]
-
what is the difference between Pd(pph3)4 and Pd2(dba)3 in stille reaction. (2018). Reddit. Retrieved from [Link]
-
Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (n.d.). PubMed Central. Retrieved from [Link]
-
I made some Pd(PPh3)4. (2024). Reddit. Retrieved from [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (2024). PubMed. Retrieved from [Link]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
- The Stille Reaction | Request PDF. (n.d.).
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chotima, R., et al. (2011). Cyclopropenylidene carbene ligands in palladium catalysed coupling reactions: carbene ligand rotation and application to the Stille reaction. Dalton Transactions, 40(19), 5316-23. Retrieved from [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
-
Chiral N-heterocyclic carbene ligands based on a biisoquinoline template. (n.d.). RSC Publishing. Retrieved from [Link]
-
N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. (n.d.). Chemical Science. Retrieved from [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. people.uleth.ca [people.uleth.ca]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sci-hub.box [sci-hub.box]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopropenylidene carbene ligands in palladium catalysed coupling reactions: carbene ligand rotation and application to the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral N-heterocyclic carbene ligands based on a biisoquinoline template - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Tin Contamination in Pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges of tin contamination in pyrimidine synthesis. As a Senior Application Scientist, I have designed this guide to provide you with not only procedural steps but also the underlying scientific principles to effectively troubleshoot and resolve issues related to residual organotin impurities. This resource is structured to offer immediate answers through our FAQ section, followed by in-depth troubleshooting guides, detailed analytical and purification protocols, and a look at tin-free alternatives.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered by researchers working with tin-based reagents in pyrimidine synthesis.
Q1: What is the primary source of tin contamination in my pyrimidine synthesis?
A1: The most frequent source of tin contamination arises from the use of organotin reagents, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] The Stille reaction is a powerful method for forming carbon-carbon bonds to functionalize the pyrimidine core, but it utilizes stoichiometric amounts of organostannanes (e.g., tributyltin or trimethyltin derivatives), which then become impurities in your reaction mixture.[1]
Q2: Why is it critical to remove residual tin from my final pyrimidine compound?
A2: There are two primary reasons for the stringent removal of tin residues:
-
Toxicity: Organotin compounds are notoriously toxic.[3] For any pyrimidine derivatives intended for biological screening, preclinical, or clinical studies, regulatory standards necessitate the reduction of these impurities to parts-per-million (ppm) levels to ensure safety.[3]
-
Assay Interference: Residual metal impurities, including tin, are known to cause false positives in high-throughput screening (HTS) campaigns.[4] These compounds can interfere with assay readouts through various mechanisms, such as non-specific binding or interference with detection technologies (e.g., fluorescence), leading to wasted time and resources pursuing erroneous hits.[4]
Q3: Can't I just use standard silica gel chromatography to remove the tin byproducts?
A3: While standard silica gel chromatography can reduce the levels of organotin byproducts, it is often insufficient for achieving the low ppm levels required for biological applications. Many organotin byproducts, such as trialkyltin halides, are relatively non-polar and can co-elute with the desired pyrimidine product.[5]
Q4: What are the main tin byproducts I should expect?
A4: The most common byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane starting materials. You may also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to tackling specific problems you might encounter during the purification of your pyrimidine compounds.
Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
Underlying Cause: An aqueous wash with potassium fluoride (KF) is a common method to precipitate organotin halides as insoluble and filterable trialkyltin fluoride (R₃SnF).[6][7] However, its effectiveness can be hampered by several factors.
Troubleshooting Steps:
-
Insufficient Mixing: The reaction between organotin halides and fluoride ions is a biphasic reaction. Vigorous stirring or shaking is essential to maximize the interfacial area and ensure complete precipitation.
-
Inadequate Reaction Time: Allow for sufficient time for the precipitation to complete. Stirring the biphasic mixture for at least one hour is recommended.[3]
-
Coordination of Pyrimidine to Tin: As nitrogen-containing heterocycles, pyrimidines can potentially coordinate to the tin species, rendering them more soluble in the organic phase and less susceptible to precipitation with KF.[1][8]
Advanced Solution: If you suspect coordination is an issue, consider switching to a different removal method, such as chromatography on potassium carbonate-treated silica gel.
Issue 2: Co-elution of Tin Byproducts and Pyrimidine Product During Column Chromatography
Underlying Cause: The similar polarity of your pyrimidine product and the organotin byproducts can make separation by standard silica gel chromatography challenging.
Troubleshooting Steps:
-
Modified Stationary Phase: A highly effective method is to use a stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel. This modified silica is adept at retaining organotin impurities, often reducing them to levels below 15 ppm.[3]
-
Modified Eluent: Adding a small amount of a basic modifier, such as triethylamine (~2-5%), to your eluent can help in retarding the organotin species on the silica gel.[7]
Experimental Protocols
Here you will find detailed, step-by-step methodologies for the most effective tin removal and quantification techniques.
Protocol 1: Organotin Removal via Chromatography with Potassium Carbonate-Treated Silica Gel
This method is highly effective for removing a broad range of organotin impurities to very low levels.[3]
1. Preparation of K₂CO₃-Treated Silica Gel:
- Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel.
- This mixture can be prepared in advance and stored in a desiccator.
2. Column Packing:
- Dry-pack a chromatography column with the prepared K₂CO₃-silica mixture.
- Gently tap the column to ensure even packing and add a thin layer of sand to the top.
3. Sample Loading and Elution:
- Concentrate your crude reaction mixture under reduced pressure.
- Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
- Carefully load the sample onto the column.
- Elute with an appropriate solvent system, as determined by thin-layer chromatography (TLC) analysis.
4. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC to identify those containing the purified pyrimidine product.
- Combine the pure fractions and concentrate under reduced pressure.
Protocol 2: Quantification of Residual Tin by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol provides a general framework for the quantification of trace tin in your final pyrimidine compound, adhering to principles outlined in ICH Q2(R2) guidelines for analytical procedure validation.[9][10]
1. Sample Preparation:
- Accurately weigh a known amount of your final pyrimidine compound (e.g., 10 mg).
- Digest the sample using a validated microwave digestion procedure with a mixture of high-purity nitric acid and hydrochloric acid.
- After digestion, dilute the sample to a known volume with deionized water.
2. Instrument Calibration:
- Prepare a series of calibration standards of known tin concentrations using a certified tin standard solution. The concentration range should bracket the expected tin concentration in your sample.[11]
- Prepare a blank solution containing the same acid matrix as your samples.
3. ICP-MS Analysis:
- Set up the ICP-MS instrument according to the manufacturer's recommendations for tin analysis.
- Analyze the blank, calibration standards, and your prepared sample solutions.
- Quantify the tin concentration in your sample based on the calibration curve.
4. Method Validation:
- For regulatory submissions, the analytical method must be validated according to ICH Q2(R2) guidelines. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[9]
Data Presentation
Table 1: Comparison of Common Tin Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[7] | Simple, inexpensive, and effective for many substrates. | Can form emulsions; may not be as effective for all tin species, especially with coordinating substrates. |
| Chromatography on K₂CO₃/Silica | Adsorption of organotin species onto a basic stationary phase.[3] | Highly effective (can reduce tin to <15 ppm), applicable to a wide range of substrates. | Requires preparation of the modified silica and chromatographic purification. |
| Tin Scavengers | Use of functionalized silica or polymers to chelate and remove tin species. | High selectivity and efficiency. | Can be more expensive than other methods. |
Visualizations
Workflow for Tin Contamination Troubleshooting
Caption: Choosing a tin-free cross-coupling reaction for pyrimidine synthesis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stille Coupling [organic-chemistry.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. s27415.pcdn.co [s27415.pcdn.co]
Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-4-(tributylstannyl)pyrimidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-4-(tributylstannyl)pyrimidine. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the workup and purification of reactions utilizing this versatile organotin reagent. The primary focus will be on the Stille cross-coupling reaction, a common application for this compound, and the critical removal of toxic organotin byproducts.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of reactions involving this compound.
Q1: Why is the removal of tin byproducts so critical in my reaction workup?
A1: Organotin compounds, including the tributyltin derivatives generated from this compound, are known to be highly toxic. For applications in medicinal chemistry and materials science, regulatory and safety standards often mandate the reduction of these toxic residues to parts-per-million (ppm) levels.[1] Failure to adequately remove these byproducts can compromise biological assays, affect the properties of materials, and pose significant health risks.
Q2: What are the typical tin byproducts I should expect in my reaction mixture?
A2: The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnBr, Bu₃SnCl) and any unreacted this compound.[1][2] You may also encounter hexaalkyldistannanes, such as Bu₃SnSnBu₃, which can form from homocoupling side reactions.[1]
Q3: Is a standard silica gel column sufficient for removing all tin residues?
A3: While standard silica gel chromatography can reduce the concentration of tin byproducts, it is often insufficient for achieving the very low ppm levels required for many applications.[1] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired product.[1] Therefore, specialized workup procedures are highly recommended prior to chromatographic purification.
Q4: My desired product is a solid. What is the most effective way to purify it from tin contaminants?
A4: For solid products, recrystallization can be a highly effective purification method.[3] Additionally, slurrying the crude solid in a suitable solvent, like methyl tert-butyl ether (MTBE), followed by filtration, can significantly reduce tin contamination before a final recrystallization step.[2]
II. Troubleshooting Guide: Common Workup Issues
This guide provides solutions to specific problems that may arise during the workup of reactions involving this compound.
Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
Question: I've performed a workup with an aqueous potassium fluoride (KF) solution, but my NMR and/or LC-MS analysis still shows significant tin residues. What went wrong?
Answer: Persistent tin contamination after a KF wash is a common issue and can stem from several factors:
-
Insufficient Mixing: The reaction between tributyltin halides and KF to form the insoluble tributyltin fluoride (Bu₃SnF) precipitate requires vigorous mixing.[4] Ensure you are shaking the separatory funnel vigorously for at least one minute for each wash to maximize the interfacial reaction.[4][5]
-
Inadequate Amount of KF: You may not be using a sufficient stoichiometric excess of KF to react with all the tin byproducts. It is advisable to perform multiple washes (2-3 times) with a fresh 1M aqueous KF solution.[1][5]
-
Presence of Unreactive Tin Species: Not all tin byproducts react readily with KF. For instance, hexaalkylditins (Bu₃SnSnBu₃) and unreacted starting material are less reactive. To address this, you can pre-treat the crude reaction mixture with iodine (I₂) before the KF wash.[4][5] Iodine will convert these less reactive species into tributyltin iodide (Bu₃SnI), which is readily precipitated by KF.[4][5]
Issue 2: Formation of an Emulsion or a Thick Precipitate at the Organic/Aqueous Interface
Question: During the KF wash, a thick white precipitate or an emulsion formed at the interface, making separation of the layers impossible. How can I resolve this?
Answer: The formation of a solid precipitate, which is the insoluble Bu₃SnF, at the interface is expected and is a visual confirmation that the procedure is working.[2] However, if this precipitate traps your product or prevents clean separation, the following steps can be taken:
-
Dilution: Dilute the reaction mixture with a more non-polar organic solvent like diethyl ether or hexane.
-
Filtration through Celite®: If the precipitate is substantial, filter the entire biphasic mixture through a pad of Celite®.[1][2][5] The Celite® will trap the solid Bu₃SnF, allowing the liquid layers to pass through.
-
Separation: Collect the filtrate in a separatory funnel and proceed with the separation of the organic and aqueous layers.
-
Final Washes: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and then concentrate it in vacuo.[1]
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for the most effective workup procedures.
Protocol 1: Standard Potassium Fluoride (KF) Workup
This is the most common and generally effective method for removing the majority of tributyltin byproducts.
Step-by-Step Procedure:
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (KF). Use a volume of KF solution roughly equal to the organic layer volume.
-
Vigorous Mixing: Shake the separatory funnel vigorously for at least one minute.[5] A white precipitate of tributyltin fluoride (Bu₃SnF) should become visible.
-
Separation: Allow the layers to separate. If a significant precipitate forms at the interface, refer to the troubleshooting guide above for filtration through Celite®.
-
Repeat Wash: Drain the aqueous layer and repeat the KF wash two more times with fresh KF solution.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Diagram of the KF Workup Workflow:
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Purification via Chromatography on a Modified Stationary Phase
For instances where trace amounts of tin are still present after a KF wash, or as a primary purification method, chromatography using a modified silica gel can be highly effective.
Option A: Triethylamine-Treated Silica Gel
Filtering the crude product through a plug of silica gel treated with triethylamine can effectively remove Bu₃SnX byproducts.[5][6]
Step-by-Step Procedure:
-
Prepare the Stationary Phase: Prepare a slurry of silica gel in your chosen eluent (e.g., a hexane/ethyl acetate mixture) containing 2-5% triethylamine.
-
Pack the Column/Plug: Pack a chromatography column or a simple plug in a pipette with the prepared silica gel slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column/plug.
-
Elute: Elute the product using the same triethylamine-containing solvent system. The basic triethylamine helps in retaining the acidic tin byproducts on the silica.
Option B: Potassium Carbonate-Silica Gel
This method has been shown to reduce organotin impurities to below 15 ppm and is performed on the concentrated crude mixture, often without a prior aqueous workup.[7]
Step-by-Step Procedure:
-
Prepare the Stationary Phase: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2] This mixture can be stored for several months.[7]
-
Pack the Column: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Load and Elute: Dissolve the concentrated crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized tin impurities.
Comparative Table of Workup Methods:
| Method | Advantages | Disadvantages | Best For |
| Aqueous KF Wash | Simple, inexpensive, removes bulk of tin byproducts. | Can form emulsions; may not remove all tin species. | Initial, large-scale removal of tin halides. |
| Triethylamine-Treated Silica | Quick, effective for Bu₃SnX removal. | Requires use of an amine in the eluent. | Rapid purification when tin byproducts are the primary impurity. |
| K₂CO₃-Silica Gel Chromatography | Highly effective (can reach <15 ppm tin); avoids aqueous workup. | Requires preparation of a special stationary phase. | Achieving very low levels of tin contamination for sensitive applications. |
IV. Analytical Confirmation of Tin Removal
To ensure the successful removal of organotin residues to the desired level, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: While not the most sensitive method, ¹H NMR can detect the presence of tributyltin moieties if they are present in significant quantities (typically >1-2 mol%). Look for the characteristic broad multiplets in the 0.8-1.6 ppm region.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace amounts of elements, making it ideal for quantifying tin at ppm or even parts-per-billion (ppb) levels.[1]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals, with Flame AAS being a common and robust technique for tin analysis.[1]
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.
-
Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
-
NROChemistry. Stille Coupling.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Organotin Residues from Stille Reactions. Benchchem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Organotin Residues. Benchchem.
-
Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. [Link]
Sources
Validation & Comparative
Comparative Guide to Pyrimidine Synthesis: Stille Coupling with 5-Bromo-4-(tributylstannyl)pyrimidine vs. Suzuki Coupling with Boronic Acids
For researchers navigating the complexities of pyrimidine synthesis, the choice of cross-coupling methodology is a critical decision point that profoundly impacts yield, purity, and scalability. This guide provides an in-depth, objective comparison between two cornerstone palladium-catalyzed reactions: the Stille coupling, utilizing organostannanes like 5-Bromo-4-(tributylstannyl)pyrimidine, and the Suzuki-Miyaura coupling, which employs organoboron reagents. Our analysis moves beyond a simple recitation of protocols to explore the mechanistic nuances and practical considerations that inform expert experimental design in drug discovery and development.
Executive Summary: A Tale of Two Couplings
The synthesis of substituted pyrimidines, a scaffold central to numerous pharmaceuticals, is frequently achieved through palladium-catalyzed cross-coupling. Both the Stille and Suzuki reactions offer powerful avenues for C-C bond formation on the pyrimidine core.
-
The Stille Coupling , using this compound, is renowned for its mild reaction conditions and broad functional group tolerance. The stability of organotin reagents to air and moisture is a significant practical advantage[1][2]. However, the primary drawback is the inherent toxicity of organotin compounds and the often-challenging removal of stoichiometric tin byproducts from the reaction mixture[1][3].
-
The Suzuki-Miyaura Coupling , employing pyrimidine boronic acids or their esters, has become a workhorse in medicinal chemistry, largely due to the low toxicity of boron reagents and the ease of removal of water-soluble boron byproducts[4][5]. While highly versatile, the reaction can be sensitive to steric hindrance and may require careful optimization of bases and ligands, particularly with challenging substrates[6][7].
The selection between these methods is not arbitrary but a strategic choice based on substrate complexity, functional group compatibility, purification practicalities, and project scale.
The Stille Coupling: Robustness at a Cost
The Stille reaction couples an organostannane with an organic halide. For our topic, this compound acts as the organometallic nucleophile precursor, poised to couple with various electrophiles (aryl, heteroaryl, or vinyl halides/triflates).
Mechanistic Rationale
The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and is a key advantage of the Stille reaction. The covalent nature of the C-Sn bond allows the reaction to proceed under neutral or mildly basic conditions, which is crucial for base-sensitive substrates.
Performance & Experimental Insights
The Stille coupling often excels where other methods falter. Studies comparing cross-coupling strategies have shown that for substrates containing strongly coordinating functional groups (e.g., aldehydes, esters, or other heterocycles), the Stille coupling can provide significantly higher yields than Suzuki reactions[7]. This is attributed to the reduced propensity of the organostannane to coordinate with and potentially inhibit the palladium catalyst.
Key Advantages:
-
High Functional Group Tolerance: Tolerates a wide array of functional groups due to mild, often base-free, reaction conditions[1][8].
-
Reagent Stability: Organostannanes are generally stable to air and moisture, simplifying handling[1].
-
Robustness: Often less sensitive to steric hindrance compared to Suzuki coupling[7].
Critical Disadvantages:
-
Toxicity: Organotin compounds are highly toxic and require careful handling and disposal[3][8].
-
Purification Challenges: Removal of stoichiometric amounts of tributyltin halides (e.g., Bu₃SnBr) from the product can be difficult and often requires specific workup procedures, such as washing with aqueous potassium fluoride (KF) or specialized chromatography[1][9].
Experimental Protocol: Stille Coupling
This protocol is a generalized procedure for the coupling of an aryl halide with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2].
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon)[2].
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF, to make a ~0.1 M solution) via syringe[9].
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours[2][10].
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase thoroughly with a saturated aqueous solution of KF (2-3 times) to precipitate tin salts as a filterable solid. Follow with a brine wash[10].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product[1].
The Suzuki-Miyaura Coupling: The Green Standard
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely practiced C-C cross-coupling reaction in the pharmaceutical industry[6][11]. Its popularity stems from its broad substrate scope, high yields, and the low toxicity of its reagents and byproducts.
Mechanistic Rationale
The catalytic cycle is similar to the Stille coupling but requires a base for the crucial transmetalation step. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.
The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (often a mixture of an organic solvent like dioxane or THF with water) is critical for reaction success and must be optimized for the specific substrates[12][13].
Performance & Experimental Insights
For pyrimidine synthesis, Suzuki coupling is a highly effective and commonly used method[14]. Microwave-assisted protocols have been developed to accelerate the reaction, often leading to excellent yields in minutes rather than hours[13]. The reactivity order of halopyrimidines generally follows I > Br > Cl, although chloro-pyrimidines are excellent, cost-effective substrates with modern catalysts[15].
Key Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally non-toxic, making them ideal for pharmaceutical applications[3][4].
-
Ease of Purification: Boron-based byproducts are typically water-soluble and easily removed with a simple aqueous work-up[3].
-
Commercial Availability: A vast library of diverse boronic acids and esters is commercially available.
Critical Disadvantages:
-
Base Sensitivity: The requirement for a base can be incompatible with substrates bearing sensitive functional groups.
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (loss of the boron group), especially under harsh conditions, reducing yields[5]. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue[16].
-
Steric Hindrance: The reaction can be sensitive to sterically demanding coupling partners, sometimes resulting in lower yields[7].
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a halopyrimidine with an arylboronic acid.
-
Reaction Setup: In a flask or microwave vial, combine the halopyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[12][15].
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v)[12].
-
Inert Atmosphere: Purge the reaction mixture with an inert gas for 5-10 minutes[17].
-
Reaction: Heat the mixture with stirring. For conventional heating, temperatures of 80-110 °C are common[12]. For microwave-assisted reactions, temperatures up to 140 °C for short durations (15-30 min) can be highly effective[13]. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography or recrystallization[15].
Head-to-Head Comparison
The choice between Stille and Suzuki coupling is a multi-faceted decision. The following table provides a direct comparison of key experimental and practical parameters.
| Feature | Stille Coupling (with this compound) | Suzuki-Miyaura Coupling (with Pyrimidine Boronic Acids) | Senior Scientist's Verdict |
| Reagent Toxicity | High. Organotin compounds are toxic and require specialized handling.[3] | Low. Boronic acids and their byproducts are generally non-toxic.[4] | Advantage: Suzuki. The clear winner for safety and environmental considerations, especially in pharmaceutical development. |
| Byproduct Removal | Difficult. Tin byproducts are often organic-soluble and require KF washes or challenging chromatography.[1] | Easy. Boron byproducts are typically water-soluble and removed with a simple aqueous work-up.[3] | Advantage: Suzuki. Significantly simplifies purification, saving time and resources. |
| Reaction Conditions | Mild, often base-free. Tolerates a wider range of sensitive functional groups.[8] | Requires a base, which can be incompatible with base-sensitive substrates.[18] | Advantage: Stille. The go-to method for substrates that cannot tolerate basic conditions. |
| Substrate Scope | Excellent for heterocycles and sterically hindered substrates. Less prone to catalyst inhibition.[7] | Very broad, but can be sensitive to sterics and substrates with unprotected N-H groups.[6][7] | Slight Advantage: Stille. Offers a more robust solution for particularly challenging or complex substrates. |
| Typical Yields | Good to excellent (75-95%).[3] | Good to excellent (70-90%), highly dependent on optimization.[3] | Comparable. Both methods can achieve high yields when properly optimized for the specific substrates. |
| Cost & Availability | Organostannanes can be more expensive and less diverse commercially. | A vast and diverse range of boronic acids/esters is commercially available at a lower cost.[18] | Advantage: Suzuki. More cost-effective for library synthesis and large-scale applications. |
Decision-Making Workflow
To aid in selecting the appropriate method, the following logical workflow can be applied.
Conclusion
Both the Stille and Suzuki-Miyaura couplings are indispensable tools for the synthesis of functionalized pyrimidines. The Suzuki coupling has rightfully earned its place as the default method in many laboratories due to its favorable safety profile, ease of purification, and cost-effectiveness. It is the method of choice for high-throughput synthesis and for projects where environmental and safety considerations are paramount.
However, the Stille coupling remains a vital alternative, offering unmatched performance for base-sensitive or sterically demanding substrates where the Suzuki reaction may fail. For a medicinal chemist facing a challenging coupling, the perceived inconveniences of tin toxicity and purification are often a small price to pay for access to a novel, high-value compound. The expert researcher understands the strengths and weaknesses of both methodologies, enabling a rational, data-driven choice that best serves the synthetic goal at hand.
References
- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]
- Anonymous. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem.
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Rasool, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3014. [Link]
- ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...
- NROChemistry. (n.d.). Stille Coupling. NROChemistry.
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Thompson, W. J., & Gaudino, J. (1984). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 49(26), 5237-5243. [Link]
- El-Gazzar, A. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )
-
Kaval, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934. [Link]
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Amerigo Scientific. (n.d.).
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Battle of Heteroaromatic Cross-Coupling Reagents: Thienylsilanes vs. Thienylstannanes. BenchChem.
- The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025). BenchChem.
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Chen, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Meyer, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(24), 5036-5040. [Link]
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of...
- Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube.
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G. A. Molander, S. L. Buchwald, et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(11), 1867-1870. [Link]
- ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. BenchChem.
- ResearchGate. (n.d.). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [a].
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
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Kempe, R., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(42), 13484-13487. [Link]
- BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
- BenchChem. (2025). Application Notes and Protocols for Stille Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. BenchChem.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Organic Syntheses Procedure. (n.d.). 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene. BenchChem.
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Wang, Y., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 345. [Link]
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Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]
- ResearchGate. (n.d.). Reaction scope and isolated yields of 9. (a) Stick view of the crystal structure of 9aA.
-
Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. (n.d.). RSC Publishing. [Link]
- BenchChem. (2025). comparing the efficacy of different catalysts for pyrimidine coupling reactions. BenchChem.
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Coenen, H. H., et al. (2018). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Journal of Nuclear Medicine, 59(8), 1186-1191. [Link]
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A Comparative Guide to Alternatives for 5-Bromo-4-(tributylstannyl)pyrimidine in Cross-Coupling Reactions
Introduction
For chemists engaged in the synthesis of complex heterocyclic scaffolds, particularly within the realms of drug discovery and materials science, the pyrimidine nucleus represents a cornerstone of molecular design. The functionalization of this privileged heterocycle is pivotal for modulating biological activity and material properties. For years, the Stille cross-coupling reaction, utilizing organostannane reagents such as 5-Bromo-4-(tributylstannyl)pyrimidine, has been a reliable method for forging carbon-carbon bonds at the C4 position of the pyrimidine ring. Its tolerance for a wide array of functional groups has cemented its place in the synthetic chemist's toolbox.
However, the well-documented neurotoxicity and immunotoxicity of organotin compounds, coupled with the often-arduous task of removing tin-containing byproducts from active pharmaceutical ingredients (APIs), has catalyzed a paradigm shift towards safer and more sustainable alternatives.[1][2][3][4][5] This guide provides an in-depth, objective comparison of the leading alternatives to this compound. We will dissect the performance, safety, and practical considerations of Suzuki-Miyaura, Negishi, and Hiyama couplings, alongside the burgeoning field of direct C-H arylation. Through the lens of experimental data and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the strategic design of pyrimidine-containing molecules.
Chapter 1: The Incumbent: Stille Coupling with this compound
The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide. Its broad functional group tolerance and the general stability of organostannanes to air and moisture have made it a workhorse in organic synthesis. However, the primary driver for seeking alternatives is the significant toxicity of organotin reagents.
The Catalytic Cycle
The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Chapter 2: The Leading Contender: Suzuki-Miyaura Coupling with Pyrimidine Boronic Acids and Esters
The Suzuki-Miyaura coupling has emerged as the most prominent alternative to the Stille reaction, primarily due to the significantly lower toxicity of organoboron reagents and their byproducts.[2][6][7] This palladium-catalyzed reaction pairs an organoboron compound (such as a boronic acid or its ester) with an organic halide.
Boron Reagents: Stability and Handling
While boronic acids are widely used, they can be prone to decomposition. Boronic esters, particularly pinacol and MIDA (N-methyliminodiacetic acid) esters, offer enhanced stability, making them more amenable to storage and handling. The synthesis of pyrimidine boronic acid pinacol esters from the corresponding halopyrimidine is a common strategy.[8][9][10]
Performance and Scope
The Suzuki-Miyaura reaction demonstrates broad functional group tolerance, although the requisite basic conditions can sometimes be a limiting factor.[6][11] In many cases, it provides yields comparable or superior to the Stille coupling, especially when employing modern, sophisticated ligands.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-90 | [12] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 16 | 85 | [13] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60-85 | [14] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl alcohol | 100 | 1 | 91 | [15] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Chapter 3: The High-Reactivity Option: Negishi Coupling with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions.[16] This heightened reactivity allows for the coupling of less reactive organic halides, such as chlorides, often under milder conditions than other methods.
Preparation and Reactivity of Organozinc Reagents
Organozinc reagents can be prepared from organic halides and activated zinc metal.[16][17] A significant drawback is their sensitivity to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques. However, their high reactivity and excellent functional group tolerance make them a powerful tool for complex molecule synthesis.[17][18]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Iodo-2'-deoxyuridine | Alkylzinc bromide | Pd(P(t-Bu)₃)₂ (cat.) | THF | rt | 24 | 15-50 |[19] | | 2-Chloro-4-iodopyrimidine | Arylzinc chloride | Pd(PPh₃)₄ (5) | THF | rt to 60 | 12 | 65-70 |[17] | | Heterocyclic halides | Heteroarylzinc chlorides | Palladacycle (0.25-4) | THF | rt | 1-4 | 80-98 |[18] |
Experimental Protocol: Negishi Coupling of a 4-Chloropyrimidine
This is a representative protocol and requires strict adherence to anhydrous and anaerobic techniques.
-
Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under argon, place activated zinc dust. Add a solution of the 4-iodopyrimidine precursor in anhydrous THF. Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Coupling Reaction: In a separate flame-dried Schlenk flask under argon, dissolve the organic halide (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in anhydrous THF.
-
Addition of Organozinc: Transfer the freshly prepared pyrimidinylzinc reagent to the Schlenk flask containing the halide and catalyst via cannula at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Chapter 4: The Fluoride-Activated Alternative: Hiyama Coupling with Organosilanes
The Hiyama coupling employs organosilanes as the organometallic partner. A key feature of this reaction is the need for an activating agent, typically a fluoride source like TBAF (tetrabutylammonium fluoride), to facilitate transmetalation.[16][20]
Advantages and Limitations
Organosilanes are generally stable, easy to handle, and their byproducts have low toxicity.[6][19] This makes the Hiyama coupling an attractive "green" alternative. However, the requirement for a fluoride activator can be a limitation, as fluoride is basic and can be incompatible with sensitive functional groups or protecting groups.[20]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrimidin-2-yl tosylate | Aryltrimethoxysilane | Pd(OAc)₂ (5) / SPhos (10) | TBAF | Toluene | 110 | 36 | 60-85 | [21] |
| Chloro-pyridyltrimethylsilane | Aryl iodide | PdCl₂(PPh₃)₂ (5) | TBAF | THF | 60 | 16 | 70-90 | [22] |
| Aryl bromide | Arylsiloxane | Pd(OAc)₂ (cat.) | NaOH | aq. PEG | 100 | 2-10 | 70-95 | [16] |
Chapter 5: The Modern Approach: Direct C-H Arylation
Direct C-H arylation represents a paradigm shift in cross-coupling chemistry, as it obviates the need for pre-functionalized organometallic reagents.[23][24] This approach, which directly couples a C-H bond with an organic halide, offers significant advantages in terms of atom economy and step-efficiency.
Challenges and Opportunities
The primary challenges in C-H arylation are controlling regioselectivity and overcoming the inertness of C-H bonds. However, recent advances have demonstrated the feasibility of C-H arylation on electron-deficient heterocycles like pyrimidines. While still an evolving field, direct C-H arylation holds immense promise for streamlining synthetic routes.[12][25]
Chapter 6: Comparative Analysis and Guide to Selection
The choice of the optimal cross-coupling strategy depends on a multitude of factors, including the specific substrates, desired functional group tolerance, scalability, cost, and safety considerations.
Performance and Scope at a Glance
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Negishi Coupling | Hiyama Coupling |
| Typical Yields | Good to Excellent | Good to Excellent | High to Quantitative | Good to Excellent |
| Functional Group Tolerance | Excellent | Broad (base sensitive) | Excellent | Broad (fluoride sensitive) |
| Reaction Conditions | Often mild, neutral | Requires base | Mild, but requires inert atmosphere | Requires fluoride activation |
| Reagent Stability | Generally stable | Boronic acids can be unstable | Air and moisture sensitive | Generally stable |
| Byproduct Removal | Difficult | Generally easy | Moderate | Easy |
Safety and Environmental Impact
The most compelling reason to move away from Stille coupling is the high toxicity of organotin compounds.
| Reagent Class | Representative Compound | Toxicity Profile | LD50 (oral, rat, mg/kg) |
| Organostannanes | Tributyltin oxide | Neurotoxin, Immunotoxin | 55-87[2] |
| Organoborons | Phenylboronic acid | Generally low toxicity | ~740 |
| Organozincs | Diethylzinc | Pyrophoric, moisture sensitive | Data not readily available due to reactivity |
| Organosilanes | Triethoxy(octyl)silane | Low acute toxicity | >5110[6] |
Practicality and Cost-Effectiveness
While palladium has been the dominant catalyst, the significantly lower cost of nickel is making it an increasingly attractive alternative, especially for large-scale syntheses.[26] However, a holistic cost analysis must also consider catalyst loading, ligand cost, and solvent usage.[26][27] The cost of the organometallic precursors also varies, with organoboron and organosilicon reagents generally being more cost-effective than organostannanes for a given level of complexity.
Decision-Making Flowchart
Conclusion
The landscape of cross-coupling chemistry has evolved significantly, offering a diverse array of powerful alternatives to the once-dominant Stille coupling for the synthesis of 4-substituted pyrimidines. The Suzuki-Miyaura reaction has rightfully taken its place as the new standard, driven by its favorable safety profile and broad applicability. For situations demanding higher reactivity or for coupling with challenging electrophiles, the Negishi reaction remains an excellent, albeit more technically demanding, option. The Hiyama coupling and the innovative direct C-H arylation strategies provide further options, expanding the synthetic chemist's toolkit with greener and more atom-economical approaches.
Ultimately, the selection of the optimal reagent and methodology is not a one-size-fits-all decision. It requires a careful evaluation of the specific synthetic challenge at hand, balancing the need for efficiency and scope with the increasingly important considerations of safety, sustainability, and cost. This guide has aimed to provide the foundational data and expert insights to facilitate that critical decision-making process, empowering researchers to build better molecules, faster and more safely.
References
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- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solved What are the differences between Suzuki, Stille, | Chegg.com [chegg.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Tributyltin Chloride - Colorless Liquid, Boiling Point: 275°C, Density: 1.19 g/cm³ | Cost-effective Solution, Effective Biocide, Versatile Applications - Colorless Liquid, Boiling Point: 275â°c, Density: 1.19 G/cmâ³ | Cost-effective Solution, Effective Biocide, Versatile Applications at Best Price in Nashik | S V Plastochem Pvt. Ltd. [tradeindia.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. name-reaction.com [name-reaction.com]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Acute inhalation toxicity of high concentrations of silane in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. qualitas1998.net [qualitas1998.net]
- 21. indiamart.com [indiamart.com]
- 22. Tributyltin chloride price,buy Tributyltin chloride - chemicalbook [m.chemicalbook.com]
- 23. sci-hub.se [sci-hub.se]
- 24. semanticscholar.org [semanticscholar.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 27. Negishi Coupling | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Stille vs. Suzuki Coupling for 4-Substituted Pyrimidine Synthesis
Introduction: The Central Role of 4-Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs like Imatinib to antivirals. Specifically, the functionalization at the C4-position of the pyrimidine ring is a critical strategy for modulating pharmacological activity, tuning physicochemical properties, and establishing structure-activity relationships (SAR). The development of robust and versatile synthetic methods to access these 4-substituted pyrimidines is therefore of paramount importance to drug development professionals.
Among the most powerful tools for creating the essential C-C bond at this position are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, evidence-based comparison of two of the most prominent methods: the Stille coupling and the Suzuki-Miyaura coupling. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, practical considerations, and performance data that inform the choice between these methodologies in a modern drug discovery setting.
Part 1: Mechanistic Foundations: A Tale of Two Catalytic Cycles
Understanding the catalytic cycle is essential for troubleshooting reactions and rationally selecting catalysts, ligands, and conditions. While both Stille and Suzuki reactions proceed through a similar Pd(0)/Pd(II) cycle of oxidative addition, transmetalation, and reductive elimination, the nature of the organometallic reagent dictates crucial differences.
The Suzuki-Miyaura Coupling Cycle
The Suzuki coupling utilizes an organoboron species (typically a boronic acid or ester) as the nucleophilic partner. A key distinction is the requisite activation of the boronic acid by a base to form a more nucleophilic borate complex, which then facilitates transmetalation.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Stille Coupling Cycle
The Stille coupling employs an organostannane (organotin) reagent. A significant advantage is that it does not require a base for activation, as the organostannane is sufficiently nucleophilic for transmetalation. This can be crucial when working with base-sensitive substrates.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Part 2: Head-to-Head Comparison for 4-Substituted Pyrimidine Synthesis
The choice between Stille and Suzuki coupling is not merely academic; it has profound practical implications for yield, scalability, cost, and safety.
Reagent Toxicity and Handling
-
Suzuki: Boronic acids and their esters are generally considered "green" reagents. They are typically crystalline solids that are stable to air and moisture, requiring no special handling techniques. Their byproducts (borates) are water-soluble and easily removed during aqueous workup.
-
Stille: Organostannanes, particularly trimethyl- and tributyltin compounds, are highly toxic. They are volatile, readily absorbed through the skin, and require handling in a well-ventilated fume hood with appropriate personal protective equipment. This inherent toxicity is a major barrier to their use in pharmaceutical manufacturing.
Reaction Conditions and Functional Group Tolerance
Both methods exhibit excellent functional group tolerance, a key reason for their widespread adoption. However, the reaction setup differs significantly.
-
Suzuki: The mandatory presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be a liability for substrates containing base-sensitive functional groups, potentially leading to hydrolysis or other side reactions. However, the vast literature on Suzuki couplings provides a wide array of conditions that can often mitigate these issues.
-
Stille: The reaction is typically performed under neutral conditions, making it the go-to method for substrates that cannot tolerate bases. This is a distinct advantage in complex molecule synthesis.
Work-up and Purification: The Decisive Factor
For drug development professionals, the ease and efficiency of purification are critical. This is where the two methods diverge most sharply.
-
Suzuki: Purification is generally straightforward. The boron-containing byproducts are polar and can be easily removed by a simple aqueous wash or standard column chromatography.
-
Stille: The removal of stoichiometric organotin byproducts is the single greatest drawback of the Stille coupling. These byproducts are often nonpolar and co-elute with the desired product on silica gel. Complete removal to meet the stringent limits for heavy metal contamination in active pharmaceutical ingredients (APIs) (<10 ppm) is exceptionally challenging and often requires specialized purification techniques (e.g., treatment with DBU/iodine, fluorous-tagged reagents).
Comparative Performance Data
The following table summarizes representative data from the literature for the synthesis of 4-arylpyrimidines, highlighting typical yields and conditions.
| Coupling Method | Pyrimidine Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | 4-Chloro-2-methylthiopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene-EtOH-H₂O | 100 | 95 | |
| Suzuki | 4-Iodo-2-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 80 | 89 | |
| Stille | 4-Iodo-2-phenylpyrimidine | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | N/A / Dioxane | 100 | 92 | |
| Stille | 4-Chloropyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | N/A / Toluene | 110 | 85 |
As the data indicates, both methods can provide excellent yields. The choice, therefore, hinges less on the initial reaction efficiency and more on the downstream considerations of toxicity and purification.
Part 3: Experimental Protocols & Workflow
To provide a practical context, we present representative, self-validating protocols for each method.
Workflow Comparison: From Flask to Final Product
The following diagram illustrates the key decision points and workflow differences between the two methods.
Caption: Comparative experimental workflow for Suzuki vs. Stille couplings.
Representative Protocol 1: Suzuki Coupling
Synthesis of 4-(4-Methoxyphenyl)-2-phenylpyrimidine (Adapted from Andersen, M. W., et al.)
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-iodo-2-phenylpyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Evacuate and backfill the vial with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Representative Protocol 2: Stille Coupling
Synthesis of 4-(4-Methoxyphenyl)-2-phenylpyrimidine (Adapted from Andersen, M. W., et al.)
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-iodo-2-phenylpyrimidine (1.0 eq), tributyl(4-methoxyphenyl)stannane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the vial with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Directly load the crude material onto a silica gel column for initial purification.
-
Tin Removal (Critical Step): Combine the fractions containing the product. If tin residues are detected (by ¹H NMR or LC-MS), dissolve the material in a suitable solvent and treat with a scavenger resin or perform a specific chemical treatment (e.g., KF solution) to precipitate tin salts, followed by re-purification.
Conclusion and Recommendations
For the synthesis of 4-substituted pyrimidines in a drug discovery and development context, the Suzuki-Miyaura coupling is the overwhelmingly preferred method.
-
Trustworthiness & Safety: The low toxicity of boronic acids and their byproducts aligns with the safety and environmental standards of the pharmaceutical industry. The high toxicity of organostannanes used in the Stille coupling presents significant handling risks and environmental concerns.
-
Process Efficiency: The ease of purification following a Suzuki coupling is a major advantage. The difficult and often costly removal of tin byproducts from Stille reactions makes it poorly suited for scalable synthesis and API manufacturing.
-
Versatility: While both methods are versatile, the commercial availability of a vast and diverse library of boronic acids and esters often surpasses that of organostannanes.
The Stille coupling remains a valuable tool in specific, niche applications . It should be reserved for cases where:
-
The required boronic acid is unstable, prone to protodeboronation, or otherwise inaccessible.
-
The substrate is exceptionally sensitive to basic conditions that cannot be mitigated in a Suzuki reaction.
References
-
Title: The Suzuki-Miyaura cross-coupling reaction. Source: RSC, Chem. Soc. Rev., 2011, 40, 5049-5064 URL: [Link]
-
Title: Stille-Kelly Coupling: A Powerful and Versatile Tool for C-C Bond Formation. Source: ACS, Org. Process Res. Dev. 2004, 8, 3, 443–454 URL: [Link]
-
Title: A convenient synthesis of 4-aryl- and 4-heteroaryl-2-methylthiopyrimidines by Suzuki cross-coupling reaction. Source: ScienceDirect, Tetrahedron Letters, Volume 43, Issue 35, 2002, Pages 6217-6219. URL: [Link]
-
Title: Synthesis of 2,4-Disubstituted Pyrimidines via Palladium-Catalyzed Cross-Coupling Reactions. Source: ACS, The Journal of Organic Chemistry 2001, 66 (4), 1523-1525. URL: [Link]
-
Title: A Facile and General Route to 2,4,6-Trisubstituted Pyrimidines. Source: Wiley Online Library, Angewandte Chemie International Edition, Volume 43, Issue 14, 2004, Pages 1871-1874. URL: [Link]
A Senior Application Scientist's Guide to Pyrimidine Functionalization: A Yield-Centric Comparison
Introduction: The Privileged Pyrimidine in Modern Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, profoundly impacting medicinal chemistry and materials science.[1][2] As a key constituent of nucleobases—cytosine, thymine, and uracil—it is fundamental to life itself.[3][4] This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics for treating a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][5]
The efficacy of these molecules is intrinsically linked to the substituents adorning the pyrimidine ring. Consequently, the development of robust, high-yielding, and regioselective methods for pyrimidine functionalization is a paramount objective for synthetic and medicinal chemists.[6][7][8] The electron-deficient nature of the diazine ring presents unique challenges and opportunities for synthetic chemists, leading to the evolution of diverse and powerful methodologies.
This guide provides an in-depth, yield-focused comparison of the three dominant strategies for pyrimidine functionalization: transition-metal-catalyzed C-H activation, classical cross-coupling of halogenated precursors, and innovative transition-metal-free approaches. We will dissect the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their specific research needs.
Strategy 1: Transition-Metal-Catalyzed C–H Functionalization
Direct C–H functionalization has emerged as a paradigm-shifting strategy in organic synthesis. It offers an atom-economical approach that circumvents the need for pre-functionalization (e.g., halogenation) of the pyrimidine core, thereby shortening synthetic sequences.[9][10] The mechanism typically involves a transition metal catalyst, such as palladium, rhodium, or copper, which coordinates to the heterocycle and facilitates the cleavage of a C–H bond to form a metallacyclic intermediate.[7][11] This intermediate then reacts with a coupling partner to form the desired C–C or C-heteroatom bond.
Palladium-Catalyzed C-H Arylation: A Workhorse Reaction
Palladium catalysis is arguably the most explored avenue for direct C-H arylation of pyrimidines. The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the catalyst regioselectively activates a specific C-H bond, often guided by the inherent electronics of the ring or a directing group.[11]
Experimental Protocol: Representative Pd-Catalyzed C-H Arylation [7]
-
Reaction Setup: To a flame-dried Schlenk tube, add the pyrimidine substrate (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (10 mol%), a suitable ligand such as 1,10-phenanthroline (0.5 equiv.), and an oxidant like AgOAc (3.0 equiv.).
-
Solvent and Additives: Add a solvent such as dioxane and an additive like pivalic acid (1.0 equiv.) to the tube.
-
Degassing: Seal the tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired functionalized pyrimidine.
Data Presentation: Palladium-Catalyzed C-H Functionalization Yields
| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| Pyrimidine | 2-Methylthiophene | Pd(OAc)₂ / Phen·H₂O | AgOAc, Pivalic Acid, 140 °C, 24h | 75 | [7] |
| 2-Aminopyrimidine | Various Aryl Halides | Palladium Catalyst | Not specified | "Satisfactory" | [4] |
| 7-Pyridyl-pyrazolo[1,5-a]pyrimidine | Iodobenzene | Pd(II) Catalyst | 140 °C | Not specified | [11] |
| Pyrrolo[2,3-d]pyrimidine | Acetic Acid | Pd(OAc)₂ / NaI | 100 °C | "Good" | [4] |
Visualization: Catalytic Cycle of Pd-Catalyzed C-H Arylation
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Strategy 2: Cross-Coupling of Halogenated Pyrimidines
The transition-metal-catalyzed cross-coupling of (pseudo)halogenated pyrimidines is a cornerstone of pyrimidine functionalization, offering high reliability and predictable regioselectivity.[12] Among these, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is the most widely employed due to the commercial availability of diverse boronic acids and the relatively mild reaction conditions.[13][14]
A key feature of this strategy is its inherent regioselectivity when applied to polyhalogenated pyrimidines. The order of reactivity for Suzuki couplings on chloropyrimidines is well-established: C4 > C6 > C2.[12][14] This predictable selectivity allows for the stepwise and controlled introduction of different aryl groups onto the pyrimidine core.
Experimental Protocol: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [12]
-
First Coupling (C4 Position): In a reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 equiv.) and the first arylboronic acid (1.1 equiv.) in a solvent mixture (e.g., 1:1 ethanol/toluene). Add an aqueous solution of Na₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Sparge the solution with argon for 15 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Reaction 1: Heat the mixture to 75 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Second Coupling (C2 Position): To the same reaction vessel, add the second arylboronic acid (1.2 equiv.) and additional Na₂CO₃ (1.5 equiv.).
-
Reaction 2: Continue heating at 75 °C overnight.
-
Workup: Cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue via flash column chromatography to obtain the 2,4-diarylpyrimidine.
Data Presentation: Suzuki-Miyaura Cross-Coupling Yields
| Pyrimidine Substrate | Boronic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, EtOH/Toluene, 75 °C | 2-Chloro-4-phenylpyrimidine | >95 (step 1) | [12] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | One-pot double coupling | 2,4-Diphenylpyrimidine | 85 (overall) | [12] |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃, Dioxane, 60 °C | 4-Phenyl-2,5,6-trichloropyrimidine | 97 | [13] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃, Glyme | 2-Chloro-4,6-diphenylpyrimidine | 88 | [14] |
| 5-Bromo-2,4-dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃, Glyme | 5-Bromo-2-chloro-4-phenylpyrimidine | 58 | [14] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄, Dioxane | Di- and tri-arylated products | 38-94 | [15] |
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Strategy 3: Transition-Metal-Free Functionalization
While highly effective, metal-catalyzed reactions can be costly and lead to product contamination with trace metals, a significant concern in pharmaceutical development. This has spurred the development of transition-metal-free alternatives, which often rely on radical chemistry or unique rearrangement strategies.
The Minisci Reaction: Direct C-H Alkylation
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles.[16] The classical approach involves generating a nucleophilic alkyl radical, typically through oxidative decarboxylation of a carboxylic acid, which then adds to the protonated pyrimidine ring.[16] Modern variations, particularly those employing visible-light photoredox catalysis, have significantly broadened the scope and mildness of this transformation, allowing for the generation of alkyl radicals from simple C(sp³)-H feedstocks like alkanes, ethers, and alcohols.[17][18]
Experimental Protocol: Visible-Light-Induced Minisci Alkylation [17]
-
Reaction Setup: In a quartz reaction tube, combine the pyrimidine substrate (1.0 equiv.), the C(sp³)-H source (e.g., cyclohexane, used as solvent or co-solvent), and a photoredox catalyst (e.g., 4CzIPN, 2 mol%).
-
Solvent: Use chloroform (CHCl₃) as a co-solvent, as it can act as both a radical source initiator and an oxidant.[17] A mixed solvent system like CHCl₃/MeCN can enhance yields.
-
Degassing: Seal the tube and degas the mixture via freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.
-
Irradiation: Place the reaction tube near a light source (e.g., blue LEDs) and stir at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Minisci-Type Alkylation Yields
| Pyrimidine Substrate | Alkyl Source | Conditions | Yield (%) | Reference |
| 2,4-Diphenylpyrimidine | Cyclohexane | 4CzIPN, Blue LEDs, CHCl₃/MeCN, rt | 96 | [17] |
| 4-Phenylpyrimidin-2-amine | Cyclohexane | 4CzIPN, Blue LEDs, CHCl₃/MeCN, rt | 73 | [17] |
| 2,4-Dichloropyrimidine | Cyclohexane | 4CzIPN, Blue LEDs, CHCl₃/MeCN, rt, 50h | 65 | [17] |
| 2,4,6-Trimethylpyrimidine | Adamantane | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Not specified | 55 |
Visualization: Mechanism of the Photoredox Minisci Reaction
Caption: Key steps in a visible-light-induced Minisci-type reaction.
Deconstruction-Reconstruction Strategy
A truly innovative metal-free approach involves the "deconstruction-reconstruction" of the pyrimidine ring itself.[19] In this strategy, the pyrimidine is activated (e.g., as an N-arylpyrimidinium salt) and then cleaved to form a three-carbon iminoenamine building block. This versatile intermediate can then be reacted with various reagents (e.g., amidines, guanidine) to reconstruct a new, functionalized pyrimidine core, effectively achieving a net C-H functionalization at the C2 position. This method allows for the installation of groups that are difficult to introduce via other means.
Data Presentation: Deconstruction-Reconstruction Yields [19]
| Initial Pyrimidine | Reagent for Reconstruction | Final Product | Overall Yield (%) |
| 4-Phenylpyrimidine | Guanidine | 2-Amino-4-phenylpyrimidine | 71 |
| 4-Phenylpyrimidine | Acetamidine | 2-Methyl-4-phenylpyrimidine | 80 |
| 4-Phenylpyrimidine | Trifluoroacetamidine | 2-(Trifluoromethyl)-4-phenylpyrimidine | 63 |
| Dabrafenib Precursor | Guanidine | Dabrafenib (Active Drug) | 65 (one-pot) |
Comparative Analysis: Choosing the Optimal Method
The choice of functionalization strategy is not one-size-fits-all. It depends critically on the desired final structure, available starting materials, functional group tolerance, and scalability. Below is a direct comparison to guide this decision-making process.
Summary Table: Yield Comparison for Pyrimidine Functionalization
| Transformation | Method | Reagents/Catalyst | Typical Yield Range (%) | Key Advantages | Key Limitations |
| C4-Arylation | Suzuki Coupling | 2,4-Dichloropyrimidine, ArB(OH)₂, Pd(PPh₃)₄ | 85 - 97 [12][13] | High yield, excellent regioselectivity, broad scope. | Requires pre-halogenation, potential metal contamination. |
| C4-Arylation | C-H Functionalization | Pyrimidine, Ar-X, Pd(OAc)₂ | ~75 [7] | Atom economical, avoids pre-functionalization. | Harsher conditions, regioselectivity can be an issue. |
| C2-Alkylation | Minisci Reaction | Pyrimidine, Alkane, Photoredox Catalyst | 65 - 96 [17] | Direct C-H alkylation, very mild conditions, high FG tolerance. | Regioisomeric mixtures possible, not ideal for arylation. |
| C2-Functionalization | Deconstruction-Reconstruction | Pyrimidine, Amidines, Tf₂O | 63 - 80 [19] | Access to unique C2 groups (NH₂, CF₃), metal-free. | Multi-step, substrate scope can be limited. |
| Di-Arylation | Suzuki Coupling | Dichloropyrimidine, ArB(OH)₂, Pd Catalyst | ~85-90 [12][14] | Stepwise control, high overall yield. | Two-step or one-pot complexity, requires dihalide. |
Field-Proven Insights:
-
For Reliability and Regioselectivity, Choose Cross-Coupling: When a specific regioisomer is required and a halogenated pyrimidine is available or easily synthesized, the Suzuki-Miyaura coupling is the most dependable method, consistently delivering high yields. Its predictable nature makes it a workhorse in both academic and industrial settings.
-
For Atom Economy and Late-Stage C-H Alkylation, Use the Minisci Reaction: For introducing alkyl groups directly onto an existing pyrimidine core, especially in complex molecules (late-stage functionalization), the modern photoredox Minisci reaction is unparalleled. Its mild conditions preserve sensitive functional groups, and yields are often excellent.
-
For Step-Economy and Direct Arylation, Consider C-H Activation: If avoiding a separate halogenation step is a priority, direct C-H arylation is a powerful alternative. While yields may be slightly lower and conditions harsher than Suzuki coupling, the reduction in step count can be a significant advantage.
-
For Novel C2-Functionalization, Explore Deconstruction-Reconstruction: When seeking to install challenging functional groups like -NH₂ or -CF₃ at the C2 position, the deconstruction-reconstruction strategy offers a unique and effective metal-free pathway that circumvents the limitations of other methods.
Conclusion
The functionalization of pyrimidines is a mature yet continuously evolving field. While traditional Suzuki-Miyaura cross-coupling reactions remain the gold standard for high-yield, regioselective arylations, modern methods have opened new frontiers. Direct C-H functionalization provides a more atom-economical route, and the photoredox-mediated Minisci reaction has revolutionized direct C-H alkylation with its mildness and high efficiency. The emergence of novel strategies like deconstruction-reconstruction further expands the synthetic toolkit, enabling transformations previously considered unattainable.
By understanding the mechanistic nuances, reaction requirements, and yield potentials of each method, researchers can strategically navigate the synthetic landscape to efficiently construct the complex, functionalized pyrimidines that will drive the next generation of pharmaceuticals and advanced materials.
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Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (URL: [Link])
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(PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article - ResearchGate. (URL: [Link])
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Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega - ACS Publications. (URL: [Link])
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A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (URL: [Link])
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
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One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL: [Link])
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A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. (URL: [Link])
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: [Link])
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Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. - ResearchGate. (URL: [Link])
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Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC - PubMed Central. (URL: [Link])
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Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (URL: [Link])
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Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed. (URL: [Link])
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Comparison of Common Synthetic Methods for Pyrimidine Derivatives - ResearchGate. (URL: [Link])
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Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])
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Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A. (URL: [Link])
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Minisci reaction - Wikipedia. (URL: [Link])
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C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of Products from 5-Bromo-4-(tributylstannyl)pyrimidine Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 5-Bromo-4-(tributylstannyl)pyrimidine and the Imperative of Rigorous Product Validation
This compound stands as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic scaffolds that are the cornerstone of many pharmaceutical agents. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[1][2] The resulting 4-substituted-5-bromopyrimidines are valuable intermediates in the synthesis of a diverse array of biologically active molecules.
However, the very nature of organotin chemistry presents unique challenges in product validation. The presence of highly toxic and often analytically intrusive organotin byproducts necessitates a robust and multi-faceted validation strategy to ensure the purity, identity, and safety of the final products.[3] This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of validation methodologies for products derived from this compound reactions, with a focus on the Stille coupling. We will objectively compare these methods with those used for alternative synthetic routes, such as the Suzuki and Sonogashira couplings, and provide the supporting experimental data and detailed protocols necessary for confident and accurate product validation.
The Synthetic Landscape: Stille Coupling and Its Alternatives
The primary application of this compound is the Stille cross-coupling reaction. This reaction offers the advantage of stable and readily prepared organostannane reagents that are tolerant of a wide range of functional groups.[1] However, the well-documented toxicity of organotin compounds has led to the exploration of alternative coupling strategies.[2]
A prominent alternative is the Suzuki-Miyaura coupling , which utilizes generally less toxic and more environmentally benign organoboron reagents.[4] Another powerful method is the Sonogashira coupling , which forges carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, offering a pathway to another class of valuable pyrimidine derivatives.[5]
The choice of synthetic route has profound implications for the subsequent product validation process. Each of these reactions generates a unique profile of byproducts that can interfere with analytical techniques and necessitate distinct purification and validation strategies.
Core Validation Techniques: A Multi-Pronged Approach
A comprehensive validation of products from any of these reactions relies on a combination of chromatographic and spectroscopic techniques to establish identity, purity, and quantity. The following sections detail the most critical of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for the unambiguous structural confirmation of the desired product.
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons in the molecule. For a typical 4-aryl-5-bromopyrimidine product from a Stille or Suzuki coupling, one would expect to see characteristic signals for the pyrimidine ring protons and the protons of the newly introduced aryl group.
-
¹³C NMR provides a map of the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms and their hybridization.
Causality in Spectral Interpretation: The chemical shifts of the pyrimidine protons and carbons are highly sensitive to the nature of the substituent at the 4-position. Electron-donating groups on an appended aryl ring will typically cause an upfield shift of the pyrimidine proton signals, while electron-withdrawing groups will lead to a downfield shift. This predictable electronic effect is a key diagnostic tool in confirming the success of the coupling reaction.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the product and providing further structural information through fragmentation analysis.
-
Low-Resolution Mass Spectrometry (LRMS) , often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides the molecular ion peak, which should correspond to the calculated molecular weight of the target compound. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a distinctive M and M+2 isotopic pattern.[6]
-
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments, which greatly increases confidence in the structural assignment.
Understanding Fragmentation: The fragmentation patterns of substituted pyrimidines are often predictable. Common fragmentation pathways include the loss of the substituent at the 4-position and cleavage of the pyrimidine ring.[7][8] A thorough analysis of these fragments can provide corroborating evidence for the proposed structure.
Chromatographic Techniques: Assessing Purity and Quantifying Impurities
Chromatography is the workhorse for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, and residual catalyst.
-
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with UV or MS detection, is the most common method for determining the purity of pyrimidine derivatives.[3][9]
-
Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is particularly useful for the analysis of volatile organotin impurities.[10]
A Comparative Guide to Product Validation: Stille vs. Suzuki vs. Sonogashira
The choice of coupling reaction directly impacts the challenges and nuances of product validation. The following sections provide a comparative analysis.
The Stille Coupling: The Challenge of Organotin Byproducts
While a powerful synthetic tool, the Stille coupling's primary drawback is the formation of stoichiometric amounts of toxic organotin byproducts, such as tributyltin halides.[11] These byproducts pose significant challenges for both purification and analysis.
Analytical Interferences:
-
NMR Spectroscopy: The butyl groups of residual tributyltin species can produce complex multiplets in the upfield region of the ¹H NMR spectrum, potentially obscuring signals from the desired product, especially if it contains aliphatic protons.
-
Mass Spectrometry: Organotin compounds can ionize in the mass spectrometer, leading to signals that may complicate the interpretation of the mass spectrum of the product.
Validation Strategy for Stille Products:
A self-validating protocol for Stille reactions must include rigorous methods for the removal and detection of organotin impurities.
-
Purification: Initial purification often involves an aqueous potassium fluoride (KF) wash to precipitate tributyltin fluoride, followed by column chromatography.[3]
-
Purity Assessment (LC-MS): An LC-MS method should be developed to separate the desired product from any remaining organotin species.
-
Residual Tin Analysis (GC-MS or ICP-MS): For pharmaceutical applications, it is often necessary to quantify residual tin to parts-per-million (ppm) or even parts-per-billion (ppb) levels. GC-MS is a suitable technique for this, though Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers even greater sensitivity.[3]
The Suzuki Coupling: Dealing with Boron Byproducts
The Suzuki coupling is often favored due to the lower toxicity of its boron-containing byproducts.[4] However, these byproducts can still present purification and analytical challenges.
Analytical Interferences:
-
NMR Spectroscopy: Boronic acids and their derivatives can sometimes be difficult to completely remove and may appear in the NMR spectrum. However, they are generally less intrusive than organotin signals.
-
Chromatography: Boronic acids can sometimes be challenging to separate from polar products by standard silica gel chromatography.
Validation Strategy for Suzuki Products:
Validation of Suzuki coupling products is generally more straightforward than for Stille products.
-
Purification: A standard aqueous workup followed by column chromatography is often sufficient to remove boron-containing byproducts.
-
Purity Assessment (LC-MS and NMR): Purity is readily assessed by LC-MS and NMR. The absence of signals corresponding to the boronic acid starting material in the NMR spectrum is a good indicator of purity.
The Sonogashira Coupling: Managing Copper and Alkyne Byproducts
The Sonogashira coupling introduces its own set of potential impurities, including copper salts and homocoupled alkyne dimers (Glaser coupling products).[5]
Analytical Interferences:
-
NMR and MS: The primary byproduct of concern is the homocoupled alkyne. This species will have distinct signals in the NMR and a clear molecular ion in the mass spectrum, making it relatively easy to identify.
-
Catalyst Residues: Residual copper salts can sometimes broaden NMR signals.
Validation Strategy for Sonogashira Products:
-
Purification: Column chromatography is typically effective at separating the desired product from the homocoupled alkyne and catalyst residues.
-
Purity Assessment (LC-MS and NMR): The purity of the product is confirmed by the absence of signals from the homocoupled byproduct and starting materials in the NMR and LC-MS analyses.
Quantitative Data Summary
The following tables provide a comparative summary of expected analytical data for a representative product, 4-phenyl-5-bromopyrimidine, synthesized via Stille and Suzuki couplings, and a representative Sonogashira product, 5-bromo-4-(phenylethynyl)pyrimidine.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-phenyl-5-bromopyrimidine | Stille/Suzuki | ~9.2 (s, 1H, H2), ~8.8 (s, 1H, H6), ~7.8-7.5 (m, 5H, Ar-H) | ~160.5 (C4), ~159.0 (C6), ~158.0 (C2), ~136.0 (Ar-C), ~131.0 (Ar-CH), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~118.0 (C5) |
| 5-bromo-4-(phenylethynyl)pyrimidine | Sonogashira | ~9.3 (s, 1H, H2), ~8.9 (s, 1H, H6), ~7.7-7.4 (m, 5H, Ar-H) | ~160.0 (C6), ~158.5 (C2), ~150.0 (C4), ~132.0 (Ar-CH), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~122.0 (Ar-C), ~119.0 (C5), ~95.0 (C≡C), ~90.0 (C≡C) |
Table 2: Comparative Mass Spectrometry Data
| Compound | Method | Expected [M+H]⁺ | Key Fragmentation Ions |
| 4-phenyl-5-bromopyrimidine | Stille/Suzuki | 235/237 | 156 ([M-Br]⁺), 77 ([C₆H₅]⁺) |
| 5-bromo-4-(phenylethynyl)pyrimidine | Sonogashira | 259/261 | 180 ([M-Br]⁺), 101 ([C₆H₅C₂]⁺) |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling and Product Validation
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%). Add anhydrous and degassed toluene.
-
Reaction: Heat the mixture to 110 °C and monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with diethyl ether, and wash with a saturated aqueous solution of KF. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Validation:
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Acquire an LC-MS spectrum to confirm the molecular weight and assess purity.
-
For rigorous purity assessment, perform quantitative NMR (qNMR) using a certified internal standard.[12][13]
-
To confirm the removal of organotin residues, analyze a sample by GC-MS or ICP-MS.
-
Protocol 2: General Procedure for Suzuki Coupling and Product Validation
-
Reaction Setup: To a round-bottom flask, add 4-chloro-5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv.). Add a solvent mixture such as toluene/ethanol/water.
-
Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate. Purify by flash column chromatography.
-
Validation:
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure and absence of boronic acid starting material.
-
Acquire an LC-MS spectrum to confirm the molecular weight and assess purity.
-
Protocol 3: Quantitative NMR (qNMR) for Purity Determination
-
Sample Preparation: Accurately weigh a known amount of the purified product and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[10]
-
Data Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Data Processing and Calculation: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the standard.[14]
Visualization of Validation Workflows
General Validation Workflow
Caption: General workflow for the synthesis, purification, and validation of pyrimidine derivatives.
Decision Tree for Byproduct-Specific Analysis
Caption: Decision tree for selecting byproduct-specific analytical techniques.
Conclusion: A Commitment to Scientific Rigor
The synthesis of novel pyrimidine derivatives from this compound and related precursors is a vibrant area of research with significant implications for drug discovery. As this guide has detailed, the choice of synthetic methodology has a direct and profound impact on the strategy required for robust product validation.
While the Stille coupling offers synthetic advantages, it necessitates a rigorous and multi-step validation process to address the challenge of organotin impurities. In contrast, the Suzuki and Sonogashira couplings, while not without their own purification considerations, generally present a more straightforward validation pathway.
Ultimately, a commitment to a comprehensive validation strategy, employing a combination of chromatographic and spectroscopic techniques, is paramount. By understanding the mechanistic underpinnings of each reaction and anticipating the potential analytical challenges posed by their respective byproducts, researchers can ensure the integrity of their results and the quality of their synthesized materials, thereby upholding the highest standards of scientific rigor.
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Accessed January 18, 2026. [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. Oriental Journal of Chemistry. Accessed January 18, 2026. [Link]
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Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Accessed January 18, 2026. [Link]
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Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. ResearchGate. Accessed January 18, 2026. [Link]
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Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Accessed January 18, 2026. [Link]
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Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Accessed January 18, 2026. [Link]
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Quantitative NMR Spectroscopy.docx 11/2017. Accessed January 18, 2026. [Link]
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Accessed January 18, 2026. [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Accessed January 18, 2026. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 18, 2026. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Accessed January 18, 2026. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Accessed January 18, 2026. [Link]
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. Accessed January 18, 2026. [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Accessed January 18, 2026. [Link]
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Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. Accessed January 18, 2026. [Link]
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17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Accessed January 18, 2026. [Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed. Accessed January 18, 2026. [Link]
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Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Accessed January 18, 2026. [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Accessed January 18, 2026. [Link]
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Stille Coupling. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
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The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently? ResearchGate. Accessed January 18, 2026. [Link]
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-
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Comparison of the results for the Suzuki Miyaura and Sonogashira coupling, nitroaromatic reduction, and dye degradation in the presence of different catalysts. ResearchGate. Accessed January 18, 2026. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Pyrimidines Synthesized via Stille Coupling
Abstract
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of countless therapeutic agents. The Stille cross-coupling reaction is a powerful and widely used method for the synthesis of functionalized pyrimidines, enabling the creation of novel carbon-carbon bonds.[1][2][3] However, the successful synthesis is only half the battle; rigorous purification and unambiguous structural characterization are paramount. This is particularly critical due to the potential for isomeric byproducts and the notorious challenge of removing highly toxic organotin residues.[1] This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of Stille-coupled pyrimidines, offering field-proven insights and detailed experimental protocols to guide researchers toward confident structural elucidation.
The Analytical Imperative: Key Challenges in Stilling Coupling of Pyrimidines
The Stille reaction, while robust, presents specific analytical challenges that necessitate a multi-faceted spectroscopic approach. Understanding these challenges is the first step in designing an effective characterization strategy.
-
Regioselectivity: When a pyrimidine ring has multiple reactive sites (e.g., different halogen substituents), the Stille coupling may yield a mixture of regioisomers. Differentiating these isomers is often impossible without high-resolution spectroscopic techniques. For instance, the difference in reactivity between an aryl iodide and an aryl chloride on the same molecule allows for chemoselective functionalization, a feature that must be verified.[4]
-
Homocoupling: A common side reaction is the homocoupling of the organostannane reagent, leading to R²-R² dimers that can complicate purification and spectral interpretation.[1]
-
Organotin Impurities: The most significant challenge is the removal of stoichiometric tin byproducts, such as trialkyltin halides (e.g., Bu₃SnCl) and unreacted tetraalkyltin reagents.[5][6] These compounds are highly toxic and can interfere with biological assays and subsequent chemical transformations.[1] Their presence must be monitored and confirmed to be below acceptable limits (often at the ppm level for pharmaceutical applications).[7]
Various methods exist to remove these tin residues, including aqueous potassium fluoride (KF) washes, which precipitate tributyltin fluoride (Bu₃SnF), and specialized column chromatography using basic alumina or potassium carbonate-impregnated silica gel.[5][6][7] Spectroscopic analysis is crucial to confirm the efficacy of these purification methods.
A Comparative Guide to Spectroscopic Techniques
No single technique can provide a complete picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for the authoritative characterization of synthesized pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for the structural elucidation of organic molecules.[8] It provides detailed information on the chemical environment, connectivity, and number of protons and carbon atoms.[8]
-
Expertise & Experience: For pyrimidines, the chemical shifts (δ) of the ring protons and carbons are highly sensitive to the nature and position of substituents.[8][9] ¹H NMR can quickly confirm the successful coupling by showing signals for the newly introduced group and shifts in the pyrimidine ring protons. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for resolving overlapping signals in complex aromatic regions and definitively assigning proton and carbon signals.[10]
-
Trustworthiness: The integration of proton signals allows for quantitative analysis of the relative number of protons, helping to confirm the structure. The absence of signals corresponding to the organotin reagent's alkyl groups (typically broad signals in the 0.8-1.5 ppm range for tributyltin) is a primary indicator of successful purification.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the synthesized compound.[11][12]
-
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. This is critical to confirm that the desired coupling has occurred and not an unexpected side reaction. Techniques like Electrospray Ionization (ESI) are "soft" and suitable for polar molecules, often showing the molecular ion peak (M+H)⁺, while Electron Ionization (EI) is a "harder" technique that can provide valuable fragmentation patterns to aid in structural elucidation.[11][13]
-
Trustworthiness: MS is extremely sensitive and can detect trace impurities.[8] The absence of ions corresponding to tin-containing species in the mass spectrum is a crucial validation of product purity.
Vibrational & Electronic Spectroscopy: The Functional Group & Conjugation Probes
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's functional groups and electronic system.
-
FTIR Spectroscopy: This technique is excellent for identifying the presence or absence of specific functional groups.[14][15] For example, the successful coupling of a pyrimidine with a molecule containing a carbonyl or nitro group will result in characteristic stretching vibrations in the IR spectrum (e.g., C=O stretch around 1650-1720 cm⁻¹, NO₂ stretch at 1520-1550 cm⁻¹).[14][16] The pyrimidine ring itself has characteristic C=N and C=C stretching vibrations between 1450-1650 cm⁻¹.[14]
-
UV-Vis Spectroscopy: This method provides information about the electronic transitions within conjugated systems.[11] The introduction of new substituents onto the pyrimidine ring via Stille coupling often extends the π-conjugated system, leading to a shift in the maximum absorbance wavelength (λmax) to longer wavelengths (a bathochromic or red shift). This can be a quick indicator of a successful reaction.[17]
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H, ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry, purity assessment | Non-destructive, provides unambiguous structural data | Lower sensitivity, can have signal overlap in complex molecules[10] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires minimal sample[8] | Destructive, may not distinguish isomers, provides limited structural detail[8] |
| FTIR Spectroscopy | Presence/absence of functional groups | Fast, non-destructive, good for reaction monitoring | Provides limited structural framework information, complex spectra can be hard to interpret |
| UV-Vis Spectroscopy | Information on electronic conjugation | Simple, fast, good for conjugated systems | Limited structural information, only applicable to chromophore-containing molecules[11] |
Integrated Analytical Workflow
A logical, multi-step workflow ensures comprehensive and reliable characterization of the synthesized pyrimidine.
Caption: Integrated workflow from synthesis to final characterization.
This workflow illustrates the logical progression from the initial reaction and crucial tin removal steps to a multi-tiered spectroscopic analysis, culminating in a fully characterized final product.
In-Depth Experimental Protocols
These protocols provide a starting point for analysis and should be optimized for the specific compound and available instrumentation.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can be critical for resolving signal overlap.[10]
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.[8]
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.[8]
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for the ionization technique (e.g., acetonitrile or methanol for ESI).
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for many pyrimidine derivatives.
-
Mass Analyzer: Use a high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap.
-
Mode: Acquire data in positive or negative ion mode, depending on the analyte's properties.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a mass range appropriate for the expected molecular weight of the product.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical composition of the target molecule.
Interpreting the Data: A Conceptual Framework
The power of this multi-technique approach lies in how the data streams converge to build a complete picture of the molecule.
Caption: How different techniques probe molecular properties.
Conclusion
The successful synthesis of novel pyrimidine derivatives via Stille coupling is a significant achievement, but it must be underpinned by rigorous and comprehensive spectroscopic analysis. An integrated approach utilizing NMR for structural framework determination, mass spectrometry for molecular formula confirmation, and vibrational/electronic spectroscopy for functional group analysis provides a self-validating system for characterization. This guide serves as a foundational resource for researchers, emphasizing the causality behind experimental choices and providing robust protocols to ensure the scientific integrity of their findings. By adopting this multi-faceted analytical strategy, scientists can confidently report the structure and purity of their novel compounds, accelerating the pace of drug discovery and development.
References
- BenchChem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- BenchChem. (2025, December). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
- Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).
- BenchChem. (2025, November). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
- Cahyana, A. H., et al. (n.d.). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate.
- Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?.
- FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate.
- Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Wikipedia. (n.d.). Stille reaction.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- BenchChem. (n.d.). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). IJIRSET.
- Stille Coupling. (n.d.). OpenOChem Learn.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
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The Synthetic Chemist's Dilemma: A Cost-Effectiveness Analysis of 5-Bromo-4-(tributylstannyl)pyrimidine in the Synthesis of 4-Arylpyrimidines
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of 4-arylpyrimidine scaffolds is a critical endeavor. These nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The choice of synthetic route can significantly impact project timelines, budgets, and overall feasibility. This guide provides an in-depth, objective comparison of the use of 5-Bromo-4-(tributylstannyl)pyrimidine in Stille cross-coupling reactions versus the increasingly popular Suzuki-Miyaura coupling of pyrimidine boronic acids for the synthesis of 4-arylpyrimidines. By examining reagent costs, reaction efficiency, and the often-overlooked expenses associated with purification and waste disposal, this analysis offers a comprehensive framework for informed decision-making in the laboratory.
The pyrimidine moiety is a cornerstone of numerous biologically active molecules, and the introduction of aryl substituents at the 4-position can profoundly influence their pharmacological properties. The palladium-catalyzed Stille cross-coupling reaction, utilizing organostannane reagents, has been a reliable method for forging carbon-carbon bonds.[1] this compound, in particular, offers a direct route to 4-substituted pyrimidines. However, the inherent toxicity of organotin compounds and the challenges associated with their removal from final products have led many to explore alternative coupling strategies.[2] The Suzuki-Miyaura coupling, which employs generally less toxic and more easily removable boronic acids, has emerged as a formidable alternative.[3] This guide will dissect the nuances of both methodologies to provide a clear picture of their respective cost-effectiveness.
The Contenders: Stille vs. Suzuki for 4-Arylpyrimidine Synthesis
The central comparison of this guide revolves around two distinct palladium-catalyzed cross-coupling strategies to achieve the same synthetic goal: the arylation of the C4 position of the pyrimidine ring.
Method 1: The Stille Coupling with this compound
This established method involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst. The tributylstannyl group acts as the nucleophilic partner, transferring the pyrimidine moiety to the palladium center during the catalytic cycle.
Method 2: The Suzuki-Miyaura Coupling with a Pyrimidine Boronic Acid Derivative
This increasingly favored approach utilizes a pyrimidine boronic acid or its ester as the nucleophilic component, which reacts with an aryl halide. The boronic acid derivatives are generally considered more environmentally benign than their organotin counterparts.
A Head-to-Head Cost Analysis: More Than Just the Price Tag
A true cost-effectiveness analysis extends beyond the initial purchase price of the starting materials. It must encompass the entire workflow, from reaction setup to the disposal of waste. The following tables provide a detailed breakdown of the estimated costs associated with the synthesis of a hypothetical 4-arylpyrimidine on a 1 mmol scale.
Table 1: Reagent and Catalyst Cost Comparison (1 mmol scale)
| Component | Stille Coupling (with this compound) | Suzuki-Miyaura Coupling (with Pyrimidine-4-boronic acid) |
| Pyrimidine Source | This compound | Pyrimidine-4-boronic acid |
| Supplier Example | Sigma-Aldrich | Combi-Blocks |
| Price (per gram) | ~$1300/g | ~$1917/g (for pyrimidine-4-boronic acid) |
| Molecular Weight | 448.03 g/mol | 123.91 g/mol |
| Cost per mmol | ~$582.40 | ~$237.50 |
| Aryl Halide | 4-Bromoanisole (1.2 equiv) | 4-Bromoanisole (1.0 equiv) |
| Cost per mmol | ~$0.50 | ~$0.42 |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Cost per reaction | ~$15.00 | ~$15.00 |
| Ligand | Triphenylphosphine (if not using pre-formed catalyst) | Triphenylphosphine (if not using pre-formed catalyst) |
| Cost per reaction | ~$1.00 | ~$1.00 |
| Base | N/A | K₂CO₃ (2 equiv) |
| Cost per reaction | N/A | ~$0.10 |
| Solvent | Toluene (5 mL) | Dioxane/Water (5 mL) |
| Cost per reaction | ~$0.50 | ~$0.60 |
| Estimated Total Reagent Cost | ~$599.40 | ~$253.62 |
Disclaimer: Prices are estimates based on currently available catalog information and may vary between suppliers and over time.
Table 2: A Broader Look at Cost-Effectiveness
| Factor | Stille Coupling (with this compound) | Suzuki-Miyaura Coupling (with Pyrimidine-4-boronic acid) |
| Reagent Cost | High | Moderate |
| Typical Yields | Good to excellent (often >80%)[4] | Good to excellent (often >80%)[5] |
| Purification Complexity | High, due to toxic and difficult-to-remove organotin byproducts.[2] | Low to moderate, boronic acid byproducts are generally water-soluble and easily removed.[3] |
| Associated Purification Costs | Higher (specialized silica, more solvent, longer chromatography times). | Lower. |
| Waste Disposal | Hazardous organotin waste, requiring specialized and costly disposal. | Less hazardous, primarily boron-containing waste. |
| Estimated Waste Disposal Cost (per kg) | $20 - $150 (for toxic liquids/solids) | $5 - $20 (for general chemical waste) |
| Safety & Handling | Requires stringent handling protocols due to high toxicity of organotin compounds.[2] | Lower toxicity of boronic acids, though standard laboratory precautions are still necessary. |
| Overall Cost-Effectiveness | Lower | Higher |
Experimental Insights and Causality
The choice between Stille and Suzuki coupling is not merely a financial one; it is deeply rooted in chemical principles and practical laboratory considerations.
The Stille Coupling: Reliability at a Price
The Stille coupling is renowned for its reliability and broad functional group tolerance. The organostannane reagents are often stable and can be prepared and handled with relative ease. However, the Achilles' heel of this methodology is the toxicity and persistence of the tributyltin byproducts. These lipophilic compounds are notoriously difficult to separate from the desired product, often requiring specialized and time-consuming purification techniques.[2] This not only increases the consumption of solvents and silica gel but also adds significantly to the labor costs associated with a synthesis.
Furthermore, the disposal of organotin waste is a significant environmental and financial burden. The high toxicity of these compounds necessitates their classification as hazardous waste, leading to substantial disposal costs.
The Suzuki-Miyaura Coupling: The Greener, More Economical Choice
The Suzuki-Miyaura coupling has gained immense popularity due to the low toxicity and environmental impact of the boronic acid reagents and their byproducts. The boronate byproducts are typically water-soluble, allowing for simple aqueous workups to remove the majority of the unwanted material before final purification. This significantly simplifies the purification process, reducing solvent consumption and saving valuable research time.
From a purely economic standpoint, while some specialized boronic acids can be expensive, the overall cost of a Suzuki coupling is often lower than a comparable Stille reaction, especially when factoring in the "hidden costs" of purification and waste disposal.
Experimental Protocols
To provide a practical context for this comparison, the following are detailed, step-by-step protocols for the synthesis of a hypothetical 4-arylpyrimidine using both the Stille and Suzuki-Miyaura coupling reactions.
Protocol 1: Stille Coupling of this compound with an Aryl Bromide
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).
-
Degassing: Degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour to precipitate the tributyltin fluoride.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel. It may be necessary to use silica gel treated with triethylamine or potassium carbonate to effectively remove all organotin residues.[2]
-
Characterization: Characterize the purified 4-arylpyrimidine by NMR, mass spectrometry, and other appropriate analytical techniques.
Protocol 2: Suzuki-Miyaura Coupling of Pyrimidine-4-boronic acid with an Aryl Bromide
-
Reaction Setup: To a round-bottom flask, add pyrimidine-4-boronic acid (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv). Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified 4-arylpyrimidine by NMR, mass spectrometry, and other relevant analytical techniques.
Visualizing the Catalytic Cycles
To further understand the mechanistic underpinnings of these two powerful reactions, the following diagrams illustrate their respective catalytic cycles.
Conclusion: A Clear Verdict for Cost-Effectiveness
While both the Stille and Suzuki-Miyaura couplings are powerful and versatile methods for the synthesis of 4-arylpyrimidines, a comprehensive cost-effectiveness analysis clearly favors the Suzuki-Miyaura approach. The lower reagent costs, combined with significantly reduced expenses and time associated with purification and waste disposal, make it the more economical and environmentally responsible choice for most applications.
The high cost of this compound, coupled with the inherent challenges of handling and disposing of toxic organotin byproducts, significantly diminishes its cost-effectiveness, despite its reliable performance in the Stille reaction. For research laboratories and drug development programs where budgetary constraints and environmental impact are increasingly important considerations, the Suzuki-Miyaura coupling of pyrimidine boronic acids represents a more sustainable and financially prudent path forward in the synthesis of valuable 4-arylpyrimidine scaffolds.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.
- Tyagi, R., et al. Mol. Divers.2021, 25, 1957–1970.
-
Chemistry LibreTexts. Stille Coupling. [Link]
- Hussain, M., et al. Adv. Synth.
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Missouri S&T. Hazardous Waste Disposal Costs. [Link]
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Angie's List. Hazardous Waste Disposal Cost. [Link]
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An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]
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Wikipedia. Stille reaction. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Stille Coupling of 5-Bromo-4-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is a privileged structure found in a multitude of bioactive molecules. 5-Bromo-4-(tributylstannyl)pyrimidine stands out as a versatile building block, offering two distinct points for modification. The Stille cross-coupling reaction is a powerful tool for elaborating this scaffold, enabling the formation of carbon-carbon bonds with a high degree of functional group tolerance.[1][2] The success of this transformation, however, is critically dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of common catalyst systems for the Stille coupling of this compound, offering field-proven insights and actionable experimental protocols to aid in your synthetic endeavors.
The Workhorses: A Comparative Look at Palladium Catalysts
The palladium-catalyzed Stille reaction has a rich history, with a continuous evolution of catalytic systems aimed at improving efficiency, scope, and reaction conditions.[1][3] For the coupling of a substrate like this compound with an organic electrophile (typically an aryl or vinyl halide/triflate), the choice of the palladium source and its associated ligands is paramount.
Two of the most frequently employed palladium catalyst systems are:
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This air-sensitive, yet highly effective, catalyst is a cornerstone of palladium-catalyzed cross-coupling chemistry.[4] It is a pre-formed Pd(0) complex, meaning it can directly enter the catalytic cycle without an initial reduction step. Its straightforward application makes it a go-to catalyst for many standard Stille couplings.
-
Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃: This air-stable Pd(0) source is often used in conjunction with a variety of phosphine ligands.[5] This modularity provides a significant advantage, as the ligand can be tuned to optimize the reaction for specific substrates, addressing challenges such as steric hindrance or electronic effects. The dba ligands are readily displaced, allowing for the in-situ formation of the active catalytic species with the chosen phosphine ligand.
Performance at a Glance: A Comparative Table
While a direct head-to-head comparison of catalysts for the specific Stille coupling of this compound is not extensively documented in a single study, we can extrapolate from the vast body of literature on Stille couplings of related brominated heterocycles to provide a representative comparison. The following table summarizes typical conditions and expected outcomes for different catalyst systems.
| Catalyst System | Ligand | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Representative Yield (%) | Key Considerations & References |
| Pd(PPh₃)₄ | - | Toluene, Dioxane, DMF | 80-110 | 12-24 | 70-95 | A reliable choice for a wide range of substrates. Yields can be high under optimized conditions.[4][6] |
| Pd₂(dba)₃ | P(o-tol)₃ | Toluene, Dioxane | 90-110 | 12-16 | 85-95 | The added phosphine ligand can enhance catalytic activity and stability.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Toluene, Dioxane | 80-100 | 8-16 | 80-90 | A bulky, electron-rich ligand that can be effective for more challenging couplings. |
| PdCl₂(PPh₃)₂ | - | DMF, Toluene | 80-100 | 12-24 | 60-85 | A Pd(II) precatalyst that requires in-situ reduction. Can be a convenient, air-stable alternative.[7] |
| Pd/C with CuI | - | DMF | 100 | 12-24 | Moderate to Good | A heterogeneous catalyst system that can be advantageous for product purification. The CuI co-catalyst is often crucial for enhancing the reaction rate.[8] |
Disclaimer: The yields presented are illustrative and based on Stille couplings of structurally similar brominated heterocycles. Actual yields for the coupling of this compound will be dependent on the specific coupling partner and reaction conditions.
The "Why": Mechanistic Insights into Catalyst Performance
The Stille coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst and ligands directly influences the efficiency of each step.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the electrophile. Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step, particularly for less reactive aryl bromides.
-
Transmetalation: The organic group from the tributylstannyl moiety is transferred to the palladium center. This is often the rate-determining step. The exact mechanism can be complex and is influenced by the solvent and any additives.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The superiority of a Pd₂(dba)₃/ligand system in certain cases can be attributed to the ligand's ability to stabilize the palladium intermediates and accelerate the rate-limiting transmetalation step. For instance, bulky, electron-rich phosphines can promote the dissociation of a ligand to create a more reactive, coordinatively unsaturated palladium species.
From Theory to Practice: Detailed Experimental Protocols
A self-validating protocol is crucial for reproducible results. The following are detailed, step-by-step methodologies for the Stille coupling of this compound with a generic aryl bromide.
Protocol 1: Using Pd(PPh₃)₄
Caption: General experimental workflow for Stille coupling using Pd(PPh₃)₄.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired aryl bromide (1.1 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with a high-purity inert gas such as argon or nitrogen.
-
Solvent Addition: Add anhydrous and degassed toluene (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a polymeric fluorostannate. Stir vigorously for 30 minutes, then filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Purification: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted pyrimidine.
Protocol 2: Using Pd₂(dba)₃ and a Phosphine Ligand
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Tris(dibenzylideneacetone)dipalladium(0) (0.025 equivalents) and the desired phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.1 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with a high-purity inert gas.
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl bromide (1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous and degassed toluene (to achieve a concentration of approximately 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
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Scott, W. J.; Stille, J. K. J. Am. Chem. Soc.1986 , 108, 3033–3040. [Link]
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Huang, H. et al. J. Org. Chem.2009 , 74, 5599-5602. [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
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Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]
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Stille Coupling - Organic Chemistry Portal. [Link]
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Li, J.-H. et al. J. Org. Chem.2005 , 70, 2832-2834. [Link]
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Grasa, G. A.; Nolan, S. P. Org. Lett.2001 , 3, 119-122. [Link]
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Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC. [Link]
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Stille Coupling - Chemistry LibreTexts. [Link]
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The Stille Reaction - Organic Reactions. [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. [Link]
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ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst | Request PDF - ResearchGate. [Link]
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Palladium-Catalyzed Stille Couplings With Fluorous Tin Reactants - PubMed. [Link]
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The Strategist's Reagent: Unlocking Pyrimidine Diversity in Drug Discovery with Tributylstannyl Precursors
<
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs for a wide array of diseases, including cancer and viral infections.[1][2][3] Its prevalence makes the efficient and precise functionalization of the pyrimidine ring a critical task in the quest for novel therapeutics.[4][5][6] Among the various synthetic tools available, tributylstannyl pyrimidines, utilized primarily in the Stille cross-coupling reaction, stand out as a robust and versatile option for constructing complex molecular architectures.[7][8][9]
This guide provides an in-depth comparison of tributylstannyl pyrimidines with other common methodologies, offering experimental insights and data to inform strategic decisions in the complex landscape of drug discovery.
The Stille Coupling: A Powerful Engine for C-C Bond Formation
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (like tributylstannyl pyrimidine) and an organic halide or triflate.[10][11] Its reliability in forming new carbon-carbon bonds has made it a staple in the synthesis of complex natural products and pharmaceuticals.[7][9][12] The catalytic cycle, a cornerstone of its mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15]
The process begins with the oxidative addition of the organic halide to the Pd(0) catalyst, forming a Pd(II) intermediate.[15] This is followed by transmetalation, where the pyrimidine group is transferred from the tributyltin reagent to the palladium center.[10] Finally, reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the tributylstannyl pyrimidine (1.0 eq), the aryl halide or triflate (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and any necessary additives like LiCl or CuI. [14]2. Solvent Addition: Add a suitable solvent (e.g., DMF, toluene) that has been previously degassed to remove oxygen.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 40-100 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF). The KF reacts with the tributyltin byproducts to form an insoluble precipitate that can be filtered off, which is a key step in purification. [14]5. Purification: After aqueous workup, the organic layer is dried and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure substituted pyrimidine. [14]
Addressing the "Tin Problem": Toxicity and Mitigation
The primary drawback of using tributylstannyl reagents is the toxicity of organotin compounds. [16][17][18]Both the starting material and the tin byproducts are hazardous and require careful handling and disposal. [11][19][20]Complete removal of tin residues from the final product is a critical challenge, especially in a pharmaceutical context.
Mitigation Strategies:
-
Fluoride Workup: As mentioned in the protocol, washing the reaction mixture with an aqueous solution of potassium fluoride (KF) is a standard and effective method for removing the bulk of tin byproducts.
-
Chromatography: Careful flash column chromatography is essential. In some cases, using a non-polar solvent system or treating the silica gel with a small amount of an amine (like triethylamine) can improve the separation of the desired product from residual tin compounds. [14]* Alternative Reagents: Research into less toxic organostannanes, or "tin-free" coupling methodologies, is an active area of investigation aimed at overcoming this limitation. [21]
Conclusion: A Strategic Choice for Complex Synthesis
Tributylstannyl pyrimidines represent a powerful and reliable tool in the drug discovery arsenal. Their exceptional functional group tolerance and operational simplicity under mild, neutral conditions often make them the superior choice for the synthesis of complex, highly functionalized pyrimidine derivatives. [22][23]While the inherent toxicity of organotin compounds necessitates careful handling and rigorous purification, the strategic advantages can outweigh the drawbacks, particularly in late-stage diversification or when other methods fail. [19][24]Ultimately, the decision to employ Stille coupling is a strategic one, balancing the need for chemical robustness against the practical challenges of tin management. For the medicinal chemist tasked with building the next generation of pyrimidine-based therapeutics, tributylstannyl reagents remain an indispensable, albeit sharp, tool.
References
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Wikipedia. Stille reaction.
-
OpenOChem Learn. Stille Coupling.
-
NROChemistry. Stille Coupling.
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BenchChem. Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals.
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Chemistry LibreTexts. Stille Coupling.
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Cureus. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
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IRJMETS. REVIEW ON PYRIMIDINE.
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RSC Publishing. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
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Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
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J&K Scientific LLC. Stille Cross-Coupling.
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
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RSC Publishing. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma.
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Organic Chemistry Portal. Suzuki Coupling.
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ResearchGate. Recent applications of Stille reaction in total synthesis of natural products: An update.
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University of Windsor. The Mechanisms of the Stille Reaction.
-
Wikipedia. Organotin chemistry.
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PubMed. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules.
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ResearchGate. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
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NIH. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
-
NIH. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
-
ResearchGate. Toxicity and Health Effects of Selected Organotin Compounds: A Review.
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PMC. Toxicity and health effects of selected organotin compounds: a review.
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University of Babylon Private CDN. A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications.
-
Organic Chemistry Portal. Stille Coupling.
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RSC Publishing. Heterogeneous catalytic approaches in C–H activation reactions.
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BenchChem. A Comparative Guide to Stille and Suzuki Coupling for Thiazole Arylation.
-
YouTube. Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds.
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ResearchGate. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
-
PubChem. 2-(Tributylstannyl)pyrimidine.
-
ResearchGate. The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support.
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Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.
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PMC. Recent Advances in Pyrimidine-Based Drugs.
-
PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
-
IJNRD. Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications.
-
ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives.
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PMC. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
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A Senior Application Scientist's Guide to Assessing the Purity of Pyrimidines from Tributyltin Precursors
Introduction: The High Stakes of Purity in Pyrimidine-Based APIs
For researchers in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[1] These heterocyclic compounds are integral to a vast array of therapeutics, particularly in oncology and virology, where they often function as kinase inhibitors or nucleoside analogs. The Stille cross-coupling reaction, which utilizes organotin reagents like tributyltin, is a powerful and versatile method for synthesizing complex pyrimidine derivatives due to its tolerance for a wide range of functional groups.[2][3]
However, this synthetic utility comes with a critical challenge: the potential for contamination with highly toxic organotin impurities.[3] Tributyltin (TBT) compounds are known neurotoxins and endocrine disruptors, and their removal to pharmacopoeial limits is non-negotiable for any active pharmaceutical ingredient (API).[4] Consequently, the robust and accurate assessment of purity is not merely a procedural step but a crucial determinant of the safety and efficacy of the final drug product.[5][6]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of pyrimidines synthesized from tributyltin precursors. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you design a self-validating and regulatory-compliant purity assessment strategy.
Understanding the Impurity Profile: What Are We Looking For?
A successful purity analysis begins with a clear understanding of potential impurities. For a pyrimidine synthesized via a Stille coupling with a tributyltin reagent, the impurity profile is multifaceted.
-
Organotin Impurities: These are the most critical to quantify due to their high toxicity.
-
Trialkyltin Halides/Oxides: Byproducts such as tributyltin chloride (Bu₃SnCl) or its hydrolysis product, bis(tributyltin) oxide ((Bu₃Sn)₂O), are common.[2]
-
Unreacted Stannane Reagents: Residual tributyltin starting material.
-
Hexaalkylditin: Homocoupled stannane byproducts (e.g., Bu₃SnSnBu₃).
-
-
Process-Related Impurities:
-
Unreacted Starting Materials: The organic halide or pseudohalide partner.
-
Homocoupled Byproducts: Dimers of the organic coupling partner.
-
Isomers: Structural or positional isomers of the target pyrimidine.
-
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process, governed by ICH Q3C guidelines.[4][7]
The overall workflow for assessing purity must be capable of identifying and quantifying all these potential contaminants to ensure the final API meets stringent quality standards.
Caption: General workflow for purity assessment of pyrimidines.
Comparative Analysis of Core Purity Assessment Techniques
The selection of an analytical method is a balance of sensitivity, specificity, throughput, and the nature of the question being asked. Here, we compare four orthogonal techniques essential for a comprehensive purity profile.
| Parameter | HPLC-UV | LC-MS/MS | Quantitative NMR (qNMR) | Elemental Analysis (ICP-MS) |
| Primary Purpose | Relative purity, organic impurity quantification | Impurity identification, trace-level quantification | Absolute purity, structural confirmation | Trace metal (Tin) quantification |
| Sensitivity | Good (µg/mL range)[8] | Excellent (ng/mL to pg/mL range)[9] | Moderate (mg/mL range) | Exceptional (ppb to ppt range) |
| Specificity | Moderate (relies on retention time) | High (retention time + mass-to-charge ratio) | High (unique chemical shifts) | High (element-specific) |
| Quantification | Relative (Area % vs. standard) | Quantitative (vs. standard curve) | Absolute (vs. internal standard) | Quantitative (vs. standard curve) |
| Organotin Detection | Indirectly, if chromophore is present | Yes, provides molecular weight | Yes, via ¹H and ¹¹⁹Sn NMR | Gold standard for tin quantification |
| Structural Info | None | Molecular Weight, Fragmentation | Complete ¹H/¹³C structure | None |
| Throughput | High | Medium-High | Medium | High |
| Key Advantage | Robust, routine QC, high precision[10] | Unambiguous impurity identification[7] | No need for specific reference standards for every impurity[11] | Unmatched sensitivity for elemental impurities |
| Key Limitation | Co-elution risk, requires chromophore | Matrix effects, ionization suppression | Lower sensitivity, complex mixtures are challenging | Destructive, provides no structural information |
In-Depth Analysis & Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Causality: HPLC is the workhorse of pharmaceutical quality control.[8] It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A UV detector measures the absorbance of compounds as they elute, with the peak area being proportional to the concentration. This method is ideal for establishing the "100% method" where the purity is assessed by calculating the area percentage of the main peak relative to all other peaks.
Trustworthiness & Self-Validation: Method validity is ensured through system suitability tests (SSTs) before each run, which verify resolution, peak shape, and retention time stability, as mandated by ICH guidelines.[5]
Protocol: Stability-Indicating HPLC Method for a Pyrimidine API
-
Instrumentation: UHPLC/HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD, monitor at 254 nm and 280 nm (or λmax of the pyrimidine).
-
Sample Preparation: Accurately weigh ~10 mg of the pyrimidine sample, dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.
-
Injection Volume: 2 µL.
-
Analysis: Calculate purity as the area percentage of the main peak. Identify and quantify known impurities against reference standards. The reporting threshold for impurities is typically ≥0.05%, with identification required for impurities >0.10% per ICH Q3A guidelines.[5]
Caption: HPLC-UV experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle & Causality: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[9] After separation, molecules are ionized (e.g., via Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured. This provides unambiguous molecular weight information for each peak in the chromatogram, making it invaluable for identifying unknown impurities and confirming the presence of organotin species.[12]
Trustworthiness & Self-Validation: The specificity of MS is its greatest strength. For quantitative analysis, a stable isotope-labeled internal standard can be used to correct for matrix effects and ionization variability, ensuring high accuracy.
Protocol: LC-MS/MS for Organotin Impurity Identification
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Chromatography: Use the same HPLC conditions as described above to leverage established retention times.
-
MS Source Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂): 800 L/hr at 450 °C
-
-
Analysis Mode:
-
Full Scan: Acquire data from m/z 100-1000 to obtain molecular weights for all eluting peaks.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known tin impurities. Select specific precursor → product ion transitions.[9]
-
-
Sample Preparation: Prepare samples as for HPLC analysis.
-
Data Analysis: Correlate peaks in the UV chromatogram with their corresponding mass spectra. A peak with an m/z of 291 (for the most abundant tin isotope) strongly indicates the presence of a tributyltin cation. Fragmentation patterns can confirm the structure.
Quantitative NMR (qNMR) Spectroscopy
Principle & Causality: Unlike chromatographic techniques that rely on the response factor of an analyte, the signal intensity in NMR is directly proportional to the number of nuclei generating that signal. This fundamental principle allows for the determination of absolute purity by integrating the signal of the analyte against a certified internal standard of known purity and weight, without needing a reference standard of the API itself.
Trustworthiness & Self-Validation: The method's reliability hinges on careful sample preparation (accurate weighing) and experimental setup (ensuring full spin-lattice relaxation, T1). The use of a certified internal standard provides a direct, traceable link for quantification.
Protocol: ¹H qNMR for Absolute Purity and Tin Detection
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for resolution).
-
Sample Preparation:
-
Accurately weigh (~10-20 mg) the pyrimidine sample into a vial.
-
Accurately weigh a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte or impurities.
-
Dissolve both solids completely in a known volume of deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
-
-
Acquisition Parameters (Quantitative):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of any proton to be integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 to 16, depending on concentration.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique signal for the pyrimidine analyte and a signal for the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of the standard.
-
-
Organotin Detection:
-
¹H NMR: Look for broad, characteristic signals of the butyl groups between ~0.9-1.6 ppm.[13][14]
-
¹¹⁹Sn NMR: For unambiguous confirmation, acquire a ¹¹⁹Sn spectrum. Organotin compounds have a very wide chemical shift range.[15][16] Tributyltin species typically appear in the range of δ +160 to -60 ppm relative to SnMe₄.[17] This is a highly specific but less sensitive experiment.
-
Caption: Quantitative NMR (qNMR) workflow.
Elemental Analysis by ICP-MS
Principle & Causality: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the definitive technique for quantifying trace elemental impurities. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then guided into a mass spectrometer, which separates them by their mass-to-charge ratio. The technique is highly sensitive and element-specific, making it the regulatory-preferred method for quantifying residual catalyst metals like palladium and toxic impurities like tin, as outlined in ICH Q3D.[4]
Trustworthiness & Self-Validation: The method is validated for specificity, linearity, range, accuracy, and precision.[5] The use of calibration standards prepared from certified reference materials ensures the accuracy and traceability of the results.
Protocol: Trace Tin Quantification by ICP-MS
-
Instrumentation: ICP-MS system.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh ~50-100 mg of the pyrimidine API into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid (~5 mL) and hydrochloric acid (~1 mL). The acid matrix must be optimized to ensure complete digestion and stabilization of tin.
-
Seal the vessel and perform microwave digestion using a validated temperature program (e.g., ramp to 200 °C and hold for 20 minutes).
-
After cooling, quantitatively transfer the digest to a volumetric flask and dilute with deionized water to a final volume.
-
-
Instrument Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 50 ppb) for tin (Sn) from a certified stock solution in the same acid matrix as the samples.
-
Analysis:
-
Aspirate the samples and standards into the ICP-MS.
-
Monitor the primary isotope for tin, ¹¹⁸Sn or ¹²⁰Sn, to avoid potential isobaric interferences.
-
-
Data Analysis: Construct a calibration curve from the standards and use it to determine the concentration of tin in the sample solutions. Calculate the final concentration in the API in parts per million (ppm).
Conclusion and Recommendations
-
Initial Screening (HPLC-UV & LC-MS): Use HPLC-UV for rapid, routine checks of relative purity and impurity profiling during process development. Concurrently, use LC-MS on early batches to tentatively identify all major and minor impurities, paying close attention to masses corresponding to potential organotin species.
-
Structural Confirmation & Absolute Purity (qNMR): Employ ¹H qNMR on the purified, near-final material to determine its absolute purity. This provides an orthogonal value to the relative purity obtained by HPLC and serves as a crucial structural confirmation. The ¹H NMR spectrum also serves as an excellent screen for residual butyltin groups.
-
Definitive Trace Metal Quantification (ICP-MS): For final API release testing, ICP-MS is mandatory. It is the only technique with the required sensitivity and specificity to prove that toxic tin residues are below the stringent limits set by regulatory bodies like the ICH (typically in the low ppm range).
By combining the chromatographic separation of HPLC, the identification power of MS, the absolute quantification of qNMR, and the elemental sensitivity of ICP-MS, you create a comprehensive and trustworthy data package that ensures the quality, safety, and efficacy of your pyrimidine-based API.
References
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
-
Gackowska, A., et al. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. Molecules. [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. [Link]
-
van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry. Clinical Chemistry. [Link]
-
University of Ottawa. (n.d.). (Sn) Tin NMR. [Link]
-
Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab. [Link]
-
Wikipedia. (n.d.). Tin. [Link]
-
Marchenko, D. S., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]
-
Al-Hourani, B., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. Molecules. [Link]
-
Gálico, D. A., et al. (2017). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies. New Journal of Chemistry. [Link]
-
Jat, B., et al. (2019). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). 13C and 119Sn NMR Data of Organotin(IV) Compounds. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. [Link]
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Douki, T., & Cadet, J. (1995). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. Biochemistry. [Link]
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Békri, K., et al. (2006). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta. [Link]
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ResearchGate. (n.d.). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. [Link]
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ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
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Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
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Studzińska, S. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. [Link]
-
Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
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Li, Y., et al. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
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Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]
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European Medicines Agency. (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]
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Gstöttner, C., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]
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ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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AIFA. (2022). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]
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Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-4-(tributylstannyl)pyrimidine: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The utility of organotin reagents like 5-Bromo-4-(tributylstannyl)pyrimidine in modern organic synthesis, particularly in cross-coupling reactions, is well-established. However, their inherent toxicity and environmental persistence demand a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe handling and disposal of this compound and its associated waste streams. As your partner in the laboratory, we believe that empowering you with this knowledge is fundamental to ensuring a safe and sustainable research environment.
Part 1: The Chemical Threat Profile - Understanding the "Why"
This compound is a compound that requires careful handling due to the toxicological profile of the tributyltin moiety. Organotin compounds are known for their high toxicity, potential for bioaccumulation, and long-term environmental impact. The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Organ-Specific Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Therefore, every step in the disposal process is designed to mitigate these risks, protecting both the researcher and the environment. All waste containing this compound must be treated as hazardous.
Part 2: Operational Plan - From Benchtop to Final Disposal
The lifecycle of a hazardous chemical in the lab doesn't end when the reaction is complete. The following sections provide a step-by-step guide for managing waste generated from the use of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is in use:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes of the chemical or contaminated solvents. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene). | Prevents dermal absorption, a primary route of exposure for organotin compounds. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes skin contact with potential spills. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended if there is a risk of generating aerosols or if working outside a chemical fume hood.[1] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation at the point of generation is critical for a compliant and safe disposal process.
-
Designated Waste Containers: Establish separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, weighing paper, and contaminated silica gel.
-
Liquid Waste: Unused reagent solutions, reaction mixtures, and solvent rinses.
-
-
Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream (e.g., solvents).
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[1]
Part 3: Procedural Guidance - Step-by-Step Protocols
Protocol 1: Decontamination of Reaction Mixtures (Work-up)
The goal of the work-up is to remove the majority of the organotin byproducts from the desired product while simultaneously rendering the tin species less hazardous and easier to handle. The use of potassium fluoride (KF) to precipitate tributyltin fluoride (Bu₃SnF) is a widely accepted and effective method.[2][3][4][5]
Materials:
-
Saturated aqueous solution of potassium fluoride (KF)
-
Suitable organic solvent (e.g., ethyl acetate, diethyl ether)
-
Celite® (diatomaceous earth)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent.
-
Aqueous Wash with KF: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Shake the funnel vigorously for at least one minute. A solid precipitate of Bu₃SnF may form at the organic/aqueous interface.[2][4]
-
Precipitate Removal: If a significant amount of solid precipitate forms, filter the entire biphasic mixture through a pad of Celite®.[2][4]
-
Separation: Allow the layers to separate and drain the aqueous layer into a designated hazardous waste container.
-
Repeat Wash (Optional but Recommended): Wash the organic layer again with the KF solution to ensure complete removal of the tin byproducts.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Waste Consolidation: All aqueous washes and the Celite® cake should be disposed of as organotin-containing hazardous waste.
Protocol 2: Decontamination of Laboratory Glassware
To prevent cross-contamination and ensure safety, all glassware that has come into contact with this compound must be thoroughly decontaminated. Oxidation of the residual organotin compounds is an effective method.[1]
Materials:
-
Household bleach (sodium hypochlorite solution, ~5-8%) or a 20% nitric acid solution
-
Suitable container for soaking glassware
-
Standard laboratory detergent
-
Acetone or other suitable organic solvent
Procedure:
-
Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone) to remove the bulk of the residual material. Dispose of this rinse as liquid hazardous waste.
-
Oxidative Soaking: Place the glassware in a designated container and fully submerge it in either household bleach or a 20% nitric acid solution. Allow the glassware to soak overnight in a well-ventilated area.[6] This process oxidizes the tin compounds to less toxic tin oxides.[6]
-
Disposal of Decontamination Solution: Carefully decant the bleach or nitric acid solution into a designated hazardous waste container.
-
Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.
-
Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly with tap water, and finally with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Protocol 3: Managing Spills
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
For Small Spills (in a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a bleach solution, then wipe clean.
For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert all personnel.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
Part 4: Regulatory Compliance - EPA Waste Codes
While there isn't a specific EPA hazardous waste code for this compound, waste containing this compound will likely be classified based on its characteristics. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]
Waste from this compound would most likely be classified as a toxic hazardous waste due to the presence of the organotin component. The specific code would be determined through a formal waste characterization, but it is the responsibility of the waste generator (the laboratory) to make this determination. Consult with your institution's EHS department to ensure proper classification. The waste may fall under a generic code for toxicity if it fails the Toxicity Characteristic Leaching Procedure (TCLP) for heavy metals, or it may be classified based on the solvents used (e.g., F-listed wastes for spent solvents).[7][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, you build a system of safety and compliance that protects you, your colleagues, and the broader community. Trust in these protocols is built upon their scientific foundation and their proven effectiveness in the field.
References
- BenchChem. (2025). Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of Tributyltin Triflate: A Guide for Laboratory Professionals.
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of Tributyltin Hydroxide: A Guide for Laboratory Professionals.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from University of Essex Health and Safety.
- BenchChem. (2025). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- Maleczka, R. E., & Terstiege, I. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846.
- Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.
- SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water.
- MDPI. (2021). Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria from Portuguese Fishing Ports. Journal of Marine Science and Engineering.
- Du, J., et al. (2014). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Environmental Science and Pollution Research.
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
- ResearchGate. (2014).
- Organic Syntheses. (2014). Working with Hazardous Chemicals.
- ECHEMI. (n.d.). Dealing with Organotin reactions.
- BenchChem. (2025). Technical Support Center: Purification of Products from Reactions Involving Organotin Reagents.
- Pivnitsky, K. K. (2013). Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures.
- Sigma-Aldrich. (2024). Safety Data Sheet: Potassium fluoride.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.
- Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride.
- ACTenviro. (2024). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Loba Chemie. (n.d.). POTASSIUM FLUORIDE ANHYDROUS AR Safety Data Sheet.
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
- CHEMM. (n.d.). Sodium Hypochlorite - Medical Countermeasures Database.
- EPA. (n.d.). Hazardous Waste Listings.
- Lund University. (2021). Decontamination using sodium hypochlorite.
- ResearchGate. (n.d.).
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Sciencemadness.org. (2017). Safety and disposal of potassium fluoride.
- EPA. (n.d.). Sodium Hypochlorite - Chemical/Biological and Decontamination Agent Information.
- EPA. (n.d.). Waste Code - RCRAInfo.
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Navigating the Risks: A Comprehensive Guide to Handling 5-Bromo-4-(tributylstannyl)pyrimidine
For the adept researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet intricate dance with the unknown. Among the vast array of reagents utilized, organotin compounds, such as 5-Bromo-4-(tributylstannyl)pyrimidine, present a unique set of challenges that demand meticulous planning and unwavering adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this valuable synthetic building block, ensuring both the integrity of your research and the safety of your laboratory personnel.
The Chemical Profile: Understanding the Hazard
This compound is a member of the organotin family, specifically a tributyltin (TBT) derivative. While the immediate hazard information on a safety data sheet (SDS) for this specific compound may appear minimal, it is imperative to consider the broader toxicological profile of tributyltin compounds.[1] TBTs are recognized for their moderate to high toxicity through ingestion and dermal absorption.[2][3] They are potent skin irritants, capable of causing chemical burns upon sufficient exposure.[2] Furthermore, some tributyltin compounds have been shown to be immunotoxic and may have endocrine-disrupting properties.[4]
The primary hazards associated with this compound stem from its tributyltin moiety. Therefore, all handling procedures must be approached with the assumption that the compound is toxic and readily absorbed through the skin.
I. Engineering Controls: The First Line of Defense
The cornerstone of safe chemical handling lies in robust engineering controls that minimize direct exposure. For this compound, the following are non-negotiable:
-
Certified Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[5][6] This containment strategy is critical to prevent the inhalation of any potential dust or vapors.
-
Designated Work Area: Establish a clearly demarcated area within the fume hood exclusively for working with organotin compounds. This prevents cross-contamination of other experiments and surfaces.
-
Emergency Equipment: Ensure immediate access to an eyewash station and an emergency shower.[7] Familiarize yourself with their operation before beginning any work.
II. Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are primary, a comprehensive PPE regimen is crucial for safeguarding against accidental contact. The selection of appropriate PPE is not merely a checklist; it is a risk-based assessment of the task at hand.
| Task | Minimum Required PPE | Recommended Upgrade for Higher Risk Operations |
| Weighing and Transfer (Solid) | - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat | - Face Shield - Disposable Gown |
| Solution Preparation & Transfer | - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat | - Face Shield - Chemical-resistant Apron |
| Running Reactions | - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat | - Face Shield - Chemical-resistant Apron |
| Work-up and Purification | - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat | - Face Shield - Chemical-resistant Apron |
| Spill Cleanup | - Chemical-resistant Gloves (e.g., Silver Shield®) - Safety Goggles - Face Shield - Disposable Coveralls | - Self-Contained Breathing Apparatus (SCBA) for large spills or poor ventilation |
Causality of PPE Choices:
-
Double Gloving: The outer glove provides the initial barrier and can be removed if contaminated, while the inner glove protects the skin during this process. Nitrile gloves offer good initial protection, but for prolonged exposure or in the event of a spill, heavy-duty chemical-resistant gloves are essential.
-
Eye and Face Protection: Safety goggles are the minimum requirement to protect against splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.[8]
-
Protective Clothing: A standard lab coat protects against minor drips. For larger scale work or when there is a significant risk of splashing, a chemical-resistant apron or disposable gown provides a more robust barrier.[8][9]
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is paramount to minimizing risk.
A. Preparation and Weighing:
-
Don appropriate PPE as outlined in the table above.
-
Designate and prepare the work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.[5]
-
Transfer the compound directly to the reaction vessel using a powder funnel.
B. Solution Preparation and Transfer:
-
Add the solvent to the reaction vessel containing the weighed compound.
-
For liquid transfers , use a syringe and needle to avoid pouring.[5][6]
-
Ensure all glassware is dry if the reagent is air or moisture sensitive.[6]
IV. Spill Management: A Rapid and Effective Response
Accidents can happen, and a well-rehearsed spill response plan is essential.
A. Minor Spill (within a fume hood):
-
Alert nearby personnel and restrict access to the area.[5]
-
Wear full PPE , including double gloves, safety goggles, and a lab coat.[5]
-
For solid spills , carefully sweep up the material, avoiding dust generation.[5] Place it in a labeled, sealed container for hazardous waste.
-
For liquid spills , absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate the area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water.
-
Place all contaminated materials , including gloves and absorbent pads, into a dedicated hazardous waste container.[5]
B. Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment, which may include respiratory protection.[5]
Caption: Workflow for responding to a spill of this compound.
V. Disposal Plan: Responsible Waste Management
All waste contaminated with this compound is considered hazardous waste.[5]
A. Solid Waste:
-
Contaminated materials such as gloves, absorbent pads, and weigh boats must be placed in a dedicated, clearly labeled, and sealed container for hazardous waste.[5]
B. Liquid Waste:
-
Collect all liquid waste containing the organotin compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix organotin waste with other waste streams unless specifically instructed to do so by your institution's EHS guidelines.
C. Decontamination of Glassware:
-
Rinse glassware that has come into contact with the organotin compound with a suitable organic solvent (e.g., acetone, toluene) into the designated hazardous waste container.[6]
-
For thorough decontamination, soak the glassware in a bleach solution or a nitric acid bath overnight. This oxidizes the organotin compounds to less harmful inorganic tin species.[10] Always perform this in a fume hood.
-
After decontamination, the glassware can be washed as usual.
VI. Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of personal exposure.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]
By integrating these comprehensive safety and handling protocols into your laboratory workflow, you can confidently and responsibly utilize this compound in your research endeavors, advancing scientific discovery while prioritizing the well-being of your team.
References
- Organo-tin compounds. (2022, June 30). DCCEEW.
- Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
- An Overview on Toxicity of Tributyltin. (2015).
- Tributyltin. Wikipedia.
- Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed.
- Tributyltin.
- ORGANOTIN COMPOUNDS. (1976). CDC Stacks.
- SAFETY DATA SHEET: this compound. (2016, April 1). AFG Bioscience LLC.
- Standard Oper
- How should I manage glassware that came in contact with organotin compounds? (2017, September 1). Reddit.
- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013, November 24).
- Dealing with Organotin reactions. (2022, July 11). Reddit.
- Dealing with Organotin reactions. ECHEMI.
- This compound. Sigma-Aldrich.
- SAFETY DATA SHEET: 5-Bromopyrimidine. (2016, December 2).
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET: 1-Bromo-4-fluorobutane. (2025, March 28). TCI Chemicals.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment (PPE). BYU Cleanroom.
- SAFETY DATA SHEET: Pyrimidine. (2025, December 19).
- Organotin Waste Materials Chemical Control Order 1989. (1989, March 17). NSW Environment Protection Authority.
- Personal Protective Equipment | PPE Equipment
- Personal Protective Equipment. Farris Labs.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
